3-Aminophthalic acid
Description
Structure
3D Structure
Propriétés
IUPAC Name |
3-aminophthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLQHUKCXBXUDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063879 | |
| Record name | 3-Aminophthalic acid | |
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Molecular Weight |
181.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-20-8 | |
| Record name | 3-Aminophthalic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Aminophthalic acid | |
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| Record name | 3-Aminophthalic acid | |
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| Record name | 1,2-Benzenedicarboxylic acid, 3-amino- | |
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| Record name | 3-Aminophthalic acid | |
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| Record name | 3-aminophthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-AMINOPHTHALIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XV0V19ZDG | |
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Foundational & Exploratory
3-aminophthalic acid chemical and physical properties
An In-depth Technical Guide on 3-Aminophthalic Acid
Introduction
This compound (CAS: 5434-20-8), systematically named 3-Amino-1,2-benzenedicarboxylic acid, is an aromatic amino dicarboxylic acid. It is a pale-yellow to yellow crystalline powder.[1] This compound serves as a critical intermediate in various industrial and research applications, most notably in the synthesis of pharmaceuticals, dyes, and as a product in well-known chemiluminescent reactions.[1][2] Its bifunctional nature, containing both an amine (-NH₂) and two carboxylic acid (-COOH) groups, makes it a versatile building block for complex organic molecules.[2]
In the pharmaceutical sector, it is a key precursor in the synthesis of Apremilast, a drug used for treating psoriatic arthritis.[1][3][4] Furthermore, it is famously known as the light-emitting product of the luminol oxidation reaction, a cornerstone technique in forensic science for the detection of trace amounts of blood.[5][6] Recent research has also identified this compound as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, opening new avenues for its use in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[7][8]
Chemical and Physical Properties
The core chemical and physical properties of this compound are summarized below. These values are compiled from various chemical suppliers and databases.
Identifiers and General Properties
| Property | Value | Reference(s) |
| CAS Number | 5434-20-8 | [1][9] |
| Molecular Formula | C₈H₇NO₄ | [1][9] |
| Molecular Weight | 181.15 g/mol | [1][9] |
| IUPAC Name | 3-Aminobenzene-1,2-dicarboxylic acid | [6] |
| Synonyms | 3-Amino-1,2-benzenedicarboxylic acid, o-Aminophthalic acid | [4][10] |
| Appearance | Pale-yellow to yellow powder/crystal | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 170 - 185 °C (decomposes) | [1][3][11][12] |
| Boiling Point | 436.4 ± 40.0 °C at 760 mmHg (Predicted) | [1][3][12] |
| Density | 1.551 - 1.6 g/cm³ (Predicted) | [1][3][12] |
| pKa | 3.41 ± 0.10 (Predicted) | [1][3] |
| Solubility | Soluble in methanol. | [1][3] |
Computational Data
| Property | Value | Reference(s) |
| LogP | 0.6652 | [9] |
| Topological Polar Surface Area (TPSA) | 100.62 Ų | [9] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 3 | [9] |
| Rotatable Bonds | 2 | [9] |
Experimental Protocols
Synthesis of this compound via Reduction of 3-Nitrophthalic Acid
This compound is commonly synthesized by the chemical reduction of 3-nitrophthalic acid. Several methods exist, with catalytic hydrogenation being a high-yield approach.[1]
Methodology: Catalytic Hydrogenation [13]
-
Purification of Starting Material : A commercial sample of 3-nitrophthalic acid is dissolved in hot water (e.g., 150 mL for 13 g of crude product) and filtered to remove impurities. The solution is then cooled for approximately 2 hours to recrystallize pure 3-nitrophthalic acid, which is collected as a white solid.
-
Hydrogenation Reaction : The purified 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (e.g., 200 mL).
-
Catalyst Addition : A catalytic amount of platinic oxide (PtO₂, e.g., 50 mg) is added to the solution.
-
Hydrogenation : The mixture is subjected to a hydrogen atmosphere at a pressure of 25 psi. The reaction proceeds until the uptake of hydrogen ceases, which typically takes about one hour.
-
Work-up : The reaction mixture is filtered to remove the platinum catalyst.
-
Isolation : The filtrate is evaporated under reduced pressure to yield the solid product, this compound.
Methodology: Reduction with Hydrazine Hydrate [14]
-
Salt Formation : 3-nitrophthalic acid (e.g., 40 g, 0.19 mol) is dissolved in an aqueous sodium hydroxide solution (e.g., 16-18.5 g NaOH in 260 g water) to form the sodium salt solution.
-
Catalyst Addition : A catalyst mixture, such as iron (III) chloride (FeCl₃·6H₂O, e.g., 2.5-3.5 g) and activated carbon (e.g., 14-16 g), is added to the solution.
-
Reduction : The solution is heated to approximately 95°C. An 80% hydrazine hydrate solution (e.g., 25 g) is added dropwise. The reaction mixture is then heated to reflux for about 3.5 hours.
-
Filtration : After the reaction is complete, the hot mixture is filtered to remove the catalyst, and the filtrate is collected.
-
Acidification and Isolation : The filtrate is acidified with concentrated hydrochloric acid to a pH of 3.5. The solution is then cooled to induce crystallization.
-
Drying : The resulting crystals of this compound are filtered and dried at 80°C for 3 hours. This method reports yields of up to 95% and purity greater than 96%.[14]
Chemiluminescence of Luminol
This compound is the key light-emitting species (fluorophore) in the well-known luminol chemiluminescence reaction. The anion of this compound is formed in an electronically excited state, and as it decays to its ground state, it emits a characteristic blue light.[5][15]
Methodology: Laboratory Demonstration of Luminol Chemiluminescence [15][16]
-
Preparation of Solution A (Luminol Solution) :
-
Dissolve 0.1 g of luminol and 50 mL of 5% sodium hydroxide solution in approximately 800 mL of deionized water.
-
Stir until the luminol is dissolved.
-
Dilute the solution to a final volume of 1000 mL with deionized water.
-
-
Preparation of Solution B (Oxidant Solution) :
-
Dissolve 0.7 g of potassium ferricyanide (catalyst) and 15 mL of 3% hydrogen peroxide (oxidant) in approximately 800 mL of deionized water.
-
Stir until the potassium ferricyanide is dissolved.
-
Dilute the solution to a final volume of 1000 mL with deionized water.
-
-
Demonstration :
-
In a darkened room, simultaneously pour Solution A and Solution B at the same rate into a large beaker or flask.
-
Upon mixing, a distinct blue glow (chemiluminescence) will be observed, which typically lasts for several seconds. The reaction produces light without a noticeable change in temperature.[15]
-
Key Reactions and Logical Workflows
Synthesis Pathway
The synthesis of this compound from its nitro precursor is a fundamental reduction reaction in organic chemistry.
Caption: Synthesis of this compound via reduction.
Luminol Chemiluminescence Workflow
The oxidation of luminol to produce light involves several key components, culminating in the formation of excited-state 3-aminophthalate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound CAS#: 5434-20-8 [m.chemicalbook.com]
- 4. apicule.com [apicule.com]
- 5. Buy this compound | 5434-20-8 [smolecule.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 8. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chemscene.com [chemscene.com]
- 10. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]
- 13. prepchem.com [prepchem.com]
- 14. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 15. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]
- 16. flinnsci.ca [flinnsci.ca]
The Core Mechanism of 3-Aminophthalic Acid Chemiluminescence: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemiluminescence, the emission of light from a chemical reaction at ambient temperatures, is a cornerstone of various analytical and diagnostic techniques. Among the most well-studied chemiluminescent reactions is the oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), which culminates in the production of an electronically excited form of 3-aminophthalic acid. It is the relaxation of this excited state to its ground state that releases energy in the form of a brilliant blue light.[1][2][3] This technical guide provides an in-depth exploration of the core mechanism of this compound chemiluminescence, offering detailed insights for researchers, scientists, and professionals in drug development who leverage this phenomenon in their work.
The process is initiated by the oxidation of luminol in an alkaline environment, a reaction that can be catalyzed by various agents, including metal ions and enzymes.[1][4] The iron present in the hemoglobin of blood is a particularly efficient catalyst, which is why luminol is widely used in forensic science to detect trace amounts of blood.[1][3][5] The reaction proceeds through a series of intermediates, ultimately forming the excited-state 3-aminophthalate dianion, the light-emitting species.[1][6]
The Chemical Pathway to Light Emission
The chemiluminescence of luminol to produce excited this compound is a multi-step process that is dependent on pH, the presence of an oxidizing agent, and a catalyst.[7]
-
Deprotonation: The process begins in a basic solution where luminol is deprotonated to form a dianion.[1][3] This dianion is a more reactive species and is primed for oxidation.
-
Oxidation: The luminol dianion is then oxidized. A common and effective oxidizing agent is hydrogen peroxide (H₂O₂).[2][7] This oxidation step is often the rate-limiting step and is significantly accelerated by a catalyst.
-
Formation of an Unstable Intermediate: The oxidation of the luminol dianion leads to the formation of an unstable peroxide intermediate.[6] Some studies suggest the formation of a diazaquinone intermediate, though its role is still a subject of investigation.[8][9]
-
Decomposition and Excitation: This unstable intermediate rapidly decomposes, releasing nitrogen gas and producing the 3-aminophthalate dianion in an electronically excited state.[1][6]
-
Light Emission: The excited 3-aminophthalate dianion then decays to its lower energy ground state, releasing the excess energy as a photon of light.[1][2] This emission of light is what is observed as chemiluminescence, typically with a maximum wavelength around 425 nm.[7][10]
The following diagram illustrates the generalized signaling pathway for luminol chemiluminescence leading to the formation of excited this compound.
Quantitative Aspects of Chemiluminescence
The efficiency of a chemiluminescent reaction is quantified by its quantum yield (ΦCL), which is the ratio of the number of emitted photons to the number of reacting molecules. The quantum yield of the luminol reaction is influenced by several factors, including the solvent, pH, and the nature of the catalyst and oxidant.
| Compound | Conditions | Oxidant | Catalyst/Enhancer | Quantum Yield (ΦCL) | Reference |
| Luminol | pH 12 | H₂O₂ | - | 0.012 | [4] |
| 6,8-dimethyl luminol | pH 12 | H₂O₂ | - | 0.17 | [4] |
| 6-methyl-8-(4-hydroxymethylphenyl) luminol | pH 12 | H₂O₂ | - | 0.39 | [4] |
| m-carboxyl luminol | - | H₂O₂ | Cobalt Chloride | ~5x higher than luminol | [4] |
| m-carboxyl luminol | - | H₂O₂ | Hemin | ~5x higher than luminol | [4] |
| m-carboxyl luminol | - | H₂O₂ | HRP | ~5x higher than luminol | [4] |
| Luminol | Aprotic Solvents | O₂ | - | High (Excitation Yield ~0.09) | [11][12] |
| Luminol | Aqueous Solution (pH 11-13) | H₂O₂ | - | High (Excitation Yield ~0.04) | [11][12] |
Experimental Protocols
General Protocol for Demonstrating Luminol Chemiluminescence
This protocol provides a basic framework for observing the chemiluminescence of luminol.
Materials:
-
Luminol (3-aminophthalhydrazide)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrogen peroxide (H₂O₂, 3% solution)
-
A catalyst, such as potassium ferricyanide (K₃[Fe(CN)₆]) or a source of iron (e.g., a small amount of blood).
-
Distilled or deionized water
-
Beakers or flasks
Procedure:
-
Prepare Solution A (Luminol Solution):
-
Dissolve a small amount of luminol (e.g., 0.1 g) in a basic solution. To prepare the basic solution, dissolve approximately 4 g of NaOH in 1 L of distilled water. Stir until the luminol is fully dissolved.
-
-
Prepare Solution B (Oxidant Solution):
-
In a separate container, mix a solution of the oxidizing agent and the catalyst. For example, add about 5 mL of 3% hydrogen peroxide and a few crystals of potassium ferricyanide to 100 mL of distilled water.
-
-
Initiate the Reaction:
-
In a darkened room for best visibility, rapidly and thoroughly mix Solution A and Solution B.
-
Observe the emission of blue light.
-
The following diagram outlines the typical workflow for a luminol-based chemiluminescence assay.
References
- 1. What is the mechanism of Luminol? [synapse.patsnap.com]
- 2. Chemiluminescence - the oxidation of luminol | Exhibition chemistry | RSC Education [edu.rsc.org]
- 3. acs.org [acs.org]
- 4. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 2024.sci-hub.red [2024.sci-hub.red]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Role of 3-Aminophthalic Acid in the Luminol Reaction
This guide provides a detailed examination of the pivotal role of this compound in the chemiluminescence of luminol. It covers the underlying reaction mechanisms, quantitative performance metrics, and detailed experimental protocols relevant to research and development.
Introduction to Luminol Chemiluminescence
Chemiluminescence is the emission of light from a chemical reaction at ambient temperatures.[1] The oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a classic example of this phenomenon, renowned for its brilliant blue glow.[2] This reaction has found widespread applications, from forensic science for the detection of trace amounts of blood to various bioassays where the iron in hemoglobin acts as a catalyst.[3][4] The light-emitting species in this complex, multi-step reaction is the electronically excited singlet state of the 3-aminophthalate dianion.[5]
The Reaction Mechanism: From Luminol to Photon Emission
The generation of light from the luminol reaction is a fascinating process that involves several key intermediates. The central product, this compound, is formed in an excited state, and its relaxation to the ground state releases a photon.
The generally accepted mechanism in an alkaline aqueous solution, typically initiated by an oxidizing agent like hydrogen peroxide and a catalyst, proceeds as follows:
-
Deprotonation: In a basic solution, luminol loses two protons from its hydrazide group to form a resonance-stabilized dianion. This step is crucial as the dianion is the species that is subsequently oxidized.[2][4]
-
Oxidation and Formation of an Unstable Intermediate: The luminol dianion is then oxidized by an agent such as hydrogen peroxide, often catalyzed by metal ions like iron(II) or copper(II).[2][6] This leads to the formation of a highly unstable organic peroxide intermediate, a cyclic endoperoxide.[2]
-
Decomposition and Excitation: This unstable endoperoxide rapidly decomposes, losing a molecule of nitrogen gas (N₂).[1][7] This decomposition reaction produces the 3-aminophthalate dianion in an electronically excited singlet state (S1).
-
Chemiluminescence: The excited 3-aminophthalate dianion then relaxes to its ground state. The excess energy is released as a photon of light, resulting in the characteristic blue glow.[1][2] The fluorescence spectrum of 3-aminophthalate has been shown to perfectly match the chemiluminescence spectrum of the luminol reaction, confirming it as the light-emitting species.[5] The maximum emission wavelength is approximately 425 nm.[6][8]
The "dark reaction," a non-chemiluminescent side reaction, can occur if the peroxide adduct is protonated, which becomes more significant at lower pH levels.[6]
Quantitative Data
The efficiency of the luminol reaction is often described by its chemiluminescence quantum yield (ΦCL), which is the ratio of emitted photons to the number of reacted luminol molecules. This yield is influenced by several factors, including the solvent, pH, and the nature of the oxidant and catalyst.
| Condition | Chemiluminescence Quantum Yield (ΦCL) | Excitation Yield (ΦE) | Reference |
| Aqueous Solution (pH 11-13, H₂O₂ oxidation) | ~0.0123 (1.23%) | 0.04 | [9][10] |
| Aprotic Solvents (e.g., DMSO) | High | 0.09 | [9] |
| Hemin-catalyzed H₂O₂ oxidation (pH 11.6) | 0.0125 (1.25%) | - | [10] |
| Horseradish Peroxidase (HRP) catalyzed | 0.0123 (1.23%) | - | [10] |
Note: The excitation yield is the efficiency of producing the excited state from the chemical reaction.
Experimental Protocols
Reproducible experimental procedures are critical for the study and application of the luminol reaction. Below are detailed protocols for the synthesis of luminol and the subsequent chemiluminescence reaction.
This two-step synthesis involves the formation of 3-nitrophthalhydrazide followed by its reduction to luminol.[7][11]
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
Combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine in a large test tube.
-
Add 4 mL of triethylene glycol and a boiling chip.
-
Heat the mixture, allowing the water to distill off. The temperature will rise to approximately 215-220°C. Maintain this temperature for about 2 minutes.[12]
-
Allow the solution to cool to below 100°C, then add 15 mL of hot water.
-
Cool the mixture to room temperature and then in an ice bath to precipitate the 3-nitrophthalhydrazide.
-
Collect the solid product by vacuum filtration.
Step 2: Reduction to Luminol
-
Transfer the moist 3-nitrophthalhydrazide back to the test tube.
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.
-
Add 4 g of sodium dithionite (sodium hydrosulfite).[7]
-
Heat the mixture to boiling and maintain for 5 minutes with stirring.[7]
-
Add 2.6 mL of glacial acetic acid.[7]
-
Cool the test tube to room temperature, then in an ice bath to precipitate the luminol.
-
Collect the light-yellow luminol product by vacuum filtration.
This protocol describes a common method for demonstrating the chemiluminescent reaction in an aqueous solution.
Reagents:
-
Solution A (Luminol Solution):
-
0.1 g Luminol
-
50 mL of 5% Sodium Hydroxide (NaOH) solution
-
Dilute to 1000 mL with distilled or deionized water.
-
-
Solution B (Oxidant Solution):
-
0.7 g Potassium Ferricyanide (K₃[Fe(CN)₆])
-
15 mL of 3% Hydrogen Peroxide (H₂O₂)
-
Dilute to 1000 mL with distilled or deionized water.
-
Procedure:
-
Prepare Solution A and Solution B in separate flasks.
-
To initiate the reaction, mix equal volumes of Solution A and Solution B in a suitable container.
-
The reaction should be performed in a darkened room to observe the blue chemiluminescence. The glow will last for several seconds to a few minutes.[13]
For quantitative analysis, a luminometer is used to measure the light output.
Conclusion
This compound is not merely a byproduct but the central molecule responsible for the light emission in the luminol reaction. Its formation in an electronically excited state is the culmination of a multi-step oxidation process. Understanding the kinetics and quantum yield of this reaction is essential for optimizing its use in sensitive analytical assays. The protocols and data presented herein provide a solid foundation for researchers and professionals working with or developing applications based on luminol chemiluminescence.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the mechanism of Luminol? [synapse.patsnap.com]
- 3. jove.com [jove.com]
- 4. acs.org [acs.org]
- 5. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 8. Co3O4 nanoparticles-enhanced luminol chemiluminescence and its application in H2O2 and glucose detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. arxiv.org [arxiv.org]
- 11. chimique.wordpress.com [chimique.wordpress.com]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Excited State of 3-Aminophthalate in Light Emission
Abstract
The phenomenon of chemiluminescence, particularly the light-emitting reaction of luminol, is a cornerstone of various analytical techniques in biomedical research, diagnostics, and forensic science. The core of this phenomenon lies in the formation of an electronically excited species that releases its excess energy as light. This guide provides a detailed examination of the light-emitting species, the 3-aminophthalate anion, focusing on the generation of its excited state and the subsequent emission process. We will delve into the reaction mechanism, present key quantitative data, provide detailed experimental protocols, and illustrate the underlying processes with clear diagrams.
The Mechanism of Luminol Chemiluminescence
The chemiluminescence of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a well-studied process that culminates in the production of light. The key emitter in this reaction is the 3-aminophthalate dianion. The process is initiated by the oxidation of luminol under basic conditions, typically involving an oxidizing agent like hydrogen peroxide and a catalyst.
The reaction proceeds through several key steps:
-
Deprotonation: In an alkaline solution, luminol loses two protons to form a dianion.[1]
-
Oxidation: The luminol dianion is then oxidized. This can occur via different pathways, but a common one involves reaction with an oxidant (e.g., hydrogen peroxide, often catalyzed by metal ions like iron or copper) to form an unstable organic peroxide intermediate.[1][2]
-
Intermediate Formation: A crucial intermediate, a cyclic endoperoxide, is formed.[2][3] This species is highly unstable.
-
Decomposition and Excitation: The endoperoxide decomposes, losing a molecule of nitrogen gas (N₂).[1][3] The energy released from this decomposition is substantial enough to populate an electronically excited singlet state (S1) of the resulting 3-aminophthalate dianion.[3][4]
-
Light Emission: The excited 3-aminophthalate dianion then relaxes to its ground state (S0), releasing the excess energy as a photon of light. This emission is observed as a characteristic blue glow.[1][2] The fluorescence spectrum of 3-aminophthalate has been shown to match the chemiluminescence spectrum of the luminol reaction, confirming it as the light-emitting species.[5]
The Excited State and Emission Properties
The light emission from the luminol reaction is a form of fluorescence, but the excited state is generated chemically rather than by photo-excitation. This process can be visualized using a simplified Jablonski diagram. In chemiluminescence, the reaction pathway directly populates the first excited singlet state (S1) from the ground state of the reactant intermediates. The subsequent decay from S1 to the ground state (S0) of the product, 3-aminophthalate, results in the emission of a photon.
The key difference from photoluminescence is the origin of the excited state. There is no absorption of light to promote the molecule to the excited state; instead, the chemical reaction itself provides the necessary energy.[6]
Quantitative Data on Light Emission
The efficiency of a chemiluminescent reaction is described by its quantum yield (Φ), defined as the ratio of the number of photons emitted to the number of molecules reacted.[7] The quantum yield of the luminol reaction is highly dependent on the solvent and reaction conditions.
| Parameter | Aqueous Solution | Aprotic Solvents (e.g., DMSO) | Reference(s) |
| Chemiluminescence Quantum Yield (ΦCL) | ~0.01 - 0.04 | ~0.09 | [3][8] |
| Excitation Yield (ΦE) | 0.04 | 0.09 | [8] |
| Fluorescence Quantum Yield (ΦF) of 3-AP | Varies with pH | Varies with conditions | [3] |
| Emission Maximum (λmax) | ~425 nm | ~425 nm (can be red-shifted) | [3][9][10][11] |
Table 1: Quantitative properties of luminol chemiluminescence and 3-aminophthalate emission.
The overall chemiluminescence quantum yield (ΦCL) is a product of the chemical yield of the emitter (ΦC), the excitation yield (ΦE), and the fluorescence quantum yield of the emitter (ΦF). Studies have shown that in aprotic solvents, the quantum yield is significantly higher.[8] The emission maximum is consistently in the blue region of the visible spectrum, around 425 nm.[3][4][9]
Experimental Protocols
Synthesis of Luminol
Luminol is synthesized from 3-nitrophthalic acid in a two-step process.[4][12][13]
Step 1: Synthesis of 3-Nitrophthalhydrazide
-
Reagents: 3-nitrophthalic acid, 8% aqueous solution of hydrazine, triethylene glycol.
-
Procedure: a. In a large test tube within a fume hood, combine 1.0 g of 3-nitrophthalic acid and 2.0 mL of 8% hydrazine solution.[12] b. Add 3.0 mL of triethylene glycol and a boiling chip. c. Heat the mixture in a sand bath. The temperature will initially hold around 110-130°C as water distills off.[12] d. Allow the temperature to rise to 215-220°C and maintain for 2-4 minutes.[12][14] e. Cool the mixture to below 100°C and add 15 mL of hot water to precipitate the product. f. Cool the mixture in an ice bath and collect the solid 3-nitrophthalhydrazide by suction filtration.[12]
Step 2: Reduction to Luminol
-
Reagents: 3-nitrophthalhydrazide (from Step 1), 3 M sodium hydroxide solution, sodium hydrosulfite (sodium dithionite), glacial acetic acid.
-
Procedure: a. Place the crude 3-nitrophthalhydrazide into a test tube. b. Add 5.0 mL of 3 M NaOH solution and stir to dissolve.[12] c. Add approximately 3.0 g of sodium hydrosulfite.[13] d. Heat the mixture to boiling for 5 minutes, stirring occasionally. e. Cool the solution and add 2.0 mL of glacial acetic acid. The luminol will precipitate. f. Cool thoroughly in an ice bath and collect the crude luminol product via suction filtration.[12]
Measurement of Luminol Chemiluminescence
This protocol describes a common classroom or laboratory demonstration to produce the chemiluminescent glow.[15][16] Quantitative measurements would require a luminometer or a spectrophotometer with the light source turned off.[17]
-
Reagents & Equipment:
-
Luminol
-
Sodium hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Hydrogen peroxide (H₂O₂, 3%)
-
Potassium ferricyanide (K₃[Fe(CN)₆]) or another catalyst (e.g., copper(II) sulfate)
-
Distilled water
-
Beakers or flasks
-
Luminometer or a dark environment for visual inspection
-
-
Solution Preparation:
-
Procedure: a. Prepare the workspace for measurement. If using a luminometer, calibrate the instrument according to the manufacturer's instructions. For visual demonstration, darken the room. b. Place a defined volume of Solution A into a cuvette or reaction vessel. c. To initiate the reaction, inject an equal volume of Solution B into the vessel containing Solution A. d. Immediately begin data acquisition (for luminometry) or observe the emission of blue light (for demonstration). The glow is transient and will decay as the reactants are consumed.[15][16]
Applications in Research and Development
The high sensitivity of the luminol reaction makes it invaluable for detecting minute quantities of catalysts, particularly the heme iron in blood, which is the basis for its use in forensic science.[2][4] In biomedical research and drug development, the reaction is widely employed in:
-
Immunoassays: In techniques like ELISA and Western blotting, horseradish peroxidase (HRP) is often conjugated to antibodies. In the presence of its substrate (luminol and an oxidant), HRP catalyzes the light-emitting reaction, allowing for highly sensitive detection of target proteins.[10][17]
-
Cellular Assays: Luminol-based assays are used to study cellular processes involving reactive oxygen species (ROS), as these can participate in the oxidation of luminol.[17]
-
High-Throughput Screening: The speed and sensitivity of chemiluminescent assays make them suitable for screening large libraries of compounds for their effects on biological targets.
Conclusion
The light emission observed in the luminol reaction is a direct consequence of the formation of 3-aminophthalate in an electronically excited state. This process, driven by the energy of a chemical reaction, provides a powerful analytical tool with broad applications. Understanding the mechanism, the nature of the excited state, and the quantitative aspects of the light emission is crucial for optimizing existing assays and developing new technologies that harness the power of chemiluminescence.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. What is the mechanism of Luminol? [synapse.patsnap.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Luminol - Wikipedia [en.wikipedia.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Luminol chemiluminescence: chemistry, excitation, emitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is fluorescence quantum yield? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. chemlab.truman.edu [chemlab.truman.edu]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Video: Synthesis of Luminol - Procedure [jove.com]
- 15. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]
- 16. flinnsci.ca [flinnsci.ca]
- 17. Luminol chemiluminescence experiment - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
3-Aminophthalic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals
Introduction
3-Aminophthalic acid is a pivotal chemical intermediate, recognized for its role in the synthesis of pharmaceuticals, including the immunomodulatory drug Apremilast, and its increasing importance in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] As a derivative of phthalic acid, its unique structure, featuring both an amino group and two carboxylic acid functionalities, dictates its chemical behavior, including its solubility and stability—critical parameters for its application in drug development and other chemical syntheses.[2] This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.
Core Properties of this compound
This compound is a pale-yellow to yellow crystalline powder.[2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 5434-20-8 | [4] |
| Molecular Formula | C₈H₇NO₄ | [2] |
| Molecular Weight | 181.15 g/mol | [2] |
| Melting Point | 180-185 °C (decomposes) | [5][6][7] |
| pKa | 3.41 ± 0.10 (Predicted) | [2][6] |
Solubility Profile
Qualitative Solubility Data
| Solvent | Solubility | Reference(s) |
| Methanol | Soluble | [2][6][8] |
| Water | Likely mobile in the environment due to its water solubility | [9] |
The solubility of amino acids is significantly influenced by the pH of the solvent system.[10] At its isoelectric point, the pH at which the net charge of the molecule is zero, an amino acid typically exhibits its minimum solubility. In more acidic or basic solutions, the carboxylic acid and amino groups become protonated or deprotonated, respectively, leading to salt formation and generally increased solubility in aqueous media.
Stability Characteristics
This compound is generally considered stable under normal storage conditions.[2] However, it has also been reported to be unstable and susceptible to deterioration, which can lead to a decrease in purity over time, posing challenges for storage and long-distance transportation.[11] To address this stability issue, this compound is often converted to its hydrochloride dihydrate salt, which demonstrates enhanced stability.
Factors that can influence the stability of this compound include:
-
pH: As with many amino acids, the stability of this compound can be pH-dependent. Extreme pH conditions (highly acidic or alkaline) can potentially lead to degradation.
-
Temperature: The melting point of this compound is accompanied by decomposition, indicating thermal liability at elevated temperatures.[5][6][7] Storage at controlled room temperature or under refrigeration is advisable.[9]
-
Light: Aromatic amines can be susceptible to photodegradation.[12] Therefore, it is recommended to protect this compound from light to prevent potential degradation.
-
Oxidation: The amino group can be susceptible to oxidation. Storage under an inert atmosphere can mitigate oxidative degradation.
Experimental Protocols
Detailed, validated experimental protocols for the determination of solubility and stability of this compound are not widely published. However, standard methodologies for compounds of this class can be readily applied.
Protocol for Solubility Determination (Equilibrium Solubility Method)
This protocol outlines a general procedure for determining the equilibrium solubility of this compound in a given solvent.
-
Materials and Equipment:
-
This compound
-
Selected solvent (e.g., water, methanol, ethanol)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
-
-
Procedure:
-
Prepare a series of vials containing a fixed volume of the chosen solvent.
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Place the vials in the thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Periodically check for undissolved solid.
-
After reaching equilibrium, allow the samples to stand at the set temperature for a short period to allow for the settling of excess solid.
-
Carefully withdraw a known volume of the supernatant.
-
Centrifuge the withdrawn sample to remove any remaining suspended solids.
-
Dilute the clear supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated stability-indicating HPLC method to determine the concentration of this compound.
-
Calculate the solubility in units such as g/L or mg/mL.
-
Protocol for Stability Assessment (Forced Degradation Study)
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods. The following protocol is based on the International Council for Harmonisation (ICH) guidelines.[13][14][15]
-
Materials and Equipment:
-
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Store the solutions at a controlled temperature (e.g., 60 °C) for a defined period.
-
At specified time points, withdraw samples, neutralize them, and analyze by HPLC to determine the extent of degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature and protected from light.
-
Analyze samples at various time intervals by HPLC.
-
-
Thermal Degradation:
-
Expose solid this compound to elevated temperatures (e.g., 80 °C) in a controlled oven.
-
At different time points, dissolve a known amount of the stressed solid and analyze by HPLC.
-
-
Photostability:
-
Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[13][14]
-
A control sample should be protected from light.
-
Analyze both the exposed and control samples by HPLC.
-
-
Visualizations
Synthesis and Application Workflow
The following diagram illustrates a typical workflow from the synthesis of this compound to its application in the development of PROTACs.
References
- 1. prepchem.com [prepchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy this compound | 5434-20-8 [smolecule.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 5434-20-8 [chemicalbook.com]
- 6. This compound CAS#: 5434-20-8 [m.chemicalbook.com]
- 7. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]
- 8. This compound | 5434-20-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 11. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 12. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. q1scientific.com [q1scientific.com]
- 15. iagim.org [iagim.org]
- 16. This compound | SIELC Technologies [sielc.com]
- 17. japsonline.com [japsonline.com]
- 18. scispace.com [scispace.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. web.vscht.cz [web.vscht.cz]
An In-depth Technical Guide to 3-Aminophthalic Acid (CAS 5434-20-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid, with the CAS number 5434-20-8, is an aromatic aminodicarboxylic acid.[1][2][3][4] It is a key intermediate in various chemical syntheses, most notably as the light-emitting product in the chemiluminescence of luminol.[3] Its utility extends to the pharmaceutical and dye industries.[2][5] In recent years, this compound has garnered significant attention in the field of drug discovery as a ligand for the E3 ubiquitin ligase cereblon (CRBN), paving the way for the development of novel targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras).[1][6][7][8] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in cutting-edge drug development.
Physicochemical Properties
This compound is typically a yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇NO₄ | [1][2][9] |
| Molecular Weight | 181.15 g/mol | [1][2][9] |
| Melting Point | 180-185 °C (decomposes) | [4][5] |
| Boiling Point | 436.4 °C at 760 mmHg (Predicted) | [4] |
| Density | ~1.6 g/cm³ | [4] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in methanol. | [1] |
| pKa | 3.41 ± 0.10 (Predicted) | [1] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Spectra available for the hydrochloride salt. | [10][11] |
| ¹³C NMR | Spectra available for the hydrochloride salt. | [12] |
| IR Spectroscopy | ATR-IR spectra are available. | [9] |
| Mass Spectrometry | GC-MS data is available with major peaks reported. | [9] |
Applications in Research and Drug Development
Chemiluminescence
This compound is the emitting species in the well-known chemiluminescent reaction of luminol.[3] The oxidation of luminol in the presence of a catalyst and an oxidizing agent (like hydrogen peroxide) produces 3-aminophthalate in an electronically excited state. Its relaxation to the ground state results in the emission of a characteristic blue light.[3][13] This property is the basis for various analytical methods, including the detection of blood in forensic science, where the iron in hemoglobin acts as a catalyst.[3]
Targeted Protein Degradation
A groundbreaking application of this compound is its role as a ligand for the E3 ubiquitin ligase cereblon (CRBN).[1][6][7][8] This discovery has positioned it as a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][6][7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][14][15][16] this compound-based PROTACs offer a promising strategy for targeting proteins that have been traditionally considered "undruggable."[1]
Caption: Targeted protein degradation workflow using a this compound-based PROTAC.
Pharmaceutical Intermediate
This compound serves as a precursor in the synthesis of various pharmaceuticals. It is a known intermediate in the preparation of the drug Apremilast, which is used to treat certain types of arthritis.[5] It is also utilized in the synthesis of local anesthetics.[5]
Experimental Protocols
Synthesis of this compound from 3-Nitrophthalic Acid
Two common methods for the synthesis of this compound involve the reduction of 3-nitrophthalic acid.
Materials:
-
3-Nitrophthalic acid
-
Methanol
-
Platinic oxide (PtO₂)
-
Hot water
-
Filtration apparatus
-
Hydrogenation apparatus
-
Rotary evaporator
Procedure:
-
Recrystallization of 3-Nitrophthalic Acid: A commercial sample of 3-nitrophthalic acid is dissolved in hot water (e.g., 150 mL for a sample containing impurities). The solution is filtered while hot and then allowed to cool for approximately 2 hours to yield purified 3-nitrophthalic acid as a white solid.
-
Hydrogenation: The recrystallized 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) is dissolved in methanol (e.g., 200 mL).
-
Platinic oxide (e.g., 50 mg) is added to the solution.
-
The mixture is hydrogenated in a suitable apparatus at 25 psi.
-
The reaction is monitored for the cessation of hydrogen uptake, which typically occurs within one hour.
-
Work-up: Upon completion, the reaction mixture is filtered to remove the catalyst.
-
The filtrate is concentrated under reduced pressure using a rotary evaporator to yield solid this compound.
Materials:
-
3-Nitrophthalic acid
-
Sodium hydroxide
-
Ferric chloride (FeCl₃) or Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
80% Hydrazine hydrate solution
-
Concentrated hydrochloric acid
-
Water
-
Three-necked flask with reflux condenser and dropping funnel
-
Heating mantle
-
Filtration apparatus
-
pH meter or pH paper
Procedure:
-
Salt Formation: In a 500 mL three-necked flask, dissolve sodium hydroxide (e.g., 16 g) in water (e.g., 260 g) with stirring.
-
Add 3-nitrophthalic acid (e.g., 40 g, 0.19 mol) to the sodium hydroxide solution and stir until a clear solution is obtained.[17]
-
Catalyst Addition: Add the catalyst, which can be a mixture of ferric chloride hexahydrate (e.g., 2.5 g) and activated carbon (e.g., 14 g).[17]
-
Reduction: Heat the solution to approximately 95 °C (near reflux).
-
Slowly add 80% hydrazine hydrate solution (e.g., 25 g) dropwise.
-
Work-up: After the reaction is complete, filter the hot solution to remove the catalyst and activated carbon.
-
Cool the filtrate and acidify to a pH of 3.5 with concentrated hydrochloric acid.
-
Cool the acidified solution in an ice bath to induce crystallization.
-
Collect the precipitated this compound by filtration.
-
Dry the product at 80 °C for 3 hours.
Caption: General workflow for the synthesis of this compound.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be employed for the analysis of this compound.[18]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Newcrom R1 column or equivalent C18 column
Mobile Phase:
-
A mixture of acetonitrile (MeCN), water, and an acidifier.
-
For UV detection, phosphoric acid can be used.
-
For MS-compatible methods, formic acid should be used in place of phosphoric acid.[18]
Procedure:
-
Prepare the mobile phase by mixing the appropriate ratios of acetonitrile, water, and acid.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., the mobile phase).
-
Prepare the sample solution by dissolving the material to be analyzed in a suitable solvent.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the elution of this compound at an appropriate wavelength (if using a UV detector) or by its mass-to-charge ratio (if using an MS detector).
-
Quantify the amount of this compound in the sample by comparing its peak area to that of the standard.
Safety and Handling
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
Precautionary Measures:
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection (goggles or face shield), and a dust mask (e.g., N95).
-
Storage: Store in a tightly closed container in a dry and cool place.
Conclusion
This compound is a versatile chemical compound with significant applications ranging from classical chemiluminescence to the forefront of modern drug discovery. Its role as a new ligand for the E3 ubiquitin ligase cereblon has opened up exciting possibilities for the development of targeted protein degraders, a promising new modality for treating a variety of diseases. This guide has provided a comprehensive technical overview of its properties, synthesis, and key applications to aid researchers and drug development professionals in harnessing the potential of this important molecule.
References
- 1. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]
- 5. This compound | 5434-20-8 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 15. Targeted Protein Degradation: Principles and Applications of the Proteasome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Protein Degradation: Why Just Inhibit What Can Be Destroyed? [bio-itworld.com]
- 17. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 18. This compound | SIELC Technologies [sielc.com]
A Technical Guide to the Fundamental Chemistry of the 3-Aminophthalic Acid Anion
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid, and more specifically its anion, is a molecule of significant scientific interest, bridging classical analytical chemistry with modern therapeutic innovation. Historically recognized as the light-emitting product in the powerful chemiluminescence reaction of luminol, it is a cornerstone of forensic science for the detection of trace amounts of blood.[1] More recently, this compound has emerged as a crucial ligand in the field of targeted protein degradation, offering a stable and economical alternative for the development of Proteolysis-Targeting Chimeras (PROTACs).[2][3] This guide provides an in-depth overview of the fundamental chemistry of the this compound anion, its spectroscopic properties, synthesis, and its dual roles in diagnostics and drug development.
Core Chemical and Physical Properties
This compound is an aromatic dicarboxylic acid with an amino group substituent.[4] In alkaline conditions, typical for its most famous reaction, the carboxylic acid groups deprotonate to form the 3-aminophthalate dianion. This anionic form is central to its celebrated chemiluminescence and its function as a molecular binder in biological systems.
The core physicochemical properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇NO₄ | [5][6] |
| Molecular Weight | 181.15 g/mol | [5][6] |
| CAS Number | 5434-20-8 (Acid) | [1] |
| 27846-29-3 (Dianion) | [1] | |
| Melting Point | 180-185 °C | [7] |
| pKa | 3.41 ± 0.10 (Predicted) | [7] |
| Appearance | Pale-yellow to yellow crystalline powder | [7] |
Spectroscopic Profile
The spectroscopic characteristics of the this compound anion are dominated by its function as a fluorophore in chemiluminescence.
-
Chemiluminescence: The most notable property of the 3-aminophthalate anion is its role as the light-emitting species in the oxidation of luminol.[8] Upon formation in an electronically excited state, it relaxes to the ground state by emitting a photon of light. This emission has a maximum wavelength (λ_max) of approximately 425 nm, which corresponds to a vibrant blue glow.[9][10] Studies have also shown that the anion can be induced to chemiluminesce directly in the presence of systems like hydrogen peroxide-cobalt(II), where it interacts with singlet oxygen.[11][12][13]
-
UV-Vis Absorption: The electronic absorption spectrum is characterized by π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl groups of the carboxylates and the lone pair of the amino group.
-
Infrared (IR) Spectroscopy: The IR spectrum of the parent acid would show characteristic absorption bands for N-H stretching of the primary amine, broad O-H stretching from the carboxylic acids, C=O stretching of the carboxyl groups, and C=C stretching from the aromatic ring. For the anion, the broad O-H band would disappear, and the carboxylate (COO⁻) stretches would become prominent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum of the parent acid would display signals for the three aromatic protons, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid groups. The amine and carboxylic acid protons would also be visible, though they may be broad and exchangeable.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the carbons in the molecule, including the two carboxyl carbons and the six aromatic carbons.[14]
-
Table 2: Key Spectroscopic Data for 3-Aminophthalate Anion
| Spectroscopy | Feature | Wavelength/Shift | Description | Source(s) |
| Chemiluminescence | Emission Maximum (λ_max) | ~425 nm | Blue light emission upon relaxation from an excited state. | [9][10][15] |
Key Chemical Reactions and Synthesis
Formation via Luminol Oxidation
The 3-aminophthalate anion is the terminal light-emitting product of the well-known luminol chemiluminescence reaction. This process is central to its application in forensic science. The reaction proceeds via oxidation of luminol in an alkaline medium, catalyzed by an agent such as the iron in hemoglobin or other metal ions.[1][4] This forms a short-lived peroxide intermediate that decomposes, releasing nitrogen gas and the 3-aminophthalate anion in an electronically excited state.[15]
Synthesis of this compound
The most common and efficient methods for synthesizing the parent this compound involve the reduction of 3-nitrophthalic acid.[4] Two primary routes are well-documented:
-
Catalytic Hydrogenation: 3-nitrophthalic acid is dissolved in a solvent like methanol and hydrogenated using a catalyst such as platinic oxide under hydrogen pressure.[16]
-
Chemical Reduction: A widely used lab- and industrial-scale method employs a reducing agent like hydrazine hydrate in an alkaline solution, with a catalyst system such as iron(III) chloride on activated carbon.[17] This method is often preferred for its high yield and purity.
Role in Targeted Protein Degradation (PROTACs)
A groundbreaking application of this compound is its use as a novel, stable, and cost-effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][18][19] CRBN is a key component of the ubiquitin-proteasome system, which is the cell's natural machinery for destroying unwanted or damaged proteins.[20]
PROTACs are heterobifunctional molecules designed to bring a target Protein of Interest (POI) into close proximity with an E3 ligase.[21] A PROTAC consists of three parts: a ligand for the POI, a ligand for an E3 ligase, and a linker. By using this compound as the CRBN ligand, developers can create PROTACs that "hijack" the CRBN E3 ligase, causing it to tag the target protein with ubiquitin.[3] This polyubiquitination marks the protein for destruction by the proteasome.[20] This approach is a powerful therapeutic strategy for eliminating disease-causing proteins that are otherwise considered "undruggable" by traditional inhibitors.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound from 3-Nitrophthalic Acid[17]
This protocol is based on the chemical reduction method using hydrazine hydrate.
Materials:
-
500 mL three-neck flask with stirrer
-
3-nitrophthalic acid (40g, 0.19 mol)
-
Sodium hydroxide (16g)
-
Deionized water (260g)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O, 2.5g)
-
Activated carbon (14g)
-
80% Hydrazine hydrate solution (25g)
-
Concentrated hydrochloric acid (HCl)
-
Heating mantle and condenser
Procedure:
-
Add 260g of water to the 500ml three-neck flask and start stirring.
-
Add 16g of sodium hydroxide and stir until fully dissolved.
-
Add 40g of 3-nitrophthalic acid and continue stirring until a clear solution is formed.
-
To this solution, add the catalyst mixture: 2.5g of ferric chloride and 14g of activated carbon.
-
Heat the solution to 95°C (near reflux).
-
Begin the dropwise addition of 25g of 80% hydrazine hydrate solution.
-
After the addition is complete, continue heating at reflux for 3.5 hours.
-
Once the reaction is complete, filter the hot mixture and collect the filtrate.
-
Add concentrated hydrochloric acid to the filtrate to acidify it to a pH of approximately 3.5.
-
Cool the solution to induce crystallization.
-
Filter the resulting precipitate and dry at 80°C for 3 hours to obtain the final this compound product.
Protocol 2: Demonstration of Chemiluminescence[9]
This protocol provides a classic demonstration of the light-producing reaction.
Materials:
-
Two 1000 mL flasks or beakers
-
Luminol (0.1g)
-
5% Sodium hydroxide (NaOH) solution (50 mL)
-
Potassium ferricyanide (0.7g)
-
3% Hydrogen peroxide (H₂O₂) solution (15 mL)
-
Distilled or deionized water
-
A large funnel or demonstration vessel
Procedure:
-
Prepare Solution A: In one flask, add 0.1g of luminol and 50 mL of 5% NaOH solution to approximately 800 mL of distilled water. Stir until the luminol is dissolved, then dilute to a final volume of 1000 mL.
-
Prepare Solution B: In the second flask, add 0.7g of potassium ferricyanide and 15 mL of 3% hydrogen peroxide to approximately 800 mL of distilled water. Stir to dissolve, then dilute to a final volume of 1000 mL.
-
Demonstration:
-
Dim the room lights for best visibility.
-
Simultaneously pour Solution A and Solution B into the large funnel or vessel.
-
As the solutions mix, a bright blue chemiluminescent glow will be produced.
-
Conclusion
The this compound anion is a molecule with a rich chemical history and an exciting future. Its fundamental properties as a stable, light-emitting species have cemented its role in analytical chemistry and forensic science for decades. Now, these same properties of chemical stability and its unique ability to bind to the Cereblon E3 ligase have positioned it at the forefront of drug discovery.[3][19] For researchers and drug developers, understanding the core chemistry of this anion—from its synthesis and spectroscopic behavior to its mechanism of action in complex biological systems—is essential for harnessing its full potential in both diagnostics and next-generation therapeutics.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Buy this compound | 5434-20-8 [smolecule.com]
- 5. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. This compound | 5434-20-8 [chemicalbook.com]
- 8. Chemiluminescence of luminol: a cold light experiment | Class experiment | RSC Education [edu.rsc.org]
- 9. flinnsci.ca [flinnsci.ca]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Chemiluminescence of this compound anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. spectrabase.com [spectrabase.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. prepchem.com [prepchem.com]
- 17. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Serendipitous Discovery of 3-Aminophthalic Acid as a Novel Cereblon Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The landscape of targeted protein degradation has been significantly shaped by the understanding of the E3 ubiquitin ligase cereblon (CRBN) and its interaction with immunomodulatory drugs (IMiDs) like thalidomide. This technical guide provides an in-depth exploration of the discovery of 3-aminophthalic acid, a hydrolysis product of thalidomide, as a novel and functional ligand for cereblon. This finding opens new avenues for the design of proteolysis-targeting chimeras (PROTACs) and other therapeutic modalities. This document details the historical context, the core discovery, quantitative binding considerations, detailed experimental protocols for assessing ligand binding, and the underlying molecular pathways.
Introduction: The Legacy of Thalidomide and the Rise of Cereblon
Thalidomide, a drug with a notorious past due to its teratogenic effects, has been repurposed for the treatment of various cancers, particularly multiple myeloma.[1][2] The journey to understand its mechanism of action led to the landmark discovery of cereblon (CRBN) as its primary cellular target.[2][3] Cereblon is a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) E3 ubiquitin ligase complex.[4][5] The binding of thalidomide and its analogs (IMiDs) to cereblon allosterically modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5][6] This process of targeted protein degradation is central to the therapeutic effects of IMiDs.
The Discovery of this compound as a Cereblon Ligand
The identification of this compound as a cereblon ligand was a serendipitous finding that emerged from the development of oligonucleotide-based PROTACs (O'PROTACs). In a 2022 study by Yan et al., researchers were synthesizing a pomalidomide-conjugated oligonucleotide designed to degrade the ERG transcription factor.[7][8] During the deprotection step of the synthesis, the pomalidomide moiety was unexpectedly hydrolyzed to this compound.[9] Despite this chemical transformation, the resulting O'PROTAC retained its ability to degrade ERG in a cereblon-dependent manner, indicating that this compound itself was capable of binding to and recruiting CRBN.[7][9]
This discovery is significant as it presents this compound as a new, chemically simpler, and potentially more stable scaffold for the development of CRBN-recruiting therapeutics compared to the traditional glutarimide-containing IMiDs.[7][10]
Quantitative Data: Binding Affinity and Structural Insights
While the initial discovery demonstrated a functional interaction, precise quantitative binding data for the direct interaction between this compound and cereblon is still emerging in the literature. The primary report by Yan et al. focused on the functional degradation activity of the PROTAC rather than the intrinsic binding affinity of the ligand itself.[7] However, molecular docking studies based on the crystal structure of thalidomide-bound cereblon (PDB: 4CI1) suggest that this compound can occupy the same binding pocket.[8][9]
The docking model indicates that the carboxylic acid groups of this compound can form hydrogen bonds with key residues in the CRBN binding pocket, such as Tryptophan 382 and Histidine 380, mimicking the interactions of the glutarimide ring of thalidomide.[8]
For context, the binding affinities of established IMiDs to cereblon have been well-characterized and are presented in the table below. It is anticipated that the affinity of this compound would be in a range that allows for effective recruitment of cereblon.
| Ligand | Assay Type | Binding Constant (Kd/Ki/IC50) | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM (Kd) | [11] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM (Kd) | [11] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM (Kd) | [11] |
| Pomalidomide | TR-FRET | 1.2 µM (IC50) | [12] |
| Lenalidomide | TR-FRET | 1.5 µM (IC50) | [12] |
Signaling Pathways and Experimental Workflows
The discovery and validation of this compound as a cereblon ligand involve several key biological processes and experimental workflows.
The CRL4CRBN Ubiquitination Pathway
The central mechanism involves the recruitment of the CRL4CRBN E3 ubiquitin ligase complex to a target protein, leading to its ubiquitination and degradation.
Caption: The CRL4-CRBN E3 ubiquitin ligase pathway modulated by a cereblon ligand.
Thalidomide Metabolism to this compound
Thalidomide undergoes spontaneous, non-enzymatic hydrolysis under physiological conditions, breaking down into numerous metabolites.[9][13][14] One of these hydrolysis pathways can lead to the formation of this compound.
Caption: Simplified pathway of thalidomide hydrolysis to this compound.
Experimental Workflow for Ligand Discovery and Validation
The process of identifying and characterizing a new cereblon ligand like this compound typically follows a multi-step experimental workflow.
Caption: A typical workflow for the discovery and validation of a new cereblon ligand.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding of small molecules to cereblon.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: This is a competitive binding assay. A fluorescently labeled tracer ligand binds to a tagged CRBN protein, bringing a donor fluorophore (on an antibody recognizing the tag) and an acceptor fluorophore (on the tracer) into proximity, generating a FRET signal. An unlabeled test compound competes with the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound) in DMSO.
-
Perform serial dilutions of the test compound in assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.05% BSA).
-
Prepare a solution of tagged CRBN (e.g., His-tagged) and a terbium-conjugated anti-tag antibody (donor).
-
Prepare a solution of a fluorescently labeled tracer (e.g., Cy5-thalidomide).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or vehicle control to each well.
-
Add 10 µL of the CRBN/antibody mixture to each well.
-
Add 5 µL of the fluorescent tracer to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60-180 minutes in the dark to reach binding equilibrium.
-
-
Detection:
-
Read the plate on a TR-FRET compatible microplate reader, with excitation at ~340 nm and emission at ~620 nm (donor) and ~665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).
-
Plot the ratio against the logarithm of the test compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.
-
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
Principle: This bead-based proximity assay involves a donor and an acceptor bead. One bead is coated with a molecule that binds tagged CRBN, and the other is coated with a molecule that binds a biotinylated tracer ligand. When the tracer binds CRBN, the beads are brought into proximity, generating a chemiluminescent signal. A test compound competes with the tracer, reducing the signal.
Methodology:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of tagged CRBN (e.g., GST-tagged).
-
Prepare a solution of a biotinylated tracer ligand.
-
Prepare suspensions of donor beads (e.g., streptavidin-coated) and acceptor beads (e.g., anti-GST antibody-coated).
-
-
Assay Procedure (384-well plate format):
-
Add the test compound, tagged CRBN, and biotinylated tracer to the wells.
-
Incubate to allow for binding.
-
Add the acceptor beads and incubate.
-
Add the donor beads and incubate in the dark.
-
-
Detection:
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaScreen signal against the logarithm of the test compound concentration to determine the IC50.
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand is titrated into a solution of the protein, and the heat change per injection is measured to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Express and purify recombinant CRBN protein (often as a complex with DDB1 for stability).
-
Dialyze the protein extensively against the ITC buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl).
-
Dissolve the ligand (this compound) in the final dialysis buffer to the desired concentration.
-
Degas both the protein and ligand solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the ligand solution into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform an initial injection, followed by a series of injections to achieve saturation.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment. Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This is observed as a shift in the protein's melting temperature (Tagg).
Methodology:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with the test compound or vehicle control and incubate.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a range of temperatures using a thermal cycler for a set time (e.g., 3 minutes).
-
-
Cell Lysis and Fractionation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Protein Detection:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble CRBN in each sample by Western blotting or other protein quantification methods.
-
-
Data Analysis:
-
Quantify the amount of soluble CRBN at each temperature.
-
Plot the percentage of soluble CRBN (relative to the unheated control) against the temperature to generate melting curves for both the treated and control samples.
-
A shift in the melting curve for the treated sample indicates target engagement.
-
Conclusion and Future Directions
The discovery of this compound as a cereblon ligand is a testament to the ongoing exploration of the thalidomide chemical space and its interactions with the cellular protein degradation machinery. While further quantitative characterization of its binding affinity and structural studies are warranted, this finding provides a valuable new scaffold for the design of next-generation PROTACs and molecular glues. The simplified structure and potential for increased chemical stability make this compound an attractive starting point for medicinal chemistry efforts aimed at developing novel therapeutics that leverage the power of targeted protein degradation. Future research should focus on obtaining precise binding kinetics and a co-crystal structure with cereblon to facilitate rational drug design and to fully unlock the therapeutic potential of this novel ligand.
References
- 1. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Thalidomide pharmacokinetics and metabolite formation in mice, rabbits, and multiple myeloma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CETSA [cetsa.org]
- 8. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thalidomide metabolism and hydrolysis: mechanisms and implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Assay in Summary_ki [bindingdb.org]
- 12. Clinical pharmacokinetics of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Chiral inversion and hydrolysis of thalidomide: mechanisms and catalysis by bases and serum albumin, and chiral stability of teratogenic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Exploring Derivatives of 3-Aminophthalic Acid for Research: A Technical Guide
Introduction
3-Aminophthalic acid, a dicarboxylic acid and amine-substituted aromatic compound, serves as a versatile and crucial building block in synthetic chemistry.[1][2] Historically recognized as the chemiluminescent product of luminol oxidation, its applications have expanded significantly, positioning it as a molecule of interest for researchers, particularly in drug development and materials science.[3][4][5] This guide provides an in-depth overview of this compound, its derivatives, synthesis protocols, and its burgeoning applications in cutting-edge research fields. Its utility ranges from a precursor in the synthesis of pharmaceuticals like Apremilast to a key component in developing advanced functional materials such as metal-organic frameworks (MOFs).[1][4][6] Most notably, recent discoveries have highlighted its role as a stable and effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase, opening new avenues in the field of targeted protein degradation.[3][7][8]
Core Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference(s) |
| CAS Number | 5434-20-8 | [1] |
| Molecular Formula | C₈H₇NO₄ | [1] |
| Molecular Weight | 181.15 g/mol | [1] |
| Appearance | Pale-yellow to yellow powder | [1] |
| Melting Point | 180-185 °C | [1] |
| Boiling Point | 436.4 °C at 760 mmHg | [1] |
| Density | 1.551 g/cm³ | [1] |
| Synonyms | 3-Amino-1,2-benzenedicarboxylic acid, o-Aminophthalic acid | [9] |
Synthesis of this compound and its Derivatives
The primary route for synthesizing this compound is through the reduction of 3-nitrophthalic acid.[1][4][10] Various methods have been established, offering flexibility in terms of reagents, reaction conditions, and scale. Due to the relative instability of this compound, it is often converted to its more stable hydrochloride dihydrate salt for storage and transportation.[11]
Key Synthesis Methodologies
| Method | Reducing Agent / Catalyst | Key Conditions | Notes | Reference(s) |
| Catalytic Hydrogenation | Hydrogen gas with Platinic Oxide (PtO₂) or Palladium (Pd) catalyst | Methanol solvent, ~25 psi H₂ pressure | High yield, clean reaction. | [1][10] |
| Hydrazine Reduction | Hydrazine hydrate with Ferric Chloride/Activated Carbon | - | Common industrial method. | [4][12] |
| Iron Powder Reduction | Iron powder | Dilute hydrochloric acid | Method can have complex work-up and long reaction times. | [12] |
| Stannous Chloride Reduction | Stannous Chloride (SnCl₂) | Concentrated hydrochloric acid | Harsh conditions, significant equipment corrosion. | [12] |
| Sulfur-based Reduction | Elemental sulfur, sulfide, or a mixture | - | Patented method with claims of high yield and being environmentally friendly. | [12] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on the hydrogenation of purified 3-nitrophthalic acid.[10]
-
Purification of Starting Material: Dissolve commercial 3-nitrophthalic acid in hot water, filter the solution, and allow it to cool for approximately 2 hours to recrystallize pure 3-nitrophthalic acid.
-
Dissolution: Dissolve the recrystallized 3-nitrophthalic acid (e.g., 13 g, 0.062 mole) in methanol (200 ml).
-
Hydrogenation: Add a catalytic amount of platinic oxide (e.g., 50 mg) to the solution.
-
Reaction: Place the mixture in a hydrogenation apparatus and pressurize with hydrogen gas to 25 psi.
-
Monitoring: Allow the reaction to proceed until hydrogen uptake ceases (typically around one hour).
-
Isolation: Filter the reaction mixture to remove the catalyst.
-
Purification: Evaporate the solvent from the filtrate to yield solid this compound.
Protocol 2: Preparation of this compound Hydrochloride Dihydrate
This protocol describes the synthesis of the stable salt form, often used for industrial production.[3][11]
-
Dissolution: Dissolve 3-nitrophthalic acid in a suitable solvent (e.g., n-heptane, tert-butyl methyl ether mixture).
-
Inert Atmosphere: Purge the reactor with nitrogen gas to replace the air.
-
Hydrogenation: Add a catalyst, such as skeleton nickel, and introduce hydrogen gas under controlled pressure (e.g., 0.5 MPa) to reduce the nitro group.
-
Catalyst Removal: Once the reaction is complete, filter the mixture to remove the catalyst.
-
Complexation: Cool the filtrate (e.g., to 10 °C) and slowly add concentrated hydrochloric acid to form the hydrochloride salt.
-
Isolation and Drying: Isolate the resulting solid product via centrifugation and dry it under vacuum to obtain this compound hydrochloride dihydrate.[3]
Key Research Applications and Mechanisms
The unique structure of this compound, featuring both amino and carboxylic acid groups, makes it a valuable scaffold for developing bioactive molecules.[3][4]
Targeted Protein Degradation (PROTACs)
A significant recent development is the identification of this compound as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][7][8] This discovery has paved the way for its use in Proteolysis-Targeting Chimeras (PROTACs).
-
Mechanism: PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This compound-based PROTACs, termed O'PROTACs, utilize this moiety to engage CRBN.[3][7]
-
Advantages: Compared to traditional immunomodulatory drugs (IMiDs) like thalidomide used for the same purpose, this compound offers greater chemical stability and is more economical.[7][8]
-
Application Example: Researchers have successfully developed a phthalic acid-based O'PROTAC that degrades the ERG transcription factor, an oncoprotein implicated in certain cancers, with efficacy comparable to pomalidomide-based degraders.[3][7][8]
Enzyme Inhibition
Derivatives of this compound have been explored as inhibitors for several classes of enzymes.
-
Metallo-β-lactamase (MBL) Inhibitors: Certain derivatives have shown inhibitory activity against MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics. For instance, 3,6-disubstituted analogs demonstrated significantly higher activity against IMP-1 MBL than earlier inhibitors.[3]
-
Tyrosine Kinase Inhibitors: Phthalic acid derivatives have been designed and synthesized as potential anticancer agents targeting tyrosine kinases. In silico studies showed that isophthalic derivatives, in particular, had high binding affinities for type-2 protein kinases like Trkc, ABL, and VEGFR.[13]
-
PARP Inhibitors: The structurally related 3-aminobenzamide moiety is a well-known pharmacophore in the design of Poly(ADP-ribose) polymerase (PARP) inhibitors, which are used in cancer therapy.[14][15] While not directly this compound, this highlights the utility of the aminobenzoyl scaffold in enzyme inhibition.
Chemiluminescence
The most classic application of this compound is in the field of chemiluminescence.
-
Luminol Reaction: this compound is the light-emitting product (3-aminophthalate) in the oxidation of luminol.[3][5] This reaction is catalyzed by agents like the iron in hemoglobin.
-
Forensic Science: In forensic investigations, a mixture of luminol and an oxidizing agent (like hydrogen peroxide) is sprayed at a crime scene. The presence of trace amounts of blood catalyzes a reaction that produces excited-state 3-aminophthalate, which then emits a characteristic blue glow (λₘₐₓ = 425 nm), revealing the location of the blood.[3][4][5]
-
Bioassays: The derivative 3-aminophthalimide can be used as a stable, pro-chemiluminescent label. After coupling to a molecule of interest (e.g., insulin, nucleic acids), it can be converted to luminol with hydrazine, allowing for detection in cellular assays.[16]
Summary of Research Applications
| Application Area | Derivative/Compound | Mechanism of Action / Target | Significance | Reference(s) |
| Targeted Protein Degradation | This compound-based PROTACs | Binds Cereblon (CRBN) E3 Ligase to induce target degradation | Stable, economical alternative to IMiDs for cancer therapy. | [3][8] |
| Antibiotic Resistance | 3,6-disubstituted this compound analogs | Inhibition of Metallo-β-lactamases (MBLs) | Potential to overcome bacterial resistance to β-lactam antibiotics. | [3] |
| Anticancer Agents | Isophthalic acid derivatives | Inhibition of Type-2 Tyrosine Kinases (e.g., ABL, VEGFR) | Potential for development of novel kinase inhibitor drugs. | [13] |
| Forensics & Bioassays | This compound (as luminol product) | Chemiluminescence upon oxidation | Ultrasensitive detection of blood; labeling in cellular assays. | [3][4] |
| Pharmaceutical Synthesis | This compound | Chemical intermediate/precursor | Key building block for drugs such as Apremilast. | [1][6][17] |
| Materials Science | This compound | Organic linker molecule | Synthesis of functional materials like Metal-Organic Frameworks (MOFs). | [4] |
Conclusion
This compound has evolved from a well-known product of a classic chemical reaction to a highly relevant scaffold in modern medicinal chemistry and materials science. Its derivatives are at the forefront of innovative research, particularly in the development of PROTACs for targeted protein degradation, a promising strategy in oncology. The accessibility of its synthesis and the versatility of its functional groups ensure that this compound and its derivatives will continue to be explored by researchers, leading to new discoveries in drug development, diagnostics, and beyond. This guide provides a foundational understanding for scientists looking to leverage the unique properties of this valuable chemical entity in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 4. Buy this compound | 5434-20-8 [smolecule.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. apicule.com [apicule.com]
- 7. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. This compound, a new cereblon ligand for targeted protein degradation by O'PROTAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C8H7NO4 | CID 79490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 12. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 13. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. Drug repurposing studies of PARP inhibitors as a new therapy for inherited retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The use of 3-aminophthalimide as a pro-chemiluminescent label in chemiluminescence and fluorescence-based cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound | 5434-20-8 [chemicalbook.com]
Methodological & Application
Application Notes and Protocols: Catalytic Hydrogenation of 3-Nitrophthalic Acid
Authored for: Researchers, scientists, and drug development professionals.
This document provides detailed protocols and comparative data for the catalytic hydrogenation of 3-nitrophthalic acid to 3-aminophthalic acid, a key intermediate in the synthesis of various pharmaceuticals and functional materials.
Introduction
The reduction of the nitro group in 3-nitrophthalic acid to an amine is a fundamental transformation in organic synthesis. The resulting product, this compound, is a versatile building block. Catalytic hydrogenation is a widely employed method for this conversion due to its high efficiency, clean reaction profile, and amenability to industrial scale-up.[1][2] This application note outlines various protocols for this reaction, presenting a comparative analysis of different catalytic systems and reaction conditions.
The general reaction involves the reduction of a nitroaromatic compound to an aromatic amine using a catalyst and a hydrogen source.[3][4] In the case of catalytic hydrogenation, molecular hydrogen (H₂) is typically used.[4] The nitro group is progressively reduced on the catalyst surface, often through intermediates like nitroso and hydroxylamine species, to yield the final amine.[4]
Comparative Data of Hydrogenation Protocols
The choice of catalyst, solvent, and reaction conditions significantly impacts the yield, purity, and reaction time. Below is a summary of quantitative data from various reported protocols for the conversion of 3-nitrophthalic acid to this compound.
| Catalyst | Hydrogen Source | Solvent | Pressure (psi) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Platinic Oxide (PtO₂) | H₂ | Methanol | 25 | Ambient | 1 | ~99 | Not Specified | [5] |
| 5% Palladium on Carbon (Pd/C) | H₂ | Glacial Acetic Acid | Atmospheric | Room Temp | Not Specified | Not Specified | Not Specified | [6] |
| Palladium-Containing Nanocomposite | H₂ | Not Specified | Mild Conditions | Not Specified | Not Specified | 74-97 | Not Specified | [7] |
| Palladium on Carbon (Pd/C) | H₂ | Not Specified | High Pressure | Not Specified | Not Specified | ~84 | Not Specified | [8] |
| Skeletal Nickel (Raney Ni) | H₂ | n-heptane, tert-butyl methyl ether, methyl isobutyl ketone (1:1:1) | 72.5 (0.5 MPa) | 5 | Not Specified | 94.5 | 98.9 | [9] |
| Platinum/Carbon (Pt/C) | H₂ | Isopropanol, Ethanol (1:1) | 101.5 (0.7 MPa) | Not Specified | Not Specified | Not Specified | Not Specified | [9] |
| Ferric Chloride (FeCl₃) / Activated Carbon (C) | Hydrazine Hydrate (80%) | Water | Atmospheric | 95 (reflux) | 3.5 | 93 | 96.42 | [10][11] |
| Ferric Chloride (FeCl₃) / Activated Carbon (C) | Hydrazine Hydrate (80%) | Water | Atmospheric | 95 (reflux) | 5 | 95 | 96.5 | [10] |
Experimental Protocols
Below are detailed methodologies for key experiments. Researchers should conduct a thorough risk assessment before performing any new procedure.
Protocol 1: Hydrogenation using Platinum Oxide (PtO₂) Catalyst
This protocol is adapted from a procedure utilizing platinic oxide as the catalyst in a methanolic solution.[5]
Materials:
-
3-Nitrophthalic acid (recrystallized)
-
Methanol (reagent grade)
-
Platinic oxide (PtO₂, Adams' catalyst)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Büchner funnel with Celite or filter paper)
-
Rotary evaporator
Procedure:
-
Purification of Starting Material: A commercial sample of 3-nitrophthalic acid can be purified by recrystallization from hot water to remove isomeric impurities.[5]
-
Reaction Setup: In a suitable pressure vessel for a hydrogenation apparatus, dissolve 13 g (0.062 mole) of recrystallized 3-nitrophthalic acid in 200 mL of methanol.[5]
-
Catalyst Addition: Carefully add 50 mg of platinic oxide to the solution.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas to remove air. Pressurize the vessel to 25 psi with hydrogen.[5]
-
Reaction Monitoring: Shake or stir the reaction mixture. The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within one hour.[5]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite or a fine filter paper to remove the platinum catalyst.
-
Product Isolation: Concentrate the filtrate using a rotary evaporator to yield solid this compound. The expected yield is approximately 12.4 g.[5]
Protocol 2: Reduction using Hydrazine Hydrate and FeCl₃/C Catalyst
This protocol details a non-hydrogen gas-based reduction using hydrazine hydrate as the reductant.[10][11]
Materials:
-
3-Nitrophthalic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
Hydrazine hydrate solution (80%)
-
Concentrated hydrochloric acid (HCl)
-
Three-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stirrer
-
Heating mantle
-
pH meter or pH paper
-
Filtration apparatus
-
Drying oven
Procedure:
-
Preparation of Sodium Salt: In a 500 mL three-neck flask, dissolve 16 g of sodium hydroxide in 260 g of water with stirring. To this solution, add 40 g (0.19 mol) of 3-nitrophthalic acid and stir until a transparent solution is formed.[11]
-
Catalyst Addition: Add 2.5 g of ferric chloride (FeCl₃·6H₂O) and 14 g of activated carbon to the solution.[11]
-
Reaction: Heat the mixture to 95°C (near reflux).[10][11] Slowly add 25 g of 80% hydrazine hydrate solution dropwise from the dropping funnel.[11] Maintain the reaction at reflux for 3.5 hours.[11]
-
Filtration: After the reaction is complete, filter the hot mixture to remove the catalyst and activated carbon. Collect the filtrate.[10][11]
-
Acidification and Crystallization: Cool the filtrate and acidify it by adding concentrated hydrochloric acid until the pH reaches 3.5.[10][11]
-
Product Isolation: Cool the acidified solution in an ice bath to induce crystallization. Filter the resulting precipitate.
-
Drying: Dry the collected solid at 80°C for 3 hours to obtain the final product, this compound, as a light yellow crystalline powder. The expected yield is approximately 31.9 g with a purity of 96.42% (by HPLC).[10][11]
Visualized Workflow and Reaction Pathway
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the catalytic hydrogenation of 3-nitrophthalic acid.
Caption: General workflow for the catalytic hydrogenation of 3-nitrophthalic acid.
Reaction Signaling Pathway
The catalytic hydrogenation of an aromatic nitro group to an amine on a metal catalyst surface is a stepwise process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
- 7. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts | Semantic Scholar [semanticscholar.org]
- 8. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 9. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 10. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 3-Aminophthalic Acid Using Hydrazine Hydrate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 3-aminophthalic acid, a crucial intermediate in the production of pharmaceuticals, dyes, and pigments. The primary method detailed is the reduction of 3-nitrophthalic acid utilizing hydrazine hydrate in the presence of a catalyst. This method is highlighted for its high yield and purity.[1][2]
Introduction
This compound is a vital building block in organic synthesis. Its preparation is a key step in the synthesis of various compounds, including the chemiluminescent agent luminol.[3][4] Traditional methods for the reduction of the nitro group in 3-nitrophthalic acid, such as using iron powder, often result in significant environmental pollution and lower yields, typically in the range of 50-60%.[1] Catalytic hydrogenation with Pd/C is another alternative, but it can be costly and requires specialized equipment.[1] The use of hydrazine hydrate with an iron-based catalyst system presents a more efficient, cost-effective, and higher-yielding alternative, achieving yields of up to 96% and purities exceeding 96%.[1][2][5]
Reaction Principle
The synthesis involves the reduction of the nitro group (-NO₂) on the aromatic ring of 3-nitrophthalic acid to an amino group (-NH₂) using hydrazine hydrate (N₂H₄·H₂O) as the reducing agent. The reaction is typically carried out in an aqueous solution where 3-nitrophthalic acid is first converted to its sodium salt to enhance solubility.[2][5] A catalyst, commonly a mixture of ferric chloride (FeCl₃) and activated carbon, is employed to facilitate the reduction.[1][2][5] The reaction is generally heated to reflux to ensure completion. Subsequent acidification of the reaction mixture precipitates the this compound product.
Experimental Protocols
The following protocols are based on successfully reported syntheses of this compound.[1][2]
Materials and Equipment:
-
500 mL three-neck round-bottom flask
-
Stirring apparatus (magnetic or overhead)
-
Reflux condenser
-
Heating mantle
-
Dropping funnel
-
Buchner funnel and filter flask
-
pH meter or pH paper
-
3-Nitrophthalic acid
-
Sodium hydroxide (NaOH)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
80% Hydrazine hydrate solution
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Drying oven
Protocol 1: High-Yield Synthesis of this compound
This protocol is an adaptation of a patented high-yield method.[1][2]
-
Preparation of Sodium 3-Nitrophthalate Solution:
-
To a 500 mL three-neck flask equipped with a stirrer and reflux condenser, add 260 g of water.
-
With stirring, add 22 g of 96% sodium hydroxide and stir until fully dissolved.
-
Add 40 g (0.19 mol) of 3-nitrophthalic acid to the sodium hydroxide solution and continue stirring until a transparent solution is obtained.[1][2]
-
-
Addition of Catalyst:
-
Reduction with Hydrazine Hydrate:
-
Work-up and Isolation:
-
After the reaction is complete, filter the hot solution to remove the catalyst and activated carbon. Collect the filtrate.
-
Cool the filtrate and add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 3.5.
-
Cool the acidified solution to induce crystallization.
-
Collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Dry the collected solid in an oven at 80 °C for 3 hours.[1][2]
-
Expected Outcome: This protocol is reported to yield approximately 33 g (96%) of this compound as a light yellow crystalline powder with a purity of 96.7% (as determined by HPLC).[1]
Data Presentation
The following table summarizes the quantitative data from various reported experimental conditions for the synthesis of this compound using hydrazine hydrate.
| Parameter | Example 1[1] | Example 2[1] | Example 3[1] |
| Starting Material | 40 g (0.19 mol) 3-Nitrophthalic Acid | 40 g (0.19 mol) 3-Nitrophthalic Acid | 40 g (0.19 mol) 3-Nitrophthalic Acid |
| Sodium Hydroxide (96%) | 16 g | 18.5 g | 22 g |
| FeCl₃·6H₂O | 2.5 g | 3.5 g | 4.2 g |
| Activated Carbon | 14 g | 16 g | 19 g |
| 80% Hydrazine Hydrate | 25 g | 29 g | 34 g |
| Reaction Time | 3.5 hours | 4.5 hours | 5 hours |
| Reaction Temperature | 95 °C (reflux) | 95 °C (reflux) | 95 °C (reflux) |
| Final Product Mass | 31.9 g | 32.8 g | 33 g |
| Yield | 93% | 95% | 96% |
| Purity (HPLC) | 96.42% | 96.5% | 96.7% |
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Proposed Reaction Mechanism
The reduction of nitroarenes with hydrazine in the presence of a catalyst is a form of catalytic transfer hydrogenation.[6][7][8] The exact mechanism can be complex, but a plausible pathway is outlined below.
Caption: A simplified diagram showing the stepwise reduction of the nitro group to an amino group.
Safety and Handling
-
Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Concentrated hydrochloric acid is corrosive. Handle with appropriate PPE.
-
The reaction with hydrazine hydrate can be exothermic. Ensure controlled addition and adequate cooling capacity if necessary.
Concluding Remarks
The synthesis of this compound via the reduction of 3-nitrophthalic acid with hydrazine hydrate in the presence of an FeCl₃/activated carbon catalyst is a robust and high-yielding method.[1][2] The protocols and data presented provide a solid foundation for researchers in various fields to produce this important chemical intermediate efficiently and with high purity. Careful adherence to the experimental procedures and safety precautions is essential for successful and safe synthesis.
References
- 1. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 3. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 4. chimique.wordpress.com [chimique.wordpress.com]
- 5. Buy this compound | 5434-20-8 [smolecule.com]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 8. experts.arizona.edu [experts.arizona.edu]
Application Notes and Protocols for the Synthesis of Apremilast Utilizing 3-Aminophthalic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, is a significant therapeutic agent for the treatment of psoriasis and psoriatic arthritis.[1][2] Its mechanism of action involves the modulation of intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn regulates the expression of various pro-inflammatory and anti-inflammatory mediators.[1][3][4] This document provides detailed application notes and protocols for the synthesis of Apremilast, with a specific focus on the utilization of 3-aminophthalic acid as a key precursor.
Synthesis of Apremilast from this compound
The synthesis of Apremilast from this compound typically involves a multi-step process. A common route involves the initial conversion of this compound to 3-acetamidophthalic anhydride, followed by condensation with the chiral amine, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine.[5][6]
Logical Workflow for Apremilast Synthesis
Caption: A simplified workflow for the two-step synthesis of Apremilast.
Experimental Protocols
Protocol 1: Preparation of 3-Acetamidophthalic Anhydride from this compound
This protocol describes the acetylation of this compound and subsequent cyclization to form 3-acetamidophthalic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Cyclohexane (for washing)
Equipment:
-
Reaction flask equipped with a stirrer and condenser
-
Heating mantle
-
Filtration apparatus
Procedure:
-
A stirred solution of this compound hydrochloride in acetic anhydride is heated to 110°C.[7]
-
The reaction mixture is maintained at this temperature for 2 hours.[7]
-
After the reaction is complete, the mixture is cooled to 5°C to allow for precipitation of the product.[7]
-
The precipitated solid is collected by filtration.[7]
-
The product is washed with cyclohexane and dried at 40°C for 6 hours to yield 3-acetamidophthalic anhydride.[7]
Protocol 2: Synthesis of Apremilast via Condensation
This protocol details the condensation reaction between 3-acetamidophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt to produce Apremilast.
Materials:
-
3-Acetamidophthalic anhydride
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt
-
Glacial acetic acid
Equipment:
-
Reaction flask equipped with a stirrer and reflux condenser
-
Heating mantle
-
Filtration and purification apparatus
Procedure:
-
Dissolve 3-acetamidophthalic anhydride in glacial acetic acid at ambient temperature.[8]
-
Add a suspension of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt in glacial acetic acid to the reaction mixture.[8]
-
Heat the resulting mixture to reflux temperature (118-120°C) under an inert gas atmosphere and stir for 16 hours.[8]
-
Upon completion of the reaction, cool the solution to ambient temperature to allow for the precipitation of crude Apremilast.[8]
-
Isolate the crude product and purify through crystallization, for instance, from an ethanol/water mixture, to obtain highly pure Apremilast.[9]
Quantitative Data Summary
The following table summarizes key quantitative data from various reported synthesis protocols.
| Step | Precursor(s) | Solvent(s) | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Reference(s) |
| Preparation of 3-Acetamidophthalic Anhydride | This compound, Acetic Anhydride | Acetic Anhydride | 110-140 | 2 | ~75 | >99 | [5][7][10] |
| Condensation to Apremilast | 3-Acetamidophthalic Anhydride, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt | Glacial Acetic Acid | 118-120 | 15-18 | 75 | 99.8 | [5][10][11] |
| Alternative Condensation | 3-Acetamidophthalic Anhydride, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine N-acetyl-L-leucine salt | N,N-dimethylacetamide | 110-120 | 3 | >90 | 99.85 | [8] |
| Alternative One-Pot Synthesis | This compound, (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine salt | Organic Solvent | 25-80 | 3-4 | - | - | [5][6] |
Mechanism of Action: Apremilast Signaling Pathway
Apremilast exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[1][3] Increased intracellular cAMP levels lead to the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines.[1][4]
Caption: The signaling pathway of Apremilast, a PDE4 inhibitor.
Conclusion
The synthesis of Apremilast using this compound as a precursor is a well-established and efficient method. The protocols and data presented provide a comprehensive guide for researchers and professionals in the field of drug development. Understanding the synthetic route and the underlying mechanism of action is crucial for the optimization of production processes and the exploration of new therapeutic applications for this important anti-inflammatory agent.
References
- 1. Apremilast mechanism of action and application to psoriasis and psoriatic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apremilast Mechanism of Action and What It Can Treat [borderfreehealth.com]
- 3. otezlapro.com [otezlapro.com]
- 4. researchgate.net [researchgate.net]
- 5. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 6. WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]
- 7. WO2017033116A1 - Process for preparation of apremilast - Google Patents [patents.google.com]
- 8. EP3181549A1 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Industrialization method for preparing apremilast and its intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 11. US10781173B2 - Method for preparing apremilast - Google Patents [patents.google.com]
Applications of 3-Aminophthalic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalic acid is a versatile aromatic compound featuring both amino and carboxylic acid functional groups. This unique structure makes it a valuable building block in the synthesis of a variety of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its applications span several therapeutic areas, including anti-inflammatory agents, immunomodulators, and targeted cancer therapies. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates.
Synthesis of Apremilast Intermediate
Apremilast, a phosphodiesterase 4 (PDE4) inhibitor, is used to treat psoriatic arthritis and plaque psoriasis. A key intermediate in its synthesis is 3-acetamidophthalic anhydride, which is derived from this compound.
Experimental Protocol: Synthesis of 3-Acetamidophthalic Anhydride
This protocol outlines the acetylation and subsequent cyclization of this compound to form 3-acetamidophthalic anhydride.
Materials:
-
This compound
-
Acetic anhydride
-
Diethyl ether
Procedure:
-
In a 250 mL single-neck flask, add 28.0 g (0.15 mol) of this compound.[1]
-
To the flask, add 100 mL of acetic anhydride.[1]
-
Heat the mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1]
-
After the reaction is complete, cool the flask in an ice-water bath and stir for 15 minutes to allow for precipitation of the product.[1]
-
Add diethyl ether to the mixture and stir.[1]
-
Collect the solid product by suction filtration and wash with diethyl ether.[1]
-
Dry the resulting light yellow flaky solid to obtain 3-acetamidophthalic anhydride.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | This compound (28.0 g, 0.15 mol) | [1] |
| Reagent | Acetic anhydride (100 mL) | [1] |
| Reaction Time | 4 hours | [1] |
| Product Yield | 24.9 g | [1] |
| Molar Yield | 78.5% | [1] |
| Melting Point | 180-182°C | [1] |
Experimental Protocol: Synthesis of Apremilast
This protocol describes the condensation of 3-acetamidophthalic anhydride with (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine to yield Apremilast.
Materials:
-
3-Acetamidophthalic anhydride
-
(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine N-acetyl-L-leucine salt
-
Acetic acid
-
Triethylamine
-
Acetonitrile
-
Water
Procedure:
-
In a reaction vessel, combine 10 g (0.0554 moles) of this compound, 15 g (0.0336 moles) of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine N-acetyl-L-leucine salt, and 100 ml of acetonitrile.[2]
-
Add 13.26 g (0.221 moles) of acetic acid and stir the mixture at 25°C for 10 minutes.[2]
-
Slowly add 11.16 g (0.11 moles) of triethylamine to the reaction mixture.[2]
-
Heat the mixture to reflux (approximately 80°C) and maintain for 3 hours.[2]
-
After the reaction is complete, distill the solvent under vacuum at 45°C.[2]
-
Add 150 ml of water to the residue and stir for 3 hours at 25°C to 30°C.[2]
-
Filter the solid product and wash with water to obtain Apremilast.[2]
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | This compound (10 g, 0.0554 moles) | [2] |
| Starting Material 2 | (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl) ethanamine N-acetyl-L-leucine salt (15 g, 0.0336 moles) | [2] |
| Solvent | Acetonitrile (100 ml) | [2] |
| Reagents | Acetic acid (13.26 g), Triethylamine (11.16 g) | [2] |
| Reaction Time | 3 hours | [2] |
| HPLC Purity | 99.3% | [2] |
| R-isomer content | 0.82% | [2] |
Signaling Pathway of Apremilast
Apremilast inhibits PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, modulates the expression of various pro-inflammatory and anti-inflammatory cytokines.
Synthesis of Thalidomide Analogue Intermediate (Pomalidomide)
Pomalidomide is an immunomodulatory drug used in the treatment of multiple myeloma. While various synthetic routes exist, one approach involves the condensation of a this compound derivative with 3-aminopiperidine-2,6-dione.
Experimental Workflow: Synthesis of Pomalidomide
The synthesis of Pomalidomide can be envisioned to proceed through the reaction of a suitably activated this compound derivative with 3-aminopiperidine-2,6-dione hydrochloride.
A direct condensation of this compound hydrochloride and 3-aminopiperidine-2,6-dione hydrochloride has been mentioned as a potential route to Pomalidomide.[3] However, detailed experimental conditions and yields for this specific transformation starting directly from this compound are not extensively documented in readily available literature, with some sources noting poor efficiency for direct dehydration condensation.[4]
Application in Targeted Protein Degradation (PROTACs)
This compound has emerged as a novel ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a key component in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of specific target proteins.
Signaling Pathway: Cereblon-Mediated Protein Degradation
PROTACs containing a this compound-based moiety bind to both the target protein and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US10287248B2 - Process for the preparation of apremilast - Google Patents [patents.google.com]
- 3. CN104016967A - Synthetic method of pomalidomide - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Aminophthalic Acid in Targeted Protein Degradation via PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3-Aminophthalic Acid as a Novel Cereblon (CRBN) Ligand
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The formation of a ternary complex between the POI, PROTAC, and E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome.
While ligands for the von Hippel-Lindau (VHL) E3 ligase are widely used, the recruitment of Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1 E3 ligase complex, has been dominated by immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. Recently, This compound has been identified as a novel, efficient, and cost-effective ligand for CRBN.[1][2][3][4]
Key Advantages of this compound:
-
Chemical Stability: It is more chemically stable than classical IMiDs, which can be prone to hydrolysis.[2][3][4]
-
Economical: The starting materials and synthesis are more cost-effective.[2][3][4]
-
Versatile Alternative: It represents a new scaffold for the development of both traditional small-molecule PROTACs and novel modalities like oligonucleotide-based PROTACs (O'PROTACs).[1][2][3][4]
These application notes provide a comprehensive guide to utilizing this compound for the development of CRBN-recruiting PROTACs, including detailed protocols for synthesis and key experimental assays.
Mechanism of Action
A PROTAC utilizing a this compound derivative functions by inducing the proximity of the target protein to the CRL4^CRBN^ E3 ligase complex. This ternary complex formation is the critical first step that initiates the ubiquitination cascade, ultimately leading to the degradation of the target protein.
Quantitative Data Summary
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The following tables provide a summary of available and representative data for PROTACs utilizing this compound derivatives.
Table 1: Degradation Data for Published this compound-Based O'PROTAC
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| OP-C-P1 | ERG | CRBN | Oligonucleotide | VCaP | ~100 | >80 | [2][3][4] |
Table 2: Representative Degradation and Binding Data for Hypothetical this compound-Based PROTACs
This table illustrates the expected data format for novel small-molecule PROTACs developed using a this compound-PEG linker.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | CRBN Binding (Kd, nM) | POI Binding (Kd, nM) |
| 3AP-PROTAC-A1 | Kinase X | HEK293 | 25 | 95 | 150 | 50 |
| 3AP-PROTAC-A2 | Kinase X | HeLa | 40 | 92 | 150 | 50 |
| 3AP-PROTAC-B1 | Protein Y | MCF7 | 15 | 98 | 120 | 35 |
| 3AP-PROTAC-B2 | Protein Y | A549 | 30 | 96 | 120 | 35 |
Experimental Protocols
Synthesis of this compound-Based PROTACs
The synthesis of a this compound-based PROTAC involves three main stages:
-
Synthesis of this compound: Typically achieved by the reduction of 3-nitrophthalic acid.
-
Synthesis of the this compound-Linker Conjugate: This key intermediate is formed by coupling this compound to a bifunctional linker (e.g., a PEG linker with a terminal protected amine).
-
Final PROTAC Synthesis: The warhead (POI ligand) is conjugated to the deprotected linker of the intermediate.
Protocol 1: Synthesis of this compound-PEG-Amine Intermediate
This protocol describes a representative synthesis of a this compound linker with a terminal amine, ready for conjugation to a warhead.
Part A: Synthesis of this compound [5]
-
Dissolution: Dissolve 3-nitrophthalic acid (1 eq.) in a suitable solvent such as methanol.
-
Hydrogenation: Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Reaction: Place the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 4-16 hours.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Evaporate the solvent under reduced pressure to yield this compound as a solid. The product can be used directly or purified further if necessary.
Part B: Coupling to a Boc-Protected Amine-PEG-Acid Linker
-
Activation of Linker: Dissolve the Boc-NH-PEGn-COOH linker (1 eq.), EDC (1.5 eq.), and NHS (1.5 eq.) in anhydrous DMF. Stir the mixture at room temperature for 1 hour to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.2 eq.) and a non-nucleophilic base such as DIPEA (3 eq.) in anhydrous DMF.
-
Addition: Add the activated linker solution dropwise to the this compound solution.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Boc-protected this compound-PEG conjugate.
-
Boc Deprotection: Dissolve the purified product in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and TFA under reduced pressure. The resulting TFA salt of the this compound-PEG-NH2 can be used directly in the next step.
Protocol 2: Conjugation to a Warhead
-
Reaction Setup: Dissolve the warhead containing a carboxylic acid moiety (1 eq.), HATU (1.2 eq.), and the this compound-PEG-NH2 intermediate (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (3 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.
-
Purification: Upon completion, purify the crude reaction mixture directly by reverse-phase preparative HPLC to yield the final PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR spectroscopy.
Biochemical and Cellular Assays
Protocol 3: CRBN Binding Assay using Fluorescence Polarization (FP)
This competitive binding assay measures the ability of the this compound moiety to bind to CRBN.
-
Reagent Preparation: Prepare assay buffer (e.g., PBS, 0.01% Tween-20). Prepare a solution of recombinant CRBN/DDB1 protein and a fluorescently labeled CRBN ligand (tracer, e.g., a thalidomide-fluorophore conjugate).
-
Compound Dilution: Prepare a serial dilution of the this compound-containing PROTAC or intermediate in assay buffer.
-
Assay Plate Setup: In a black, low-volume 384-well plate, add the test compounds, a fixed concentration of the fluorescent tracer, and a fixed concentration of the CRBN protein. Include controls for no binding (tracer only) and maximum binding (tracer + CRBN, no competitor).
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Read the fluorescence polarization (in millipolarization units, mP) on a suitable plate reader.
-
Data Analysis: Plot the mP values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The binding affinity (Kd) can be calculated using the Cheng-Prusoff equation if the Kd of the tracer is known.
Protocol 4: Ternary Complex Formation using NanoBRET™ Assay [1][6][7][8]
This live-cell assay quantifies the formation of the POI-PROTAC-CRBN ternary complex.
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the POI fused to NanoLuc® luciferase (donor) and CRBN fused to HaloTag® (acceptor).
-
Plating: Seed the transfected cells into a white, 96-well or 384-well assay plate and allow them to attach overnight.
-
Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for 1-2 hours to fluorescently label the HaloTag-CRBN.
-
PROTAC Treatment: Add serial dilutions of the this compound-based PROTAC to the cells. To prevent degradation from interfering with the measurement, cells can be pre-treated with a proteasome inhibitor (e.g., MG132).
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate to the wells.
-
Measurement: Immediately measure the luminescence at two wavelengths: the donor emission (e.g., 460 nm) and the acceptor emission (e.g., >610 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.
Protocol 5: Protein Degradation Assay using Western Blot [1][2][3][4][6][9][10]
This is the standard method to quantify the reduction in target protein levels.
-
Cell Treatment: Seed the desired cell line in 6-well plates. Once the cells reach 70-80% confluency, treat them with a range of concentrations of the this compound-based PROTAC (e.g., 0.1 nM to 10 µM) for a set period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and probe with a primary antibody for a loading control (e.g., GAPDH or β-actin), followed by its corresponding secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6][11][12]
Protocol 6: Binding Kinetics and Affinity using Surface Plasmon Resonance (SPR) [13][14][15][16][17]
SPR provides real-time, label-free analysis of the binding kinetics for both binary (PROTAC to POI or CRBN) and ternary complexes.
-
Chip Preparation: Immobilize the purified CRBN/DDB1 complex (ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling).
-
Binary Binding Analysis (PROTAC to CRBN):
-
Inject serial dilutions of the this compound-PROTAC (analyte) over the chip surface.
-
Monitor the association and dissociation phases in real-time to generate sensorgrams.
-
Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
-
Ternary Complex Analysis:
-
Prepare samples containing a fixed, saturating concentration of the purified POI mixed with serial dilutions of the PROTAC.
-
Inject these mixtures (analyte) over the CRBN-immobilized surface.
-
Acquire sensorgrams and perform kinetic analysis to determine the ka, kd, and Kd for the formation of the ternary complex.
-
-
Cooperativity Calculation: The cooperativity factor (alpha, α) can be calculated as the ratio of the binary Kd (PROTAC to CRBN) to the ternary Kd. An alpha value > 1 indicates positive cooperativity, suggesting that the presence of the POI enhances the binding of the PROTAC to CRBN.
By following these protocols, researchers can effectively synthesize, characterize, and optimize novel PROTACs based on the versatile this compound scaffold for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western blot protocol | Abcam [abcam.com]
- 4. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 9. benchchem.com [benchchem.com]
- 10. ptglab.com [ptglab.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. benchchem.com [benchchem.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biorxiv.org [biorxiv.org]
- 17. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing O'PROTACs with 3-Aminophthalic Acid as a CRBN Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that induces the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] A key component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). While ligands for E3 ligases like Cereblon (CRBN) and VHL are commonly used, the discovery of novel ligands can offer advantages in terms of chemical properties, stability, and cost.[2]
This document provides detailed application notes and protocols for the development of Oligonucleotide-based PROTACs (O'PROTACs) utilizing the novel CRBN ligand, 3-aminophthalic acid. This approach is particularly useful for targeting "undruggable" proteins such as transcription factors.[3][4] We will focus on the development of an O'PROTAC targeting the ETS-related gene (ERG) transcription factor, a key driver in prostate cancer.[3] this compound offers a more chemically stable and economical alternative to traditional immunomodulatory drugs (IMiDs) like pomalidomide.[2][5][6]
Signaling Pathway and Mechanism of Action
The fundamental mechanism of an O'PROTAC utilizing this compound involves the formation of a ternary complex between the target protein (ERG), the O'PROTAC, and the CRBN E3 ubiquitin ligase. The O'PROTAC acts as a bridge: its oligonucleotide component specifically binds to the DNA-binding domain of the ERG transcription factor, while the this compound moiety recruits the CRBN E3 ligase. This induced proximity leads to the polyubiquitination of ERG, marking it for degradation by the 26S proteasome.[1][7] The O'PROTAC molecule is then released and can catalytically induce the degradation of multiple ERG protein molecules.[1]
Data Presentation
The following table summarizes the key quantitative data for a this compound-based ERG O'PROTAC, referred to as OP-C-P1, in VCaP prostate cancer cells.[8]
| Compound ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Cell Viability (IC50, nM) | Invasion Inhibition (%) |
| OP-C-P1 | ERG | VCaP | 172 | >90 | ~250 (representative) | ~60 at 100 nM (representative) |
| Pomalidomide O'PROTAC | ERG | VCaP | Comparable to OP-C-P1 | >90 | Comparable to OP-C-P1 | Comparable to OP-C-P1 |
| Negative Control | ERG | VCaP | No degradation | 0 | >1000 | 0 |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are from published data.[8] Cell viability and invasion inhibition values are representative and should be experimentally determined.
Experimental Protocols
The development and evaluation of a this compound-based O'PROTAC involves several key experimental stages.
Protocol 1: Solid-Phase Synthesis of ERG-Targeting O'PROTAC with this compound
This protocol describes the solid-phase synthesis of an O'PROTAC with a this compound-based CRBN ligand and an oligonucleotide for targeting ERG.
Materials:
-
Controlled pore glass (CPG) solid support
-
DNA synthesizer
-
Phosphoramidites for standard DNA synthesis
-
This compound-linker-phosphoramidite conjugate
-
Standard reagents for phosphoramidite chemistry (e.g., activator, capping reagents, oxidizing agent)
-
Ammonia or other deprotection solution
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Oligonucleotide Synthesis: The reverse strand of the ERG-targeting oligonucleotide is synthesized on a CPG solid support using a standard DNA synthesizer.
-
Incorporation of this compound: The this compound-linker-phosphoramidite is coupled to the 5'-end of the synthesized oligonucleotide using the DNA synthesizer.
-
Deprotection and Cleavage: The synthesized conjugate is cleaved from the solid support and deprotected using an appropriate base (e.g., concentrated ammonia).
-
Purification of the Reverse Strand: The crude this compound-linked reverse strand is purified by reverse-phase HPLC.
-
Characterization: The molecular weight of the purified product is confirmed by mass spectrometry.
-
Forward Strand Synthesis: The complementary forward strand of the ERG-targeting oligonucleotide is synthesized separately.
-
Annealing: The purified reverse strand and the forward strand are annealed by heating to 95°C for 5 minutes and then slowly cooling to room temperature to form the final double-stranded O'PROTAC.
Protocol 2: Western Blot for ERG Protein Degradation
This protocol details the quantification of ERG protein degradation in VCaP cells following O'PROTAC treatment.
Materials:
-
VCaP (prostate cancer) cells
-
Cell culture medium and supplements
-
6-well plates
-
ERG-targeting O'PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-ERG, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed VCaP cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of the ERG-targeting O'PROTAC (e.g., 10 nM to 1000 nM) and a vehicle control for a predetermined time (e.g., 24-48 hours). Include a condition with O'PROTAC and a proteasome inhibitor to confirm the degradation mechanism.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERG antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Repeat the process for the loading control antibody (e.g., anti-GAPDH).
-
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the ERG band intensity to the loading control. Calculate the percentage of ERG degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 3: Cell Viability Assay
This protocol assesses the effect of the ERG-targeting O'PROTAC on the viability of VCaP cells.
Materials:
-
VCaP cells
-
White, opaque-walled 96-well plates
-
ERG-targeting O'PROTAC
-
Vehicle control (e.g., DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed VCaP cells in a 96-well plate at a suitable density and incubate overnight.
-
Treatment: Add serially diluted concentrations of the O'PROTAC or vehicle control to the wells.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the O'PROTAC concentration to determine the IC50 value.
Protocol 4: Transwell Invasion Assay
This protocol measures the ability of the ERG-targeting O'PROTAC to inhibit the invasion of VCaP cells.
Materials:
-
VCaP cells
-
24-well Transwell inserts with 8 µm pore size
-
Matrigel
-
Serum-free cell culture medium
-
Complete cell culture medium (with FBS as a chemoattractant)
-
ERG-targeting O'PROTAC
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coating Inserts: Coat the Transwell inserts with Matrigel and allow it to solidify.
-
Cell Preparation: Culture VCaP cells and then serum-starve them overnight.
-
Seeding: Resuspend the serum-starved cells in serum-free medium containing different concentrations of the O'PROTAC or vehicle control, and seed them into the upper chamber of the Matrigel-coated inserts.
-
Chemoattraction: Add complete medium containing FBS to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the insert membrane with a cotton swab.
-
Fixation and Staining:
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
-
Quantification:
-
Elute the crystal violet stain from the cells.
-
Measure the absorbance of the eluted stain using a plate reader.
-
Alternatively, count the number of invading cells in several microscopic fields for each insert.
-
-
Data Analysis: Calculate the percentage of invasion inhibition for each treatment relative to the vehicle control.
Conclusion
The use of this compound as a CRBN ligand in the design of O'PROTACs presents a promising strategy for targeted protein degradation, particularly for challenging targets like transcription factors.[2][5] The protocols outlined in this document provide a comprehensive framework for the synthesis, characterization, and biological evaluation of these novel degraders. The enhanced chemical stability and cost-effectiveness of this compound make it an attractive alternative to existing CRBN ligands, potentially accelerating the development of new therapeutics.[2][6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Destruction of DNA‐Binding Proteins by Programmable Oligonucleotide PROTAC (O'PROTAC): Effective Targeting of LEF1 and ERG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forensic Blood Detection using the Luminol Chemiluminescence Assay
Introduction
In forensic science, the detection of latent bloodstains is crucial for crime scene reconstruction and evidence collection. The luminol test is a widely used presumptive assay for identifying trace amounts of blood that are not visible to the naked eye.[1][2] This method relies on the chemical compound luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione), which exhibits chemiluminescence—the emission of light from a chemical reaction.[3][4] When a basic solution of luminol and an oxidizing agent comes into contact with the iron in hemoglobin, it catalyzes a reaction that produces an excited-state molecule, 3-aminophthalate.[5][6][7] As this molecule returns to its ground state, it releases energy in the form of a visible blue glow, indicating the potential presence of blood.[5][8] These application notes provide detailed protocols and performance data for the use of the luminol assay in forensic settings.
Principle of the Assay
The luminol reaction is a multi-step process initiated in an alkaline environment.[5] Luminol is first converted to a dianion.[8][9] In the presence of an oxidizing agent like hydrogen peroxide (H₂O₂), the iron (Fe²⁺) within the heme group of hemoglobin acts as a catalyst, accelerating the oxidation of the luminol dianion.[6][10] This oxidation produces a highly unstable peroxide intermediate, which quickly decomposes, losing nitrogen gas to form 3-aminophthalate in an electronically excited state.[5][6][11] The relaxation of this excited molecule to its ground state results in the emission of a photon of blue light, typically with a maximum intensity around 425-455 nm.[12][13][14] The entire process is rapid, with the resulting glow lasting for approximately 30 seconds after application.[5][15]
Caption: Chemical pathway of the luminol reaction for blood detection.
Quantitative Performance Characteristics
The luminol assay is renowned for its high sensitivity, but it is a presumptive test and can react with substances other than blood, leading to false positives.[13][16] Understanding its quantitative characteristics is essential for accurate interpretation.
Table 1: Performance Characteristics of the Luminol Assay
| Parameter | Description | Typical Values / Remarks | Citations |
| Sensitivity | The lowest concentration of blood that can be reliably detected. | Can detect blood in dilutions up to 1:1,000,000 to 1:5,000,000. Sensitive to nanogram levels of blood. | [1][5][17] |
| Specificity | The ability of the test to react exclusively with blood. | Not specific to blood. Known to produce false positives with various substances. | [15][18] |
| False Positives | Substances other than blood that can catalyze the luminol reaction. | Copper and iron compounds, bleach (sodium hypochlorite), plant peroxidases (e.g., horseradish), fecal matter, and some cleaning agents. | [5][15][18][19] |
| Human Specificity | Ability to differentiate between human and animal blood. | No. The test reacts with the iron in hemoglobin, which is present in both human and animal blood. Confirmatory tests are required. | [3][20] |
| Effect on DNA | Impact on subsequent genetic analysis. | Luminol application does not prevent the successful extraction of DNA from treated samples, though it can cause dilution. | [5][15] |
Table 2: Emission Spectra for Luminol Reaction with Different Catalysts
Differentiating between a true positive and a false positive from bleach can sometimes be achieved by observing the reaction's characteristics and, more definitively, by measuring the peak emission wavelength.[13][18]
| Catalyst / Substance | Nature of Reaction | Peak Emission Wavelength (nm) | Citations |
| Human Hemoglobin | A steady, lasting blue glow. | 455 ± 2 nm | [13][17] |
| Sodium Hypochlorite (Bleach) | A rapid, sparkling flash of light, often described as twinkling. | 430 ± 3 nm | [13][17][18] |
| Bovine Hemoglobin | Similar to human hemoglobin. | No significant spectral difference from human hemoglobin. | [13][17] |
Experimental Protocols
1. Reagent Preparation
Luminol reagents should be freshly prepared before use to ensure maximum efficacy.[21] The Weber formulation is a commonly cited method.[16][21]
Protocol A: Modified Weber Formulation This protocol is adapted from formulations used in forensic studies.[21]
Materials:
-
Luminol (5-Amino-2,3-dihydro-1,4-phthalazinedione) powder
-
Sodium Hydroxide (NaOH) pellets
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Distilled water
-
Two 500 mL beakers and a spray bottle
Procedure:
-
Solution A (Alkaline Water): In the first beaker, dissolve 5 g of sodium hydroxide pellets in 500 mL of distilled water. Stir until fully dissolved.[21]
-
Solution B (Luminol-Peroxide): In the second beaker, dissolve 1 g of luminol powder in 10 mL of 3% hydrogen peroxide.[21]
-
Working Solution: Just prior to use, mix both solutions (A and B) together.[21]
-
Transfer the final working solution into a clean spray bottle for application.[21]
Protocol B: Alternative Formulation This protocol provides an alternative set of concentrations.[22]
Materials:
-
Luminol powder
-
Potassium Hydroxide (KOH)
-
3% Hydrogen Peroxide (H₂O₂) solution
-
Distilled water
-
250 mL beaker, measuring cylinders, and a spray bottle
Procedure:
-
Stock Solution: In the beaker, dissolve 0.2 g of luminol and 15 g of potassium hydroxide in 250 mL of water.[22]
-
Working Solution: To prepare the spray, mix 10 mL of the stock solution with 10 mL of 3% hydrogen peroxide.[22] This can be scaled up as needed.
-
Pour the working solution into a clean spray bottle.[22]
2. Assay Procedure for Crime Scene Application
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including gloves and eye protection, when handling chemical reagents.[22]
Workflow:
-
Scene Assessment: Secure the area to be tested. The test must be performed in near-complete darkness for the chemiluminescence to be visible.[6][16] Block all sources of ambient light.
-
Reagent Application: Set the spray bottle to a fine mist. From a distance, lightly and evenly spray the luminol working solution over the surface suspected of containing bloodstains.[15]
-
Observation: Immediately observe the sprayed area for any blue-green chemiluminescence.[6] The glow is transient, typically lasting about 30 seconds, so observation must be prompt.[5]
-
Documentation: Photograph any positive reactions using a camera capable of long-exposure photography in low-light conditions. Use a tripod to ensure image stability.
-
Interpretation: A positive result is a presumptive indicator for the presence of blood. Note the characteristics of the glow (e.g., steady glow vs. brief flash) to help distinguish from potential false positives like bleach.[18]
-
Sample Collection: After documentation, collect samples from the glowing areas for confirmatory testing (e.g., species identification and DNA analysis).
Caption: Standard experimental workflow for the luminol test at a crime scene.
Data Interpretation
Interpreting the results of a luminol test requires careful consideration of potential interferences. A positive result is not conclusive proof of blood.
Caption: Logical workflow for the interpretation of luminol assay results.
References
- 1. erpublications.com [erpublications.com]
- 2. How does 3-Aminophthalhydrazide (Luminol) work? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 3. Luminol | Definition, Characteristics, Chemiluminescence, Blood Detection, & Forensics | Britannica [britannica.com]
- 4. sciencenotes.org [sciencenotes.org]
- 5. compoundchem.com [compoundchem.com]
- 6. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 7. youtube.com [youtube.com]
- 8. Chemiluminescence reagent luminol,3-Amnophthalhydrazide,CAS 521-31-3 [yacooscience.com]
- 9. sciencebuddies.org [sciencebuddies.org]
- 10. imhotep.ca [imhotep.ca]
- 11. Luminol [3-Aminophthalhydrazide] *CAS 521-31-3* | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 14. goldbio.com [goldbio.com]
- 15. Luminol - Wikipedia [en.wikipedia.org]
- 16. Improved detection of Luminol blood in forensics - Bluestar Forensic [bluestar-forensic.com]
- 17. researchgate.net [researchgate.net]
- 18. scholarworks.sjsu.edu [scholarworks.sjsu.edu]
- 19. quora.com [quora.com]
- 20. Can Luminol distinguish between human blood and animal blood? - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 21. Evaluation of Forensic Luminol in Detection of Blood Stains in Instruments Following Dental Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. csub.edu [csub.edu]
Application Notes and Protocols for Luminol-Based Chemiluminescence Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing luminol-based chemiluminescence assays for various research and drug development applications. This document details the underlying principles, experimental protocols, and data interpretation for the sensitive detection of analytes such as hydrogen peroxide, as well as its application in widely used techniques like Western blotting and ELISA.
Principle of Luminol-Based Chemiluminescence
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a versatile chemical that exhibits chemiluminescence—the emission of light as a result of a chemical reaction. The core of the luminol reaction involves its oxidation in an alkaline environment, a process that can be catalyzed by various substances, including metal ions and enzymes.[1] In biological assays, horseradish peroxidase (HRP) is a commonly used enzyme that, in the presence of hydrogen peroxide (H₂O₂), catalyzes the oxidation of luminol.[2] This reaction produces an unstable intermediate, 3-aminophthalate, in an electronically excited state. As this intermediate decays to its ground state, it releases energy in the form of a blue light, typically with an emission maximum around 425 nm.[2][3] The intensity of the emitted light is proportional to the concentration of the analyte being measured.
The sensitivity of luminol-based assays can be significantly increased by the use of chemical enhancers. These compounds, often phenolic derivatives, can increase the light output and prolong the duration of the chemiluminescent signal.[4][5]
Key Applications and Protocols
Luminol-based chemiluminescence is a highly sensitive detection method applicable to a variety of experimental contexts.[1] Its high sensitivity allows for the detection of very low levels of target molecules, often in the femtogram range.[2]
Detection of Hydrogen Peroxide (H₂O₂)
This protocol describes a highly sensitive method for the real-time detection of H₂O₂ in biological samples.[6]
Experimental Protocol:
-
Reagent Preparation:
-
Luminol Stock Solution (2 mM): Dissolve 7.96 mg of luminol sodium salt in 2 ml of Phosphate Buffered Saline (PBS). Aliquot and store at -20°C.[6]
-
Horseradish Peroxidase (HRP) Stock Solution (2 mg/ml): Dissolve 4 mg of HRP in 2 ml of PBS. Aliquot and store at -20°C.[6]
-
Working Solution: Prepare a fresh working solution before each experiment by mixing equal parts of the Luminol Stock Solution and a Stable Peroxide Buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of the sample containing H₂O₂ to the wells of a white, opaque 96-well microplate.
-
For background control, add 25 µL of the sample buffer to separate wells.
-
Add 25 µL of HRP solution to each well.
-
To initiate the reaction, add 25 µL of the luminol working solution to each well.
-
Immediately measure the chemiluminescence using a luminometer at an emission wavelength of 425 nm.[7]
-
Quantitative Data:
| Parameter | Value | Reference |
| Linear Detection Range | 0.05 µM to 100 µM | [8] |
| Limit of Detection (LOD) | 0.039 µM (S/N = 3) | [8] |
| Alternate Linear Range | 0.5 mM to 12 mM | [7] |
| Alternate LOD | 0.308 mM | [7] |
Western Blotting
Chemiluminescent detection is a highly sensitive alternative to colorimetric methods for Western blotting.[9]
Experimental Protocol:
-
Protein Transfer and Blocking:
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[9][11]
-
Wash the membrane three times for 5 minutes each with TBST.[11]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[11]
-
Wash the membrane five times for 5 minutes each with TBST.[10]
-
-
Chemiluminescent Detection:
-
Prepare the luminol-based ECL substrate according to the manufacturer's instructions. This typically involves mixing a luminol/enhancer solution with a stable peroxide buffer.[12]
-
Incubate the blot with the substrate for 1 to 5 minutes.[10]
-
Drain the excess substrate and place the membrane in a plastic sheet protector.
-
Image the chemiluminescent signal using a digital imaging system or by exposing it to X-ray film.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA)
Luminol-based substrates provide a highly sensitive detection method for HRP-based ELISAs.[3]
Experimental Protocol:
-
ELISA Procedure:
-
Perform the ELISA steps of coating the plate with capture antibody, adding samples/standards, and then adding the HRP-conjugated detection antibody, with appropriate washing steps in between.
-
-
Chemiluminescent Detection:
-
Prepare the luminol-based working solution by mixing equal parts of the luminol/enhancer solution and a stable peroxide buffer.[12]
-
Add 100 µL of the working solution to each well.
-
Measure the relative light units (RLU) at 425 nm using a plate-based luminometer within 1-10 minutes of adding the substrate.[12] Optimal signal intensity is typically achieved within this timeframe.[12]
-
Quantitative Data for Enhanced Luminol-Based ELISA:
| Parameter | Value | Reference |
| IC₅₀ Value (ECL-ELISA) | 3.47 ng mL⁻¹ | [4] |
| IC₅₀ Value (Colorimetric ELISA) | 147.09 ng mL⁻¹ | [4] |
| Limit of Detection (LOD) | 3.8 pM | [1] |
| Linear Range | 10–400 pg mL⁻¹ | [13] |
Visualized Pathways and Workflows
Signaling Pathway of Luminol Chemiluminescence
Caption: The catalyzed oxidation of luminol leading to light emission.
Experimental Workflow for Luminol-Based Western Blotting
Caption: Step-by-step workflow for chemiluminescent Western blotting.
Experimental Workflow for Luminol-Based ELISA
Caption: General workflow for a luminol-based sandwich ELISA.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Chemiluminescent Assay [elisa-antibody.com]
- 4. tandfonline.com [tandfonline.com]
- 5. corning.com [corning.com]
- 6. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemiluminescence in western blot | Abcam [abcam.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. HRP Chemiluminescence ELISA-P | Cell Signaling Technology [cellsignal.com]
- 13. mdpi.com [mdpi.com]
HPLC Method for 3-Aminophthalic Acid: Analysis and Purification
Application Note & Protocol
This document provides detailed methodologies for the analysis and purification of 3-aminophthalic acid using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and professionals in drug development who require accurate determination of purity and effective isolation of this compound.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceuticals and other specialty chemicals. Accurate analysis of its purity and efficient purification are critical for ensuring the quality and safety of the final products. Reversed-phase HPLC (RP-HPLC) is a robust and versatile technique for both the analytical determination and preparative purification of this compound. This document outlines recommended HPLC methods, including column selection, mobile phase composition, and detection parameters.
Analytical Method for this compound
This section details a standard analytical HPLC method for the quantitative analysis of this compound. The method is based on a reverse-phase separation that is scalable for preparative purposes.[1]
Chromatographic Conditions
A summary of the recommended HPLC conditions for the analysis of this compound is presented in Table 1.
Table 1: HPLC Parameters for Analytical Determination of this compound
| Parameter | Recommended Condition |
| Column | Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column) |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | Isocratic or Gradient (e.g., 10-90% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Note: For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with a volatile modifier like 0.1% formic acid.[1]
Experimental Protocol: Analytical HPLC
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade water.
-
Prepare Mobile Phase B by adding 1.0 mL of concentrated phosphoric acid to 1 L of HPLC-grade acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of approximately 0.5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Analysis:
-
Equilibrate the HPLC system and column with the initial mobile phase composition for at least 30 minutes, or until a stable baseline is achieved.
-
Inject a blank (sample solvent) to ensure the system is clean.
-
Inject the prepared sample solution.
-
Monitor the chromatogram for the elution of this compound. The retention time will depend on the specific isocratic composition or gradient profile used.
-
Quantitative Data
The following table provides an example of expected quantitative data from the analysis of this compound.
Table 2: Example Quantitative Data for this compound Analysis
| Analyte | Retention Time (min) | Purity (%) |
| This compound | Dependent on specific conditions | >96% |
Note: Retention times should be determined experimentally using a reference standard. Purity is typically calculated based on the area percent of the main peak.
Preparative HPLC Method for Purification of this compound
The analytical method described above can be scaled up for the purification of this compound.[1] This section provides a general protocol for preparative HPLC.
Preparative Chromatographic Conditions
Table 3: HPLC Parameters for Preparative Purification of this compound
| Parameter | Recommended Condition |
| Column | Preparative C18 Column (e.g., 21.2 x 250 mm, 10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (for volatility) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized based on analytical separation |
| Flow Rate | 15-25 mL/min (dependent on column dimensions) |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Sample Loading | Dependent on column capacity and sample solubility |
Experimental Protocol: Preparative HPLC
-
Method Development and Scaling:
-
Develop an optimized gradient on the analytical scale that provides good resolution between this compound and its impurities.
-
Scale the gradient and flow rate to the preparative column dimensions. A common approach is to maintain a constant linear velocity.
-
-
Sample Preparation:
-
Dissolve the crude this compound in the minimal amount of a strong solvent (e.g., methanol or a high percentage of acetonitrile in water) to create a concentrated solution.
-
Ensure the sample is fully dissolved and filtered to remove any particulates before injection.
-
-
Purification Run:
-
Equilibrate the preparative HPLC system with the initial mobile phase conditions.
-
Inject the concentrated sample onto the column.
-
Run the preparative gradient and monitor the UV chromatogram.
-
-
Fraction Collection:
-
Collect fractions corresponding to the main peak of this compound.
-
Fraction collection can be triggered by time or UV signal threshold.
-
-
Post-Purification Processing:
-
Analyze the collected fractions for purity using the analytical HPLC method.
-
Pool the pure fractions.
-
Remove the mobile phase solvents using techniques such as rotary evaporation or lyophilization to obtain the purified solid this compound.
-
Visualizations
The following diagrams illustrate the workflows for the analytical and preparative HPLC of this compound.
Caption: Analytical HPLC Workflow for this compound.
Caption: Preparative HPLC Workflow for this compound Purification.
References
Application Notes and Protocols: 3-Aminophthalic Acid and its Isomers in Metal-Organic Frameworks (MOFs)
Audience: Researchers, scientists, and drug development professionals.
Introduction: Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the framework's topology, porosity, and functional properties. While 3-aminophthalic acid is well-known for its role in chemiluminescence (as part of luminol), its direct application as a primary linker in MOF synthesis is less documented than its isomers, 5-aminoisophthalic acid (H₂aip) and 2-aminoterephthalic acid (H₂ABDC) . These isomers are widely employed to introduce reactive primary amine (-NH₂) groups into the MOF structure.
The amine functionality serves as a versatile anchor for "post-synthetic modification" (PSM), allowing for the covalent attachment of various functional groups. This capability enables the fine-tuning of MOF properties for specific applications, including targeted drug delivery, enhanced catalytic activity, and selective sensing. These amino-functionalized MOFs exhibit unique properties such as high surface area, tunable pore sizes, and the presence of Lewis base sites, making them highly valuable in materials science and biomedicine.[1][2]
Key Applications and Mechanisms
The incorporation of the amine group from ligands like 5-aminoisophthalic acid imparts specific functionalities to MOFs, leading to a range of applications.
-
Catalysis: The amine groups within the MOF structure can act as basic catalytic sites. Furthermore, they can be modified to anchor more complex catalytic species. MOFs synthesized with derivatives of aminoisophthalic acid have been shown to be effective heterogeneous catalysts for reactions such as the peroxidative oxidation of alcohols and the nitroaldol (Henry) reaction.[3] The porous nature of the MOF allows for efficient diffusion of reactants to these active sites.
-
Sensing and Detection: The luminescence properties of certain MOFs can be modulated by the presence of specific analytes. MOFs based on 5-aminoisophthalic acid have been developed as fluorescent sensors for detecting small organic molecules like acetone.[4] The interaction between the analyte and the MOF framework, often involving the functional groups of the ligand, leads to a detectable change in fluorescence intensity (quenching or enhancement).[4][5]
-
Gas Adsorption and Separation: The amine groups provide preferential binding sites for acidic gases like CO₂. This makes amino-functionalized MOFs excellent candidates for carbon capture and gas separation applications.[1][6] MOFs such as Mg-ABDC and Co-ABDC, synthesized from 2-aminoterephthalic acid, exhibit high heats of CO₂ adsorption and remarkable selectivity for CO₂ over N₂.[1]
-
Drug Delivery: The porous structure of MOFs allows for the encapsulation of therapeutic agents.[7][8] The functionalizable amine groups can be used to attach targeting moieties or to control the release of the drug cargo. For instance, the stability and release kinetics can be tuned by responding to local biological stimuli like pH, which is often lower in tumor microenvironments.[9] The biodegradability of some MOFs is also an advantage for in-vivo applications.[7]
-
Photocatalysis: Several lanthanide-based MOFs using 5-aminoisophthalic acid have demonstrated the ability to degrade organic pollutants, such as Rhodamine B and phenol, under UV irradiation.[4][10] The organic linker can act as a photosensitizer, absorbing light and generating reactive oxygen species that break down the pollutants.
Quantitative Data Summary
The following tables summarize key quantitative data for MOFs synthesized using isomers of aminophthalic acid, providing a basis for comparison of their structural and functional properties.
Table 1: Structural Properties of Amino-Functionalized MOFs
| MOF Designation | Metal Center | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Ref. |
| Mg-ABDC | Mg | 2-Aminoterephthalic acid | 269 | 0.12 | [11] |
| Co-ABDC | Co | 2-Aminoterephthalic acid | 225 | 0.10 | [11] |
| Sr-ABDC | Sr | 2-Aminoterephthalic acid | 16 | 0.01 | [11] |
Table 2: Performance Metrics in Key Applications
| MOF Designation | Application | Performance Metric | Value | Ref. |
| Mg-ABDC | Gas Separation | CO₂/N₂ Selectivity | 396 | [1] |
| Co-ABDC | Gas Separation | CO₂/N₂ Selectivity | 326 | [1] |
| Sr-ABDC | Gas Separation | CO₂/N₂ Selectivity | 18 | [1] |
| [La(L)₁.₅(H₂O)]n | Photocatalysis | Rhodamine B degradation efficiency | ~75% in 120 min | [4] |
| Zn-GA | Drug Delivery | Methotrexate Loading Capacity | 12.85 wt% | [9] |
| MIL-53(Fe) | Drug Delivery | Oridonin Loading Capacity | 56.25 w/w | [7] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Lanthanide-based MOF for Sensing and Photocatalysis
This protocol is adapted from the synthesis of [La(L)₁.₅(H₂O)]n where L = 5-aminoisophthalate.[4]
Materials:
-
5-aminoisophthalic acid (H₂L) (18.1 mg, 0.1 mmol)
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O) (43.3 mg, 0.1 mmol)
-
Distilled water (4 mL)
-
Teflon-lined stainless-steel autoclave (10-20 mL capacity)
-
Oven
-
Filtration apparatus
Procedure:
-
Dissolve 5-aminoisophthalic acid (18.1 mg) and La(NO₃)₃·6H₂O (43.3 mg) in 4 mL of distilled water in a beaker.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave tightly and place it in an oven preheated to 160 °C.
-
Maintain the temperature for 48 hours.
-
After 48 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours.
-
Isolate the resulting yellow single crystals by filtration.
-
Wash the crystals thoroughly with distilled water and then ethanol to remove any unreacted starting materials.
-
Dry the crystals in air. The expected yield is approximately 30%.
Protocol 2: Synthesis of Amino-Functionalized MOFs for Gas Adsorption
This protocol is a general method adapted from the synthesis of M-ABDC (M = Mg, Co) MOFs.[1][11]
Materials:
-
2-aminoterephthalic acid (H₂ABDC)
-
Metal salt (e.g., Mg(NO₃)₂·6H₂O or Co(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge and/or filtration apparatus
Procedure:
-
Prepare a solution by dissolving the metal salt (1 mmol) and 2-aminoterephthalic acid (1 mmol) in a solvent mixture, typically containing DMF. The exact solvent ratios may need to be optimized.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it in an oven at a temperature between 100-125 °C for 24-48 hours.
-
After the reaction, cool the autoclave to room temperature.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF several times to remove unreacted reagents.
-
To activate the MOF for gas adsorption, solvent exchange is performed. Immerse the as-synthesized crystals in a volatile solvent like methanol or ethanol for 2-3 days, replacing the solvent daily.
-
After solvent exchange, dry the sample under vacuum at an elevated temperature (e.g., 120-150 °C) to remove the solvent molecules from the pores, yielding the activated MOF.
Protocol 3: Post-Synthetic Guest and Coordinating Ligand Exchange
This protocol describes a single-crystal-to-single-crystal (SCSC) transformation to modify MOF properties, as demonstrated with the UCY-16 MOF.[12]
Materials:
-
As-synthesized MOF crystals (e.g., UCY-16·6DMF·nH₂O) (0.1 g)
-
Primary alcohol (e.g., methanol, ethanol, or longer-chain alcohols) (10 mL)
-
Parr acid digestion bomb with Teflon liner
-
Oven
Procedure:
-
Place the as-synthesized single crystals of the MOF (0.1 g) into a Teflon-lined Parr acid digestion bomb.
-
Add 10 mL of the desired primary alcohol (e.g., methanol).
-
Seal the bomb and place it in an oven. The temperature and duration depend on the alcohol used (e.g., 60 °C for 2-5 days for short-chain alcohols; up to 150 °C for 7 days for longer-chain alcohols).
-
After the specified time, remove the bomb and allow it to cool to room temperature.
-
Isolate the modified crystals by filtration.
-
The product can be analyzed to confirm the exchange of guest solvent molecules and/or coordinating ligands (e.g., bridging μ₃-OH⁻ anions replaced by μ₃-OR⁻ groups). This modification can significantly alter properties like hydrophobicity.
Visualizations
Caption: General workflow for the solvothermal synthesis and activation of an amino-functionalized MOF.
Caption: Logical relationship between the amino-ligand structure and the resulting MOF applications.
Caption: Workflow for MOF-based drug delivery, from loading to controlled release.
References
- 1. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Metal–organic frameworks: functional luminescent and photonic materials for sensing applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and characterization of three amino-functionalized metal-organic frameworks based on the 2-aminoterephthalic ligand. | Semantic Scholar [semanticscholar.org]
- 7. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fine Tuning the Hydrophobicity of a New Three-Dimensional Cu2+ MOF through Single Crystal Coordinating Ligand Exchange Transformations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Aminophthalic Acid in Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-aminophthalic acid as an organic linker in the synthesis of coordination polymers. While specific examples in the literature are limited, this document outlines generalized protocols and potential applications based on the chemistry of aminophthalic acids and related coordination polymers.
Introduction
This compound is a versatile organic molecule featuring both carboxylic acid and amino functional groups.[1] This bifunctionality makes it a promising candidate for the construction of coordination polymers, including metal-organic frameworks (MOFs). The carboxylate groups can coordinate to metal ions to form the network structure, while the amino group can serve as a functional site for post-synthetic modification or to impart specific properties such as basicity or hydrogen bonding capabilities. Coordination polymers based on amino-functionalized linkers have shown significant promise in various applications, including catalysis, sensing, and drug delivery.[2][3][4]
Synthesis of this compound
The primary route for synthesizing this compound is through the reduction of 3-nitrophthalic acid.[1][5][6] Several methods have been reported, with catalytic hydrogenation being a common and efficient approach.
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
This protocol is a generalized procedure based on common laboratory practices for the reduction of nitroarenes.
Materials:
-
3-Nitrophthalic acid
-
Methanol
-
Palladium on carbon (Pd/C) catalyst (5-10 mol%)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filtration apparatus (e.g., Celite or filter paper)
-
Rotary evaporator
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3-nitrophthalic acid in methanol.
-
Carefully add the Pd/C catalyst to the solution.
-
Seal the vessel and purge with an inert gas (nitrogen or argon) to remove air.
-
Introduce hydrogen gas to the desired pressure (typically 1-5 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete (disappearance of the starting material), carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to obtain this compound.
Quantitative Data for Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 3-Nitrophthalic Acid | [6] |
| Product | This compound | [6] |
| Yield | High (typically >90%) | [7] |
| Purity | >96% | [2] |
Synthesis of Coordination Polymers using this compound
The synthesis of coordination polymers using this compound as a linker can be achieved through various methods, with hydrothermal and solvothermal techniques being the most common. These methods involve heating the reactants in a sealed vessel to promote crystal growth.
Generalized Experimental Protocol: Hydrothermal Synthesis of a this compound-Based Coordination Polymer
This protocol is a representative procedure based on the synthesis of coordination polymers with similar amino-functionalized linkers.
Materials:
-
This compound
-
A metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), water)
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a small glass vial, combine this compound and the metal salt in a chosen molar ratio (e.g., 1:1, 1:2).
-
Add the solvent or a mixture of solvents to the vial.
-
Seal the vial and place it inside a Teflon-lined stainless steel autoclave.
-
Heat the autoclave in an oven at a specific temperature (typically between 80 °C and 180 °C) for a set period (usually 24 to 72 hours).
-
Allow the autoclave to cool slowly to room temperature.
-
Collect the resulting crystals by filtration, wash them with the mother liquor and then with a fresh solvent (e.g., ethanol or acetone).
-
Dry the crystals in air or under vacuum.
Logical Workflow for Coordination Polymer Synthesis
Caption: Generalized workflow for the synthesis of coordination polymers.
Characterization of this compound-Based Coordination Polymers
A variety of analytical techniques are employed to characterize the structure and properties of the synthesized coordination polymers.
| Technique | Purpose |
| Powder X-ray Diffraction (PXRD) | To check the phase purity of the bulk material and for comparison with the simulated pattern from single-crystal data. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise crystal structure, including bond lengths, bond angles, and the coordination environment of the metal ions. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the coordination polymer and identify the loss of solvent molecules. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the coordination of the carboxylate groups to the metal centers and the presence of the amino group. |
| Elemental Analysis | To determine the elemental composition of the synthesized material. |
Potential Applications
While specific applications for coordination polymers derived from this compound are not extensively reported, the presence of the amino group suggests potential in several areas analogous to other amino-functionalized MOFs.
Catalysis
The amino groups within the pores of the coordination polymer can act as basic catalytic sites. These materials could potentially catalyze various organic reactions, such as Knoevenagel condensation or aldol reactions.
Sensing
The amino groups can also serve as recognition sites for specific analytes. Furthermore, the inherent luminescence of some coordination polymers can be modulated by the presence of certain molecules, leading to applications as chemical sensors. For instance, the excited state of the 3-aminophthalate anion is a known luminophore, which is the basis for the chemiluminescence of luminol.[6][8] This property might be harnessed in the design of luminescent sensors.
Drug Delivery
The porous nature of coordination polymers makes them attractive candidates for drug delivery systems.[3][4] The amino groups can be used to tune the interaction with drug molecules or to attach targeting moieties for site-specific delivery. Metal-organic frameworks have been explored for the delivery of various therapeutic agents.[3][4]
Logical Diagram of Potential Applications
Caption: Logical relationship between properties and applications.
Conclusion
This compound presents a promising, yet underexplored, building block for the design and synthesis of functional coordination polymers. The synthetic protocols and characterization techniques outlined here provide a foundation for researchers to explore the potential of these materials. Further investigation into the synthesis of novel coordination polymers using this compound and the evaluation of their performance in catalysis, sensing, and drug delivery are warranted to fully realize their scientific and technological potential.
References
- 1. This compound | High-Purity Reagent | RUO [benchchem.com]
- 2. Buy this compound | 5434-20-8 [smolecule.com]
- 3. mdpi.com [mdpi.com]
- 4. conference.rudn.ru [conference.rudn.ru]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Labeling Reporter Molecules with 3-Aminophthalimide for Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Aminophthalimide (API) is a versatile reporter molecule precursor that offers the unique advantage of serving as both a fluorescent and a pro-chemiluminescent label. This dual-modality allows for a broad range of applications in cellular assays, from fluorescent imaging to sensitive chemiluminescent detection. The fluorescent properties of API derivatives are sensitive to the local environment, making them useful probes for studying molecular interactions and conformational changes.[1][2] Furthermore, the stable API label can be converted to the chemiluminescent luminol through a simple chemical reaction, enabling highly sensitive quantification in various assay formats.
These application notes provide detailed protocols for labeling proteins, nucleic acids, and lipids with 3-aminophthalimide derivatives. Additionally, we present protocols for utilizing these labeled reporter molecules in key cellular assays, including the analysis of insulin-stimulated glucose uptake and the assessment of mitochondrial membrane potential.
Photophysical and Chemical Properties of 3-Aminophthalimide
The utility of 3-aminophthalimide as a reporter molecule is underpinned by its distinct photophysical and chemical characteristics. These properties should be considered when designing and interpreting experiments.
| Property | Value/Characteristic | Notes |
| Molecular Formula | C₈H₆N₂O₂[3] | |
| Molecular Weight | 162.15 g/mol [3] | |
| Fluorescence | ||
| Excitation Maximum (λex) | ~360-410 nm | Highly dependent on solvent polarity and substitution.[1][4] |
| Emission Maximum (λem) | ~430-580 nm | Exhibits positive solvatofluorochromism, with emission red-shifting in more polar solvents.[1] |
| Quantum Yield (ΦF) | 0.1 - 0.8 | Varies significantly with solvent polarity and molecular structure. Generally decreases with increasing solvent polarity.[1][5] |
| Chemiluminescence | ||
| Emission Maximum (λem) | ~425 nm | After conversion to luminol.[6] |
| Chemical Reactivity | ||
| Labeling Chemistry | Amine-reactive (NHS ester), Thiol-reactive (Maleimide), Click Chemistry (Azide/Alkyne) | Can be derivatized with various functional groups for covalent labeling of biomolecules. |
| Chemiluminescence Activation | Reaction with hydrazine | Converts the 3-aminophthalimide moiety to luminol.[7] |
Experimental Protocols
Protocol 1: Labeling of Proteins with 3-Aminophthalimide-N-hydroxysuccinimide (NHS) Ester
This protocol describes the labeling of primary amines (N-terminus and lysine side chains) in proteins with a 3-aminophthalimide-NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
3-Aminophthalimide-NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Storage buffer (e.g., PBS)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer. Ensure the protein concentration is between 2-10 mg/mL for optimal labeling.[8]
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate buffer to the protein solution to adjust the pH to 8.3-8.5.[9] This is the optimal pH for the reaction of NHS esters with primary amines.[9]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the 3-aminophthalimide-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved dye to the protein solution while gently vortexing. The optimal molar ratio may need to be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
Characterization (Degree of Labeling - DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 3-aminophthalimide (approx. 360-410 nm).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients.
-
The DOL is the molar ratio of the dye to the protein. An optimal DOL for most applications is between 2 and 8.[10][11]
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides with 3-Aminophthalimide-NHS Ester
This protocol is for labeling oligonucleotides that have been synthesized with a primary amine modification.
Materials:
-
Amine-modified oligonucleotide (0.1-1 mg)
-
3-Aminophthalimide-NHS ester
-
Anhydrous DMF or DMSO
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Desalting column (e.g., Glen Gel-Pak™) or ethanol precipitation reagents
-
Nuclease-free water
Procedure:
-
Prepare Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in nuclease-free water.
-
Adjust pH: Add 1/10th volume of 0.1 M sodium bicarbonate buffer to bring the pH to 8.5.
-
Prepare Dye Stock Solution: Dissolve the 3-aminophthalimide-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the dye solution to the oligonucleotide solution.
-
Incubation: Incubate for 2-4 hours at room temperature, or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from excess dye using a desalting column or by ethanol precipitation.
-
Quantification: Determine the concentration and labeling efficiency by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of 3-aminophthalimide.
Protocol 3: Labeling of Lipids via Click Chemistry with Azide-Modified 3-Aminophthalimide
This protocol describes a two-step process for labeling lipids using bioorthogonal click chemistry. First, cells are metabolically labeled with an alkyne-modified lipid analog. Then, an azide-modified 3-aminophthalimide is attached via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
Cells of interest
-
Alkyne-modified lipid analog (e.g., ω-alkynyl fatty acid)
-
Azide-modified 3-aminophthalimide
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction cocktail:
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper ligand
-
Sodium ascorbate
-
-
PBS
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Incubate cells with the alkyne-modified lipid analog in culture medium for a specified time (e.g., 1-24 hours) to allow for metabolic incorporation.
-
-
Cell Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use by mixing the azide-modified 3-aminophthalimide, CuSO₄, THPTA, and sodium ascorbate in PBS.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells thoroughly with PBS.
-
The cells are now ready for fluorescence microscopy imaging.
-
Cellular Assay Protocols
Protocol 4: Insulin-Stimulated Glucose Uptake Assay
This assay measures the uptake of a fluorescent glucose analog in response to insulin stimulation, using 3-aminophthalimide-labeled insulin to visualize insulin binding and internalization.
Materials:
-
Insulin-responsive cells (e.g., 3T3-L1 adipocytes)
-
3-Aminophthalimide-labeled insulin
-
Fluorescent glucose analog (e.g., 2-NBDG)
-
Serum-free culture medium
-
Insulin stimulation buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Wash buffer (ice-cold PBS)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture and Differentiation: Culture and differentiate 3T3-L1 preadipocytes into mature adipocytes.
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in serum-free medium to reduce basal glucose uptake.
-
Insulin Stimulation:
-
Treat the cells with a final concentration of 100 nM 3-aminophthalimide-labeled insulin in insulin stimulation buffer for 30 minutes at 37°C.[12]
-
For a negative control, incubate cells with the buffer alone.
-
-
Glucose Uptake:
-
Add the fluorescent glucose analog (e.g., 100 µM 2-NBDG) to the cells and incubate for 15-30 minutes at 37°C.
-
-
Wash: Stop the uptake by washing the cells three times with ice-cold PBS.
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope. The 3-aminophthalimide signal will indicate insulin localization, and the 2-NBDG signal will show glucose uptake.
-
Alternatively, quantify the fluorescence intensity using a microplate reader.
-
Protocol 5: Assessment of Mitochondrial Membrane Potential
This protocol uses a 3-aminophthalimide derivative conjugated to a triphenylphosphonium (TPP) cation to assess mitochondrial membrane potential (ΔΨm). The positively charged TPP moiety drives the accumulation of the probe within the negatively charged mitochondrial matrix in a ΔΨm-dependent manner.[9][13]
Materials:
-
Cells of interest
-
3-Aminophthalimide-TPP conjugate
-
Culture medium
-
Mitochondrial membrane potential disruptor (e.g., CCCP) for control experiments
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading:
-
Incubate the cells with the 3-aminophthalimide-TPP conjugate (e.g., 100-500 nM) in culture medium for 30-60 minutes at 37°C.
-
-
Washing: Wash the cells with fresh culture medium to remove unbound probe.
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filter sets for 3-aminophthalimide. Healthy cells with a high ΔΨm will show bright fluorescence localized to the mitochondria.
-
-
Control (Depolarization):
-
To confirm that the probe accumulation is dependent on ΔΨm, treat a parallel set of loaded cells with a mitochondrial uncoupler like CCCP (e.g., 10 µM) for 5-10 minutes.
-
Image the cells again. A significant decrease in mitochondrial fluorescence intensity indicates the dissipation of ΔΨm.
-
Protocol 6: Chemiluminescence Detection of Labeled Molecules
This protocol describes the conversion of the 3-aminophthalimide label to luminol for chemiluminescent detection.
Materials:
-
Sample containing 3-aminophthalimide-labeled molecules (e.g., cell lysate, purified protein)
-
Hydrazine solution
-
Oxidizing agent (e.g., hydrogen peroxide)
-
Catalyst (e.g., horseradish peroxidase - HRP)
-
Chemiluminescence detection buffer
-
Luminometer or CCD camera-based imaging system
Procedure:
-
Conversion to Luminol: Treat the sample with a hydrazine solution to convert the 3-aminophthalimide label to luminol.[7] The reaction conditions (concentration of hydrazine, time, and temperature) may need to be optimized.
-
Chemiluminescent Reaction:
-
In a suitable microplate or tube, mix the luminol-containing sample with the chemiluminescence detection buffer containing an oxidizing agent and a catalyst.[6]
-
-
Detection: Immediately measure the chemiluminescent signal using a luminometer or image the signal using a CCD camera. The light emission is transient, so rapid detection is crucial.[6][14]
Visualizations
Caption: Workflow for labeling proteins with 3-aminophthalimide-NHS ester.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
References
- 1. Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 2. Effects of substitution and conjugation on photophysical properties of ESIPT-based fluorophores with the core of 4-aminophthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. goldbio.com [goldbio.com]
- 7. The use of 3-aminophthalimide as a pro-chemiluminescent label in chemiluminescence and fluorescence-based cellular assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 10. biotium.com [biotium.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. pubs.acs.org [pubs.acs.org]
- 13. portlandpress.com [portlandpress.com]
- 14. Enhanced Chemiluminescence Detection Methods [bio.davidson.edu]
Application Notes: Analytical Techniques for Characterizing 3-Aminophthalic Acid Purity
Abstract
This document provides detailed application notes and experimental protocols for the characterization of 3-aminophthalic acid purity. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable methods for quality control and analysis. The techniques covered include High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for impurity identification, Titrimetry for absolute assay, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation. Each section includes a detailed protocol, a summary of relevant data, and a workflow visualization to guide the user through the analytical process.
Introduction
This compound (C₈H₇NO₄, M.W.: 181.15 g/mol ) is a critical chemical intermediate used in various synthetic applications. It serves as a reactant in the preparation of local anesthetics and is a key precursor in the synthesis of the immunomodulatory drug Apremilast[1]. Furthermore, it is widely known as the chemiluminescent product of the luminol reaction, which is famously applied in forensics to detect trace amounts of blood[2].
Given its role in pharmaceutical synthesis, ensuring the purity of this compound is paramount. Impurities can affect reaction yields, introduce unwanted side products, and compromise the safety and efficacy of the final drug product. This application note details robust analytical methods to accurately determine the purity and identify potential impurities in this compound samples.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common and powerful technique for assessing the purity of this compound and quantifying related impurities. A reverse-phase method provides excellent separation of the polar main component from its non-polar and closely related impurities.
Summary of Quantitative HPLC Data
The following table summarizes typical purity specifications for this compound from various commercial and literature sources.
| Source Type | Purity Specification | Analysis Method | Reference |
| Commercial Supplier | ≥98% | Not Specified | [3] |
| Commercial Supplier | >95.0% | Titration (T) | [4] |
| Commercial Supplier | min. 93.0 area% | HPLC | [4] |
| Technical Grade Supplier | 90% | Not Specified | |
| Patent Literature | 96.42% - 96.7% | HPLC | [5] |
Experimental Protocol: HPLC Purity Assay
This protocol describes a reverse-phase HPLC method for the quantitative determination of this compound purity.
2.2.1. Apparatus and Reagents
-
HPLC system with UV-Vis or Diode Array Detector (DAD)
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm, PTFE or nylon)
-
Column: Newcrom R1 (or equivalent C18, 5 µm, 4.6 x 150 mm)[6]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphoric acid (H₃PO₄) or Formic acid (HCOOH) (for MS compatibility)[6]
-
This compound Reference Standard (of known purity)
2.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).
-
Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.
-
Sample Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent. Filter through a 0.45 µm syringe filter before injection.
2.2.3. Chromatographic Conditions [6]
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Isocratic or Gradient (e.g., 95% A, 5% B) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detector Wavelength | 254 nm |
| Run Time | 15 minutes |
2.2.4. Analysis and Calculation
-
Inject the Diluent (blank) to ensure no interfering peaks are present.
-
Inject the Standard Solution five times and check for system suitability. The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity of the sample using the area normalization method or against the reference standard.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
HPLC Workflow Diagram
Caption: Workflow for HPLC purity analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable technique for identifying volatile and semi-volatile impurities. Due to the polar nature and low volatility of this compound, a derivatization step is required to convert it into a more volatile species suitable for GC analysis. Silylation is a common derivatization technique for compounds with active hydrogens.
Experimental Protocol: GC-MS with Derivatization
This protocol outlines a general method for the analysis of this compound by GC-MS following silylation.
3.1.1. Apparatus and Reagents
-
GC-MS system with a mass selective detector
-
Heated agitator or reaction block
-
GC vials with inserts
-
GC Column: SLB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 20 m x 0.18 mm ID, 0.18 µm film
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or MTBSTFA.
-
Solvent: Acetonitrile or Pyridine (anhydrous)
-
This compound sample
3.1.2. Sample Preparation and Derivatization
-
Accurately weigh approximately 1-2 mg of the this compound sample into a GC vial.
-
Add 200 µL of anhydrous acetonitrile or pyridine.
-
Add 100 µL of the silylating agent (e.g., BSTFA + 1% TMCS).
-
Seal the vial tightly and heat at 70 °C for 60 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis.
3.1.3. GC-MS Conditions
| Parameter | Condition |
|---|---|
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow ~1.0 mL/min |
| Oven Program | Initial 100 °C, hold 2 min; Ramp at 15 °C/min to 300 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500 |
3.1.4. Data Analysis
-
Identify the peak for the derivatized this compound.
-
Analyze the mass spectrum of the main peak and any impurity peaks.
-
Compare the obtained spectra with a reference library (e.g., NIST) to tentatively identify impurities. A common precursor, 3-nitrophthalic acid, would also be derivatized and should be readily identifiable if present.
GC-MS Workflow Diagram
Caption: Workflow for impurity identification by GC-MS after derivatization.
Titrimetry
Titrimetry, specifically acid-base neutralization titration, offers a straightforward and cost-effective method for determining the absolute purity (assay) of this compound. As an amino acid, the compound has both an acidic carboxylic group and a basic amino group. This protocol focuses on titrating the carboxylic acid groups with a standardized strong base.
Summary of Quantitative Titration Data
| Source Type | Purity Specification | Analysis Method | Reference |
| Commercial Supplier | >95.0% | Neutralization titration |
Experimental Protocol: Neutralization Titration
4.2.1. Apparatus and Reagents
-
Analytical balance
-
50 mL burette, Class A
-
Beakers and magnetic stirrer
-
pH meter with a calibrated electrode
-
Sodium Hydroxide (NaOH), 0.1 N volumetric standard solution
-
Solvent: Deionized water or a mixture of water and ethanol (e.g., 70:30) to aid solubility.
-
This compound sample
4.2.2. Procedure
-
Accurately weigh approximately 150-200 mg of the this compound sample into a 150 mL beaker.
-
Add 50 mL of the chosen solvent and stir until the sample is fully dissolved.
-
Immerse the calibrated pH electrode into the solution.
-
Titrate the solution with 0.1 N NaOH, recording the volume of titrant and the pH at regular intervals.
-
Continue the titration past the equivalence point. There will likely be two equivalence points corresponding to the two carboxylic acid groups. The second endpoint is typically sharper and should be used for calculation.
-
Determine the equivalence volume (Veq) from the point of maximum inflection on the titration curve (the first derivative of the plot of pH vs. volume).
4.2.3. Calculation The purity is calculated based on the stoichiometry of the reaction.
**Purity (%) = (Veq x N x M.W.) / (W x n x 10) **
Where:
-
Veq: Equivalence volume of NaOH in mL.
-
N: Normality of the NaOH solution (e.g., 0.1 N).
-
M.W.: Molecular weight of this compound (181.15 g/mol ).
-
W: Weight of the sample in mg.
-
n: Number of reacting protons (n=2 for the dicarboxylic acid).
Titration Workflow Diagram
Caption: Workflow for purity assay of this compound by titration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and for identifying organic impurities that have distinct proton or carbon signals. While it can be used quantitatively (qNMR), it is most often used for identity confirmation. Both 1H and 13C NMR spectra are available for the hydrochloride salt of this compound[7][8].
Experimental Protocol: 1H NMR
5.1.1. Apparatus and Reagents
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
This compound sample
5.1.2. Sample Preparation
-
Weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of the deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
5.1.3. Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field.
-
Acquire a standard 1H NMR spectrum (e.g., 16-32 scans).
-
Process the data (Fourier transform, phase correction, baseline correction, and integration).
5.1.4. Data Analysis
-
Confirm the presence of the characteristic aromatic proton signals and the absence of significant unidentifiable signals.
-
The integration of the aromatic protons should correspond to the expected ratio.
-
Impurities may be identified by their unique chemical shifts. For example, the precursor 3-nitrophthalic acid would show a different aromatic splitting pattern.
NMR Analysis Workflow Diagram
Caption: Workflow for NMR analysis for structural confirmation.
Summary and Comparison of Techniques
| Technique | Primary Application | Pros | Cons |
| HPLC | Quantitative Purity, Impurity Profiling | High sensitivity and resolution, widely available, robust. | Requires reference standards for impurity quantification. |
| GC-MS | Impurity Identification | Excellent for volatile impurities, provides structural information (MS). | Requires derivatization, not suitable for non-volatile or thermally labile impurities. |
| Titrimetry | Absolute Assay (Purity) | Absolute method (no standard needed), inexpensive, simple. | Non-specific (titrates all acidic/basic species), lower sensitivity. |
| NMR | Structural Confirmation, Impurity ID | Unambiguous structure elucidation, can be quantitative (qNMR). | Lower sensitivity than HPLC, expensive instrumentation, complex spectra. |
References
- 1. This compound | 5434-20-8 [chemicalbook.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. This compound, 1G | Labscoop [labscoop.com]
- 5. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 6. This compound | SIELC Technologies [sielc.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
Application Note: Measuring the Chemiluminescence Quantum Yield of 3-Aminophthalate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chemiluminescence is the emission of light as a result of a chemical reaction. A widely studied example is the oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione), which produces an excited-state intermediate, 3-aminophthalate.[1][2][3] As this excited molecule relaxes to its ground state, it releases energy in the form of a visible blue light, typically with an emission maximum around 425 nm.[2] The efficiency of this light-producing reaction is quantified by the chemiluminescence quantum yield (ΦCL), a critical parameter for standardizing assays, comparing the efficiency of different reaction conditions, and developing sensitive detection methods in fields like forensics and bioassays.[4]
This document provides a detailed protocol for determining the chemiluminescence quantum yield of the luminol reaction, which results in the light-emitting 3-aminophthalate.
Principle of Chemiluminescence and Quantum Yield
The chemiluminescence quantum yield (ΦCL) is the ratio of the total number of photons emitted to the number of molecules that have reacted.
ΦCL = (Number of Emitted Photons) / (Number of Reacted Molecules)
The overall process involves the oxidation of luminol in an alkaline medium, often catalyzed by metal ions (like Co²⁺ or the iron in hemoglobin) or enzymes (like horseradish peroxidase, HRP), to form an unstable peroxide intermediate.[1][2][5] This intermediate decomposes to produce 3-aminophthalate in an electronically excited state (3-APA). The subsequent relaxation of 3-APA to its ground state results in the emission of a photon.[1]
The quantum yield is a product of the chemiexcitation quantum yield (the efficiency of producing the excited state) and the fluorescence quantum yield of the emitter (3-aminophthalate).[4]
Chemiluminescence Reaction Pathway
The following diagram illustrates the key steps in the luminol chemiluminescence reaction leading to the emission of light from 3-aminophthalate.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Aminophthalic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-aminophthalic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for synthesizing this compound?
The most prevalent and well-documented method for synthesizing this compound is through the reduction of 3-nitrophthalic acid.[1][2] This precursor is readily available and can be converted to the desired amino derivative through various reduction techniques.
Q2: What are the primary methods for reducing 3-nitrophthalic acid to this compound?
There are several established methods for this reduction:
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst. Common catalysts include platinum oxide (PtO₂), palladium on carbon (Pd/C), skeleton nickel, and Ni/Al₂O₃.[1][2][3][4]
-
Chemical Reduction with Hydrazine Hydrate: This approach utilizes hydrazine hydrate as the reducing agent, often in the presence of a catalyst system like ferric chloride and activated carbon (FeCl₃/C).[5][6]
-
Reduction with Sodium Sulfide: A method involving elemental sulfur and/or sodium sulfide can also be employed for the reduction.[7]
-
Iron Powder Reduction: An older method uses iron powder in an acidic medium. However, this method is often associated with significant environmental pollution and lower yields, typically in the range of 50-60%.[5][6][7]
Q3: My this compound product appears discolored. What could be the cause?
Discoloration, often appearing as a light yellow to brown powder, can be due to several factors:
-
Purity of Starting Material: The synthesis is sensitive to the purity of the initial 3-nitrophthalic acid. Impurities, such as the 4-nitro isomer, can lead to colored byproducts.[3] It is recommended to recrystallize the starting material if its purity is questionable.[3]
-
Oxidation of the Product: Aminophenols and related compounds are susceptible to oxidation when exposed to air, which can form colored polymeric structures.[8]
-
Residual Catalyst or Byproducts: Incomplete removal of catalysts or side-products from the reaction mixture can also lead to discoloration.
Q4: The yield of my synthesis is consistently low. What are the potential reasons?
Low yields can stem from several issues:
-
Incomplete Reaction: The reduction reaction may not have gone to completion. This could be due to insufficient reaction time, inadequate temperature, or a deactivated catalyst.
-
Suboptimal Reagent Ratios: The molar ratios of the reducing agent and catalyst to the 3-nitrophthalic acid are critical. For instance, in the hydrazine hydrate method, the ratios of sodium hydroxide, hydrazine hydrate, and the FeCl₃/C catalyst to the starting material significantly impact the yield.[6]
-
Side Reactions: The formation of unintended byproducts can consume the starting material and reduce the yield of the desired product.
-
Losses During Workup and Purification: Significant amounts of the product can be lost during filtration, extraction, and crystallization steps.
Q5: Is this compound stable for long-term storage?
This compound is known to be unstable and can degrade over time, even during short-term storage, which leads to a decrease in purity.[4] To address this, it is often converted to its more stable this compound hydrochloride dihydrate salt for storage and transportation.[4]
Troubleshooting Guide
Issue 1: Low Yield in Catalytic Hydrogenation
| Potential Cause | Troubleshooting Step |
| Catalyst Inactivity | Ensure the catalyst is fresh or has been properly stored. For catalysts like Raney nickel, ensure it has been activated correctly. Consider increasing the catalyst loading, but be mindful of potential side reactions with excessive amounts. |
| Insufficient Hydrogen Pressure | Optimize the hydrogen pressure. While higher pressure can increase the reaction rate, excessively high pressure might promote over-reduction to undesired byproducts.[8] A typical pressure for platinic oxide is around 25 psi.[3] |
| Reaction Temperature Too Low | Increase the reaction temperature moderately. However, be cautious as higher temperatures can sometimes lead to the formation of side products. |
| Poor Quality of Starting Material | Recrystallize the 3-nitrophthalic acid from hot water to remove isomers and other impurities before the reaction.[3] |
Issue 2: Incomplete Reaction with Hydrazine Hydrate Reduction
| Potential Cause | Troubleshooting Step |
| Incorrect Reagent Stoichiometry | Carefully check the molar ratios of sodium hydroxide, 3-nitrophthalic acid, and hydrazine hydrate. The optimal ratios can significantly improve yield.[6] |
| Insufficient Reaction Time or Temperature | Ensure the reaction is heated to the appropriate temperature (e.g., near reflux at 95°C) and maintained for the recommended duration (e.g., 3.5-5 hours).[5][6] |
| Catalyst Preparation | The catalyst system (FeCl₃/C) should be well-dispersed in the reaction mixture. Ensure proper mixing and addition of both ferric chloride and activated carbon.[5] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Step |
| Product Precipitation is Incomplete | After the reaction, acidification is crucial for precipitating the product. Adjust the pH carefully to the optimal point for crystallization (e.g., pH 3.5).[5][6] Cooling the solution in an ice bath can further enhance crystallization.[7] |
| Filtration Losses | Use appropriate filtration techniques (e.g., vacuum filtration) to maximize the recovery of the solid product. Wash the collected crystals with a minimal amount of cold solvent to remove impurities without dissolving a significant amount of the product. |
| Product is Unstable | If product degradation is suspected, consider converting the this compound to its hydrochloride salt, which is more stable. This involves adding concentrated hydrochloric acid to the reaction mixture after reduction.[1][4] |
Data Presentation: Comparison of Synthesis Methods
| Method | Reducing Agent/Catalyst | Solvent | Temp. | Time | Yield | Purity | Reference |
| Catalytic Hydrogenation | Platinic Oxide (PtO₂) | Methanol | Ambient | 1 hour | ~99% | Not specified | [3] |
| Hydrazine Reduction | Hydrazine Hydrate / FeCl₃ + Activated Carbon | Water | 95°C | 3.5 hours | 93% | 96.42% | [5][6] |
| Hydrazine Reduction | Hydrazine Hydrate / FeCl₃ + Activated Carbon | Water | 95°C | 4.5 hours | 95% | 96.5% | [5][6] |
| Hydrazine Reduction | Hydrazine Hydrate / FeCl₃ + Activated Carbon | Water | 95°C | 5 hours | 96% | 96.7% | [5][6] |
| Sulfide Reduction | Sodium Sulfide Nonahydrate / Copper Chloride | Water | Reflux | 1.5 hours | 91.6% | 97.2% | [7] |
| Iron Powder Reduction | Iron Powder | Acidic Medium | Not specified | Not specified | 50-60% | Not specified | [5][6] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinic Oxide
-
Purification of Starting Material: Dissolve commercial 3-nitrophthalic acid (containing ~20% 4-nitro isomer) in hot water. Filter the solution and allow it to cool for 2 hours to recrystallize, yielding pure 3-nitrophthalic acid.
-
Hydrogenation: Dissolve 13 g (0.062 mole) of the recrystallized 3-nitrophthalic acid in 200 ml of methanol.
-
Add 50 mg of platinic oxide (PtO₂) to the solution.
-
Hydrogenate the mixture at 25 psi. The reaction is typically complete within one hour, as indicated by the cessation of hydrogen uptake.
-
Workup: Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate to obtain solid this compound.[3]
Protocol 2: Reduction with Hydrazine Hydrate and FeCl₃/C Catalyst
-
Preparation of Salt Solution: In a 500ml three-neck flask, dissolve 16-22g of sodium hydroxide (96%) in 260g of water with stirring. Then, add 40g (0.19 mol) of 3-nitrophthalic acid and stir until a transparent solution is formed.[5][6]
-
Catalyst Addition: Add 2.5-4.2g of ferric chloride (FeCl₃·6H₂O) and 14-19g of activated carbon to the solution.[5][6]
-
Reduction: Heat the mixture to 95°C (near reflux). Slowly add 25-34g of 80% hydrazine hydrate solution dropwise. Continue heating at reflux for 3.5 to 5 hours.[5][6]
-
Workup and Isolation: After the reaction is complete, filter the hot solution to remove the catalyst and activated carbon.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3.5.
-
Cool the acidified solution to induce crystallization.
-
Filter the mixture to collect the precipitated product.
-
Dry the solid at 80°C for 3 hours to obtain the final this compound product.[5][6]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. This compound Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. prepchem.com [prepchem.com]
- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 5. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 7. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Reduction of 3-Nitrophthalic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical reduction of 3-nitrophthalic acid to 3-aminophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 3-nitrophthalic acid to this compound?
A1: The reduction of 3-nitrophthalic acid is a standard transformation in organic synthesis. The most prevalent methods fall into three main categories:
-
Catalytic Hydrogenation: This is a widely used method known for high efficiency and clean reaction profiles.[1] It typically employs a heterogeneous catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with molecular hydrogen (H₂).[1][2][3] The reaction can be performed on the free acid in a solvent like methanol or on its disodium salt in an aqueous solution.[3][4]
-
Metal-Mediated Reductions: Classical methods often use metals in acidic media. Common reagents include iron powder in acetic acid or with ammonium chloride, and tin(II) chloride (SnCl₂) in ethanol.[1][5] These methods are robust but can sometimes lead to challenges in removing metal residues during purification.[4]
-
Transfer Hydrogenation: This approach uses a hydrogen donor in the presence of a catalyst. A frequently used system is hydrazine hydrate with a catalyst such as ferric chloride on activated carbon (FeCl₃/C).[6][7] This method avoids the need for high-pressure hydrogenation equipment.
Q2: What are the potential impurities and side-products I should be aware of during the reduction?
A2: The reduction of aromatic nitro groups proceeds through several intermediates, which can lead to impurities if the reaction is not complete or if conditions are not optimal. Key intermediates and potential byproducts include:
-
Nitroso and Hydroxylamine Compounds: These are the primary intermediates in the reduction pathway.[5][8] Incomplete reduction can leave these species in the reaction mixture.
-
Azoxy, Azo, and Hydrazine Compounds: These are formed through condensation reactions between the nitroso and hydroxylamine intermediates.[2][8] Their formation is often favored under basic conditions or when using certain reducing agents like metal hydrides.[2][8]
-
4-Nitrophthalic Acid: Commercial 3-nitrophthalic acid can contain its 4-nitro isomer as an impurity.[3] It is advisable to purify the starting material if high purity of the final product is required.
-
Degradation Products: The product, this compound, can be unstable and may degrade upon storage, leading to a decrease in purity.[9] Additionally, side reactions during workup can generate impurities like 4-aminoisobenzofuran-1,3-dione.[10]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] These methods allow for the visualization of the disappearance of the starting material (3-nitrophthalic acid) and the appearance of the product (this compound), as well as the detection of any significant intermediates or byproducts.
Q4: What safety precautions should be taken when running these reductions?
A4: Standard laboratory safety protocols should be strictly followed. Specific hazards include:
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Reactions should be conducted in a well-ventilated fume hood, and all sources of ignition must be eliminated. The catalysts, particularly palladium on carbon, can be pyrophoric and should be handled carefully, especially when dry and exposed to air.[1]
-
Hydrazine Hydrate: Hydrazine hydrate is toxic and a suspected carcinogen. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, within a fume hood.[11]
-
Acids and Bases: Strong acids and bases used in the reaction and workup are corrosive and should be handled with care.
Troubleshooting Guide
Problem 1: Low or no conversion of 3-nitrophthalic acid.
| Possible Cause | Suggested Solution |
| Inactive Catalyst (Catalytic Hydrogenation) | The catalyst (e.g., Pd/C, Raney Nickel) may be old or deactivated. Use fresh catalyst for the reaction. Ensure the catalyst was not unduly exposed to air if it is pyrophoric. |
| Insufficient Reducing Agent | Ensure the stoichiometry of the reducing agent (e.g., hydrazine hydrate, SnCl₂) is correct. For catalytic hydrogenation, ensure sufficient hydrogen pressure is applied and maintained.[1] |
| Poor Solubility of Starting Material | 3-nitrophthalic acid has limited solubility in some organic solvents. For catalytic hydrogenation, consider converting it to its disodium salt, which is soluble in water.[4] Using a co-solvent might also improve solubility. |
| Reaction Temperature is Too Low | Some reductions require heating to proceed at a reasonable rate. For instance, the hydrazine hydrate/FeCl₃ method is typically run at reflux (around 95°C).[6][7] |
Problem 2: The final product is highly colored or contains multiple spots on TLC.
| Possible Cause | Suggested Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving colored intermediates (e.g., nitroso, azo compounds).[8] Increase the reaction time or the amount of reducing agent and continue to monitor by TLC until the starting material is consumed. |
| Formation of Azo/Azoxy Byproducts | These condensation products are common impurities.[2] Their formation can sometimes be minimized by controlling the reaction pH. Purification by recrystallization or column chromatography may be necessary. |
| Oxidation of the Product | The product, this compound, can be susceptible to air oxidation, which may lead to colored impurities. Workup the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible and store the final product protected from light and air. |
| Residual Metal Salts | If using metal-based reducing agents (e.g., Fe, Sn), residual metal salts can contaminate the product.[4] Ensure thorough filtration and washing steps are performed. Filtering through a pad of Celite® can help remove fine iron salts.[1] |
Problem 3: Difficulty isolating the this compound product.
| Possible Cause | Suggested Solution |
| Product is Highly Soluble in the Workup Solvent | This compound is an amino acid and can be soluble in aqueous solutions, especially at high or low pH. Carefully adjust the pH of the filtrate to the isoelectric point (around pH 3.5) to induce precipitation/crystallization.[6][7] |
| Formation of Emulsions During Extraction | If performing a liquid-liquid extraction, emulsions can form. Adding brine (saturated NaCl solution) can help to break the emulsion. |
| Slow Crystallization | The product may crystallize slowly from the solution. After adjusting the pH, cool the solution in an ice bath and allow sufficient time for crystallization to complete. Gently scratching the inside of the flask with a glass rod can sometimes initiate crystallization. |
Quantitative Data Summary
The following table summarizes the results from different experimental conditions for the reduction of 3-nitrophthalic acid using hydrazine hydrate with a FeCl₃/Activated Carbon catalyst, based on patent literature.[6][7]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| 3-Nitrophthalic Acid (g) | 40 | 40 | 40 |
| Sodium Hydroxide (96%) (g) | 16 | 18.5 | 22 |
| FeCl₃·6H₂O (g) | 2.5 | 3.5 | 4.2 |
| Activated Carbon (g) | 14 | 16 | 19 |
| 80% Hydrazine Hydrate (g) | 25 | 29 | 34 |
| Reaction Time (hours) | 3.5 | 4.5 | 5 |
| Final Product Weight (g) | 31.9 | 32.8 | 33 |
| Purity (HPLC) | 96.42% | 96.5% | 96.7% |
| Yield | 93% | 95% | 96% |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Platinum Oxide[3]
-
Purification of Starting Material: Dissolve commercial 3-nitrophthalic acid (e.g., 20 g) in hot water (150 ml). Filter the hot solution and allow it to cool for 2 hours. Collect the crystals of pure 3-nitrophthalic acid by filtration.
-
Hydrogenation: In a pressure vessel, dissolve the purified 3-nitrophthalic acid (13 g, 0.062 mole) in methanol (200 ml).
-
Catalyst Addition: Carefully add platinum(IV) oxide (PtO₂, 50 mg) to the solution.
-
Reaction: Seal the vessel and pressurize it with hydrogen to 25 psi. Stir the mixture at room temperature.
-
Monitoring: The reaction is typically complete within one hour when hydrogen uptake ceases.
-
Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Evaporate the filtrate under reduced pressure to yield solid this compound (approx. 12.4 g).
Protocol 2: Reduction with Hydrazine Hydrate and FeCl₃/C Catalyst[6][7]
-
Preparation of Salt Solution: In a 500 ml three-necked flask equipped with a stirrer, add water (260 g) followed by sodium hydroxide (96%, 18.5 g). Once dissolved, add 3-nitrophthalic acid (40 g, 0.19 mol) and stir until a transparent solution is formed.
-
Catalyst Addition: Add ferric chloride hexahydrate (FeCl₃·6H₂O, 3.5 g) and activated carbon (16 g) to the solution.
-
Reaction: Heat the mixture to 95°C (near reflux). Begin the dropwise addition of 80% hydrazine hydrate solution (29 g).
-
Reflux: After the addition is complete, continue heating at reflux for 4.5 hours.
-
Filtration: Once the reaction is complete, filter the hot mixture and collect the filtrate.
-
Precipitation: Cool the filtrate and acidify it by adding concentrated hydrochloric acid until the pH reaches 3.5.
-
Isolation: Cool the mixture to induce crystallization. Filter the resulting precipitate and dry the solid at 80°C for 3 hours to obtain this compound (approx. 32.8 g).
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 10. asianpubs.org [asianpubs.org]
- 11. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
Technical Support Center: Iron Powder Reduction for 3-Aminophthalic Acid Synthesis
Welcome to the technical support center for the synthesis of 3-aminophthalic acid via the reduction of 3-nitrophthalic acid using iron powder. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthetic route. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to assist in your laboratory work.
Troubleshooting Guide
The iron powder reduction of 3-nitrophthalic acid, a classic Béchamp reduction, is known for several challenges that can impact yield and purity. Below is a guide to troubleshoot common issues encountered during this procedure.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound (often cited as 50-60%) [1][2] | 1. Incomplete reaction due to insufficient iron or acid. 2. Formation of side products. 3. Product loss during work-up and isolation from the iron sludge. | 1. Increase the molar excess of iron powder. Ensure the iron is finely divided for maximum surface area. Maintain an acidic pH throughout the reaction. 2. Control the reaction temperature to minimize side reactions. 3. Employ a thorough extraction procedure during work-up. Washing the iron sludge with a suitable hot solvent can help recover adsorbed product. |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount or low reactivity of iron powder. 2. Incorrect pH of the reaction medium. 3. Insufficient reaction time or temperature. | 1. Use a higher molar ratio of iron to the nitro compound. Consider activating the iron powder with a small amount of acid before adding the nitro compound. 2. The reaction is typically carried out in a weakly acidic medium (e.g., with acetic acid or a small amount of HCl).[3] Ensure the pH is maintained in the optimal range. 3. Increase the reaction time and/or temperature, monitoring the reaction progress by TLC. |
| Difficult Product Isolation from Iron Sludge | 1. The product, this compound, can adsorb onto the large surface area of the iron oxide sludge formed. 2. The fine particulate nature of the iron sludge makes filtration difficult. | 1. After the reaction, make the mixture basic to dissolve the amphoteric this compound as its salt, aiding separation from the iron oxides. 2. Use a filter aid like Celite for filtration. Alternatively, the iron sludge can be washed multiple times with hot water or an appropriate organic solvent to extract the product. |
| Product Contamination with Iron Salts | 1. Incomplete removal of iron salts during the work-up procedure. | 1. After filtration of the iron sludge, the filtrate containing the product can be treated to precipitate any remaining iron salts before acidification to precipitate the this compound. 2. Recrystallization of the final product can help remove trace iron impurities. |
| Poorly Filtering Iron Oxide Sludge | 1. The physical nature of the iron oxide formed is dependent on reaction conditions. | 1. Insufficient iron can lead to poorly filtering sludge.[4] Ensure an adequate excess of iron is used. |
| Environmental Concerns | 1. The process generates a large amount of iron sludge, which poses disposal challenges.[1][2] | 1. Consider alternative, greener reduction methods such as catalytic hydrogenation if feasible.[3] |
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound generally low when using iron powder for reduction?
The reported yields for this method are often in the range of 50-60%.[1][2] This is attributed to several factors, including the incomplete reaction, the formation of side products, and significant product loss during the challenging work-up. The amphoteric nature of this compound can lead to its adsorption onto the iron oxide byproducts, making extraction difficult.
Q2: What is the optimal acid to use for this reduction?
The Béchamp reduction is typically carried out in the presence of a dilute acid such as hydrochloric acid or acetic acid.[3][4] The acid helps to generate ferrous ions in situ, which are the active reducing species. The choice of acid can influence the reaction rate and the characteristics of the iron sludge formed.
Q3: How can I effectively separate the this compound from the iron sludge after the reaction?
A common work-up procedure involves filtering the hot reaction mixture to remove the bulk of the iron and iron oxide sludge. This is often a difficult step due to the fine particles. Using a filter aid can be beneficial. After filtration, the filtrate is typically made basic to dissolve the product and precipitate any remaining iron salts. The solution is then filtered again, and the pH of the filtrate is adjusted to the isoelectric point of this compound to precipitate the pure product.
Q4: Are there any common side products I should be aware of?
While specific side products for the reduction of 3-nitrophthalic acid are not extensively detailed in the provided search results, incomplete reduction can lead to the formation of nitroso and hydroxylamino intermediates.[5] Over-reduction or side reactions under harsh conditions are possible but less common for this specific transformation.
Q5: What are the alternatives to the iron powder reduction method for synthesizing this compound?
Due to the challenges of the iron powder method, other synthetic routes are often preferred. These include:
-
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with hydrogen gas. This method often provides higher yields (around 84%) but requires specialized equipment like an autoclave.[3]
-
Hydrazine Hydrate Reduction: This method can give high conversion rates but involves the use of toxic and potentially hazardous hydrazine hydrate.[3]
-
Reduction with other metals: Tin (Sn) or Zinc (Zn) in acidic media can also be used, but these may present their own challenges regarding toxicity and waste disposal.
Comparative Data of Reduction Methods
The following table presents a summary of quantitative data for different methods of reducing 3-nitrophthalic acid to this compound, highlighting the challenges associated with the iron powder method in terms of yield.
| Reduction Method | Reducing Agent/Catalyst | Yield (%) | Purity (%) | Key Challenges/Remarks | Reference |
| Iron Powder Reduction | Iron Powder / Dilute Acid | 50-60 | Not specified | Low yield, large amount of iron sludge, environmental pollution. | [1][2] |
| Catalytic Hydrogenation | Pd/C, H₂ | ~84 | Not specified | Requires high-pressure equipment (autoclave), expensive catalyst. | [3] |
| Hydrazine Hydrate Reduction | N₂H₄·H₂O, FeCl₃/C | 93-96 | 96.4-96.7 | High yield, but hydrazine hydrate is toxic and the reaction can be violent. | [1] |
Experimental Protocols
Representative Protocol for Iron Powder Reduction of 3-Nitrophthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 3-nitrophthalic acid (1 equivalent).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and water or dilute acetic acid.
-
Addition of Iron Powder: To the stirred suspension, add finely divided iron powder (typically 3-5 equivalents).
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Initiation: Add a small amount of hydrochloric acid or acetic acid to initiate the reaction.
-
Heating: Heat the reaction mixture to reflux and maintain it for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
While hot, filter the reaction mixture through a pad of Celite to remove the iron sludge.
-
Wash the sludge thoroughly with hot water and/or ethanol to recover any adsorbed product.
-
Combine the filtrates and adjust the pH to be basic (e.g., with NaOH or Na₂CO₃) to precipitate any residual iron salts.
-
Filter the solution to remove the precipitated iron salts.
-
Carefully acidify the filtrate with an acid (e.g., HCl) to the isoelectric point of this compound to induce precipitation of the product.
-
-
Isolation and Purification:
-
Collect the precipitated product by filtration.
-
Wash the product with cold water.
-
Dry the product under vacuum.
-
If necessary, recrystallize the product from a suitable solvent to improve purity.
-
Visualizations
References
- 1. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 2. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. Béchamp reduction - Wikipedia [en.wikipedia.org]
Technical Support Center: Environmental Concerns of Hydrazine Hydrate in Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals concerning the environmental and safety issues of using hydrazine hydrate in synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental concerns associated with using hydrazine hydrate?
A1: The primary environmental concerns when using hydrazine hydrate in synthesis include its high toxicity to aquatic life, potential for soil and groundwater contamination, and its classification as a probable human carcinogen.[1] Accidental releases can have immediate and long-term harmful effects on the environment and its biological diversity.[2]
Q2: How does hydrazine hydrate behave in different environmental compartments?
A2: Hydrazine hydrate degrades relatively quickly in the environment, but its initial impact can be severe.
-
In Air: It is rapidly broken down by reactions with atmospheric radicals like hydroxyl (OH) radicals.[3][4] The atmospheric lifetime can range from a few hours to several days depending on conditions.[5]
-
In Water: It is soluble in water and can be toxic to aquatic organisms even at low concentrations.[6] Its degradation in water is influenced by factors like pH, oxygen content, and the presence of metal ions.[7]
-
In Soil: Hydrazine hydrate can be adsorbed by soil particles and is subject to microbial degradation.[8][9] However, its mobility in soil can lead to groundwater contamination.
Q3: What are the major health and safety hazards of hydrazine hydrate for researchers?
A3: Hydrazine hydrate is a corrosive, flammable, and toxic substance.[10] It can be absorbed through the skin, and inhalation of its vapors can be fatal.[2] Short-term exposure can cause irritation to the eyes, nose, and throat, as well as dizziness and nausea, while long-term exposure may damage the liver, kidneys, and central nervous system.[1] It is also classified as a suspected human carcinogen.[10][11]
Q4: Are there any safer alternatives to hydrazine hydrate in chemical synthesis?
A4: Yes, depending on the specific reaction, safer alternatives may be available. For example, in Wolff-Kishner reductions, alternative methods might be considered. For applications like oxygen scavenging in boilers, substitutes like carbohydrazide or filming amines are used.[9] Researchers should evaluate the specific requirements of their synthesis to determine if a less hazardous reducing agent can be employed.
Troubleshooting Guides
Scenario 1: Small Spill of Hydrazine Hydrate in the Laboratory
Problem: A small amount of hydrazine hydrate solution has been spilled in the fume hood.
Solution:
-
Immediate Action:
-
Ensure the fume hood is operating correctly.
-
Alert colleagues in the immediate area.
-
If there is any risk of vapor exposure outside the hood, evacuate the lab and call emergency services.[12]
-
-
Personal Protective Equipment (PPE):
-
Containment and Cleanup:
-
Decontamination:
-
Wipe the spill area with a damp cloth, collecting the cloth as hazardous waste.
-
Wash the area thoroughly with soap and water.
-
-
Waste Disposal:
Scenario 2: Accidental Release into a Drain
Problem: A small quantity of a dilute hydrazine hydrate solution was accidentally washed down a laboratory sink.
Solution:
-
Immediate Action:
-
Immediately flush the drain with a large volume of cold water for at least 15 minutes to dilute the hydrazine hydrate as much as possible.
-
-
Reporting:
-
Report the incident to your institution's Environmental Health & Safety (EHS) office immediately.[11] They will provide guidance on any further actions and reporting requirements to local authorities.
-
-
Prevention:
-
Review laboratory procedures to prevent future accidental releases. All aqueous waste containing hydrazine hydrate should be collected in a designated hazardous waste container and not disposed of down the drain.[17]
-
Quantitative Data
Table 1: Occupational Exposure Limits for Hydrazine
| Issuing Organization | Exposure Limit | Notes |
| OSHA (Occupational Safety and Health Administration) | 1 ppm (1.3 mg/m³) - 8-hour TWA | Legally enforceable limit.[18][19] |
| NIOSH (National Institute for Occupational Safety and Health) | 0.03 ppm (0.04 mg/m³) - 2-hour Ceiling | Recommended exposure limit.[18][20] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | 0.01 ppm (0.013 mg/m³) - 8-hour TWA | Threshold limit value.[18][21][22] |
| NIOSH IDLH (Immediately Dangerous to Life or Health) | 50 ppm | [10][23] |
TWA: Time-Weighted Average Ceiling: Concentration that should not be exceeded at any time.
Table 2: Aquatic Toxicity of Hydrazine
| Organism | Exposure Duration | Endpoint | Value (mg/L) | Reference |
| Fish | ||||
| Lepomis macrochirus (Bluegill) | 96 hours | LC50 | 1.08 | [24] |
| Pimephales promelas (Fathead minnow) | 48 hours | 0.1 (teratogenic effects) | [6] | |
| Oncorhynchus mykiss (Rainbow trout) | 76 hours | TLm | 6.8 | [6] |
| Poecilia reticulata (Guppy) | 96 hours | LC50 | 0.61 | [6] |
| Invertebrates | ||||
| Hyalella azteca (Amphipod) | 48 hours | LC50 | - | [25] |
| Isopods | 48 hours | LC50 | - | [25] |
LC50: Lethal concentration that kills 50% of the test population. TLm: Median tolerance limit.
Experimental Protocols
Protocol 1: Neutralization of Hydrazine Hydrate Waste in a Laboratory Setting
Objective: To safely neutralize small quantities of aqueous hydrazine hydrate waste before disposal. This procedure should be performed in a chemical fume hood with appropriate PPE.
Materials:
-
Aqueous hydrazine hydrate waste (diluted to <5%)
-
5% aqueous solution of sodium hypochlorite (household bleach) or calcium hypochlorite
-
Large beaker or flask for the reaction
-
Stir bar and stir plate
-
pH indicator strips or a pH meter
Procedure:
-
Dilution: Ensure the hydrazine hydrate waste solution is diluted with water to a concentration of 5% or less. This is crucial to control the exothermic reaction.[13][26]
-
Setup: Place the diluted hydrazine hydrate waste in a large beaker or flask on a stir plate within a fume hood. Begin stirring the solution.
-
Neutralization: Slowly add the 5% sodium hypochlorite or calcium hypochlorite solution to the stirring hydrazine solution. A 1:1 volume ratio is a general guideline, but the addition should be done cautiously while monitoring the temperature of the reaction vessel.[27]
-
Monitoring: The reaction between hydrazine and hypochlorite is exothermic. If the temperature rises significantly, slow down or temporarily stop the addition of the hypochlorite solution.
-
Completion Check: After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the solution to ensure it is near neutral (pH 6-8).
-
Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal according to your institution's guidelines.[17]
Visualizations
References
- 1. epa.gov [epa.gov]
- 2. lanxess.com [lanxess.com]
- 3. Atmospheric reaction of hydrazine plus hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atmospheric reaction of hydrazine plus hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazine degradation and its effect on microbial activity in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrazine degradation and its effect on microbial activity in soil (Journal Article) | OSTI.GOV [osti.gov]
- 10. benchchem.com [benchchem.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
- 12. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 13. arxada.com [arxada.com]
- 14. fishersci.com [fishersci.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. ehs.unm.edu [ehs.unm.edu]
- 17. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 18. nj.gov [nj.gov]
- 19. HYDRAZINE | Occupational Safety and Health Administration [osha.gov]
- 20. CDC - NIOSH Pocket Guide to Chemical Hazards - Hydrazine [cdc.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HYDRAZINE - ACGIH [acgih.org]
- 23. Hydrazine - IDLH | NIOSH | CDC [cdc.gov]
- 24. apps.dtic.mil [apps.dtic.mil]
- 25. apps.dtic.mil [apps.dtic.mil]
- 26. apps.dtic.mil [apps.dtic.mil]
- 27. nexchem.co.uk [nexchem.co.uk]
Technical Support Center: Optimizing Luminol Chemiluminescence
Welcome to the technical support center for luminol-based assays. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the pH of their experiments for maximum chemiluminescence intensity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for luminol chemiluminescence?
A1: Luminol chemiluminescence is highly dependent on an alkaline environment, with the optimal pH typically falling within the range of 9.0 to 11.0.[1][2][3] The reaction requires the deprotonation of luminol to its anionic form to proceed efficiently.[4][5] Below pH 8, chemiluminescence is generally not observed as the necessary dissociation of luminol does not occur.[6][7][8]
Q2: Why does the optimal pH seem to vary between different experiments and protocols?
A2: The ideal pH is not a single value but depends on the specific components of the reaction mixture, most notably the catalyst being used.[1] Different catalysts, such as metal ions (e.g., iron, copper, cobalt) or enzymes (e.g., horseradish peroxidase), have their own optimal pH ranges for activity, which must be balanced with the pH requirement of luminol itself.[1][9]
Q3: Can the pH be too high? What happens if the solution is too alkaline?
A3: Yes, there is a point of diminishing returns. While light intensity generally increases with pH up to a certain maximum (around pH 11), excessively high pH levels can lead to a decrease in light output.[9] This is attributed to a reduced fluorescent quantum yield of the light-emitting product, 3-aminophthalate, at very high pH.[9] Additionally, strongly alkaline conditions can cause the denaturation of protein-based components like enzymes.[1]
Q4: How does the choice of an enzyme catalyst, like Horseradish Peroxidase (HRP), affect the optimal pH?
A4: When using an enzyme catalyst like HRP, a compromise is necessary. HRP functions well at a pH of 8.0-8.5, but the chemiluminescent efficiency of luminol is lower at this pH.[1][9] Conversely, while luminol's light emission is stronger at a higher pH like 9.5, the peroxidase activity is reduced.[1] Therefore, the chosen pH is often a trade-off between maximizing enzyme activity and maximizing luminol's light-emitting potential to achieve the best overall sensitivity.
Q5: Are there other factors besides pH that I should consider for optimizing the luminol reaction?
A5: Absolutely. The intensity of the luminol reaction is a complex, multi-step process influenced by several factors.[1] Key variables to control include the concentration of luminol, the type and concentration of the oxidizing agent (e.g., hydrogen peroxide), the catalyst, and temperature.[1][10][11] The presence of enhancing agents (e.g., 4-iodophenol) or interfering substances can also significantly impact the signal.[1][12]
Troubleshooting Guide
Issue 1: The chemiluminescent signal is very weak or non-existent.
-
Possible Cause: The pH of your reaction buffer is too low (acidic or neutral).
-
Troubleshooting Step: The luminol reaction requires an alkaline environment.[11] At lower pH values, the light intensity is drastically reduced.[1] Prepare fresh buffer and confirm its pH is within the optimal alkaline range (typically 9.0-11.0). Start by testing a buffer at pH 10 and optimize from there.
Issue 2: The luminol reagent is not dissolving properly in the buffer.
-
Possible Cause: The pH of the solvent is too low.
-
Troubleshooting Step: Luminol's solubility in aqueous solutions is poor but increases significantly with pH. It has been found to dissolve more easily at a pH of approximately 11.[6] Consider preparing a concentrated stock solution of luminol in a mild base (e.g., 0.1 M NaOH or a pH 11 carbonate buffer) before diluting it into your final reaction buffer.
Issue 3: The light emission is a brief, bright flash that fades too quickly.
-
Possible Cause: The reaction rate is too fast, potentially due to a highly optimized pH for the catalyst and luminol, or high concentrations of reactants.
-
Troubleshooting Step: While a high pH can increase initial intensity, it may also accelerate the reaction rate. Try slightly lowering the pH (e.g., from 11.0 to 10.0) to achieve a more stable, longer-lasting glow. Also, review the concentrations of your oxidant and catalyst, as they play a crucial role in the reaction kinetics.
Issue 4: Signal intensity is inconsistent across experiments.
-
Possible Cause: The pH of the reaction buffer is fluctuating, or there are interfering substances present.
-
Troubleshooting Step: Ensure your buffer has sufficient capacity to maintain a stable pH after the addition of all reagents. Be aware that certain compounds, like some phenolic compounds and amino acids, can inhibit or enhance the luminol reaction in a pH-dependent manner.[13] Use high-purity water and reagents to minimize contamination.[4]
Data on pH and Luminol Chemiluminescence
The following table summarizes findings on the effect of pH on luminol chemiluminescence intensity from various studies.
| Catalyst / System | pH Range Tested | Optimal pH for Max Intensity | Observations | Source |
| HRP-Peroxidase | 8.0 - 9.5 | 9.5 (for sensitivity) | At pH 8.0, peroxidase activity is high but luminol efficiency is low. At pH 9.5, sensitivity is good despite lower enzyme activity. | [1] |
| Trivalent copper-periodate complex | 8 - 12 | 9.0 | The study selected pH 9.0 for the highest sensitivity and accuracy. | [2] |
| General H₂O₂ System | Up to pH 11+ | ~11.0 | Emission intensity increases with pH up to a maximum at about pH 11. Above this, the signal decreases. | [9] |
| Gold Nanoparticles (GNPs) / H₂O₂ | Not specified | 10.0 | The best chemiluminescence intensity in this specific system was obtained at pH 10. | [3] |
| General (No catalyst specified) | Not specified | ~10.5 | A buffer system using sodium carbonate and sodium bicarbonate was found to be optimal at pH 10.5 for the reaction. | [6] |
Experimental Protocols
Protocol: Determining Optimal pH for a Luminol-H₂O₂-Catalyst System
This protocol provides a framework for systematically determining the optimal pH for your specific luminol assay.
1. Reagent Preparation:
- Luminol Stock Solution (10 mM): Dissolve luminol in a small amount of 0.1 M NaOH, then bring to the final volume with deionized water. Store protected from light.[1]
- Hydrogen Peroxide (H₂O₂) Stock Solution (100 mM): Prepare fresh by diluting a 30% H₂O₂ stock solution in deionized water.
- Catalyst Stock Solution: Prepare your specific catalyst (e.g., 1 mg/mL HRP, 10 mM Potassium Ferricyanide) in an appropriate buffer (e.g., PBS).
- Buffer Series (0.1 M): Prepare a series of buffers covering a pH range from 8.0 to 12.0 in 0.5 pH unit increments. A carbonate-bicarbonate buffer is suitable for the pH 9.0-11.0 range, while a borate buffer can be used for other ranges. Verify the final pH of each buffer with a calibrated pH meter.
2. Experimental Procedure:
- Set up a series of reactions in a 96-well microplate or individual tubes, with each reaction corresponding to a specific pH value from your buffer series.
- In each well/tube, add the buffer of a specific pH.
- Add the luminol, H₂O₂, and catalyst stock solutions to each well to achieve the desired final concentrations. Note: The order of addition can be critical; maintain a consistent order for all reactions. A common approach is to prepare a working solution of luminol and catalyst in each buffer, with the reaction initiated by the addition of H₂O₂.
- Immediately place the plate/tubes into a luminometer to measure the light emission. Record the signal intensity over time (e.g., kinetic read for 5 minutes) or as an endpoint measurement (e.g., total signal after 2 minutes).
3. Data Analysis:
- For each pH value, determine the maximum signal intensity (Rmax) or the total integrated signal over the measurement period.
- Plot the signal intensity (y-axis) against the pH value (x-axis).
- The pH value that corresponds to the highest point on the curve is the optimal pH for your specific experimental conditions.
Visualizations
Caption: Workflow for experimental determination of optimal pH.
Caption: Simplified pH-dependent luminol reaction pathway.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. flinnsci.ca [flinnsci.ca]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. The Chemiluminescence of Luminol - Home [chm.bris.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Insight into pH-Dependent Luminol Chemiluminescence in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. What factors are related to the changes in Luminol fluorescence intensity - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 11. Whether the luminosity of luminol is strong or not depends on these three points - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 12. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]
- 13. researchgate.net [researchgate.net]
overcoming low stability of 3-aminophthalic acid in storage
Welcome to the technical support center for 3-aminophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and stability of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments and drug development processes.
Frequently Asked Questions (FAQs)
Q1: My this compound has changed color during storage. Is it still usable?
A change in color, typically to a darker yellow or brown, is a visual indicator of degradation. It is strongly recommended to assess the purity of the material before use. A significant color change suggests a decrease in purity which could impact experimental outcomes. For applications requiring high purity, using discolored this compound is not advised without re-analysis.
Q2: What are the primary causes of this compound degradation?
The instability of this compound is primarily due to its susceptibility to oxidation and potentially other degradation pathways when exposed to certain environmental conditions. Factors that can accelerate degradation include:
-
Elevated Temperatures: Higher temperatures increase the rate of chemical degradation.
-
Humidity: Moisture can facilitate degradative reactions.
-
Light: Exposure to light, particularly UV light, can promote degradation.
-
Presence of Oxidizing Agents: Contact with oxidizing materials will degrade the compound.
Q3: How can I improve the storage stability of this compound?
The most effective method to enhance the stability of this compound is to convert it to its hydrochloride dihydrate salt.[1] This salt form exhibits significantly improved stability, making it more suitable for long-term storage and transportation.[1] A Chinese patent discloses that converting this compound to its hydrochloride dihydrate form resolves issues of instability, deterioration, and purity reduction during short-term storage.[1]
For storing the free acid, it is crucial to keep it in a tightly sealed container in a cool, dry, and dark place.
Troubleshooting Guide: Overcoming Low Stability
This guide provides solutions to common problems encountered due to the instability of this compound.
| Problem Encountered | Probable Cause | Recommended Solution |
| Inconsistent experimental results using different batches of this compound. | Degradation of older batches of this compound leading to lower purity. | 1. Assess Purity: Analyze the purity of all batches of this compound using a validated analytical method like HPLC before use. 2. Stabilize the Compound: For long-term storage, convert this compound to its more stable hydrochloride dihydrate salt. A detailed protocol for this conversion is provided in the "Experimental Protocols" section below. |
| Visible degradation (e.g., color change) of this compound upon receipt or during storage. | Improper storage conditions (exposure to heat, light, or moisture). | 1. Optimal Storage: Store this compound in a well-sealed container, protected from light, in a refrigerator or a cool, dry place. 2. Consider the Hydrochloride Salt: For future purchases, consider acquiring this compound hydrochloride dihydrate for enhanced stability. |
| Difficulty in obtaining a pure starting material for sensitive applications. | Inherent instability of this compound leads to gradual degradation even under recommended storage conditions. | 1. Fresh is Best: Use freshly prepared or recently purchased this compound for highly sensitive experiments. 2. Purification: If purity is a concern, recrystallization of the free acid may be necessary. However, this will not prevent future degradation. 3. Conversion to Salt: The most robust solution is the conversion to the hydrochloride dihydrate salt, which maintains purity over extended periods. |
Quantitative Data Summary
Forced degradation studies are a standard approach to assess the intrinsic stability of a drug substance. A typical forced degradation study would involve exposing the compound to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
| Stress Condition | Typical Parameters | Expected Outcome for this compound (Free Acid) |
| Acid Hydrolysis | 0.1 M HCl at 60°C | Potential for degradation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | Potential for degradation. |
| Oxidation | 3% H₂O₂ at room temperature | High susceptibility to degradation. |
| Thermal Degradation | 60°C | Degradation is likely, especially over time. |
| Photostability | ICH-compliant light exposure | Potential for degradation. |
Experimental Protocols
Protocol 1: Conversion of this compound to this compound Hydrochloride Dihydrate for Enhanced Stability
This protocol is adapted from patent CN105198764A and describes a method to improve the stability of this compound by converting it to its hydrochloride dihydrate salt.[1]
Materials:
-
3-Nitrophthalic acid
-
Solvent (e.g., a mixture of water, methanol, and ethyl acetate)
-
Catalyst (e.g., Ni/Al₂O₃ or Fe/C)
-
Nitrogen gas
-
Hydrogen gas
-
Concentrated Hydrochloric Acid
-
Reaction vessel (autoclave)
-
Filtration apparatus
-
Centrifuge
-
Vacuum dryer
Methodology:
-
Dissolution: Dissolve 3-nitrophthalic acid in the chosen solvent within the reaction vessel.
-
Nitrogen Purge: Purge the reactor with nitrogen gas to create an inert atmosphere.
-
Catalyst Addition: Add the hydrogenation catalyst under the nitrogen blanket.
-
Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the vessel. Conduct the hydrogenation reaction at a controlled temperature and pressure until the reaction is complete (consumption of hydrogen ceases).
-
Filtration: Once the reaction is complete, filter the mixture to remove the catalyst.
-
Complexation: Cool the filtrate and slowly add concentrated hydrochloric acid dropwise while stirring to precipitate the hydrochloride salt.
-
Isolation: Isolate the precipitated solid by centrifugation.
-
Drying: Dry the solid under vacuum at a controlled temperature (e.g., 40-55°C) to obtain this compound hydrochloride dihydrate.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
While a specific validated stability-indicating method for this compound is not publicly available, a general reverse-phase HPLC method can be adapted for purity analysis.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength where this compound and potential impurities have good absorbance.
-
Column Temperature: Ambient or controlled (e.g., 30°C)
-
Injection Volume: 10-20 µL
Method Development and Validation:
For a stability-indicating method, it is crucial to perform forced degradation studies on this compound. The resulting degraded samples should be analyzed by HPLC to ensure that all degradation products are well-separated from the main peak and from each other. The method should then be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for the synthesis of stable this compound hydrochloride dihydrate.
Caption: Logical relationship for addressing the low stability of this compound.
References
Technical Support Center: Minimizing Background Signal in 3-Aminophthalic Acid Chemiluminescence
Welcome to the technical support center for minimizing background signal in 3-aminophthalic acid (luminol) chemiluminescence assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments for a higher signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the primary source of high background signal in my luminol assay?
High background signal in luminol-based chemiluminescence assays can originate from several sources. The primary contributors are often related to the reagents and reaction conditions. These include the purity of the luminol reagent, the concentration of hydrogen peroxide, the pH of the buffer, the presence of metal ion contaminants, and the intrinsic stability of the luminol solution.[1][2] Improper storage of reagents, leading to degradation, can also significantly increase background chemiluminescence.[1]
Q2: How does pH affect the background signal?
The pH of the reaction buffer is a critical factor influencing both the intensity of the luminol chemiluminescence and the background signal.[1] Generally, a higher pH increases the light intensity from the luminol reaction.[1][3] However, very high pH values can also lead to increased auto-oxidation of luminol, contributing to a higher background. A compromise is often necessary between the optimal pH for enzyme activity (if applicable) and the pH that provides the best signal-to-noise ratio. For instance, at pH 8.0, peroxidase activity might be high, but the chemiluminescence efficiency of luminol is low, resulting in lower sensitivity. Conversely, at pH 9.5, sensitivity is better due to higher luminol chemiluminescence efficiency, but enzyme activity might be reduced.[1]
Q3: Can the concentration of luminol and hydrogen peroxide impact the background?
Yes, the concentrations of both luminol and hydrogen peroxide are crucial for controlling the background signal. While a higher concentration of luminol can lead to a stronger signal, excessive concentrations can cause a decrease in chemiluminescence intensity and an increase in background.[1] Similarly, a high concentration of hydrogen peroxide can lead to a higher background signal and may even cause substrate inhibition or damage to the enzyme in enzyme-catalyzed reactions.[4]
Q4: What role do enhancers and stabilizers play in reducing background?
Enhancers are compounds that increase the intensity and duration of the chemiluminescent signal, which can significantly improve the signal-to-noise ratio.[5][6] They work by facilitating the reaction between the peroxidase and luminol. Stabilizers, on the other hand, are added to the reagent solutions to prolong their shelf-life and ensure consistent performance by preventing the degradation of luminol and other components.[2]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to high background signals in this compound chemiluminescence assays.
Issue 1: High and Unstable Background Reading
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Reagents or Buffers | Prepare fresh buffers using high-purity water (e.g., Milli-Q or equivalent). Filter-sterilize buffers to remove any microbial contamination. | A significant reduction in background signal. |
| Luminol Degradation | Prepare fresh luminol stock solution. Protect the stock solution from light and store it at the recommended temperature (typically 2-8°C or -20°C for long-term storage). | A lower and more stable background reading. |
| Presence of Metal Ion Contaminants | Use high-purity reagents and water. Consider using a chelating agent like EDTA in your buffers to sequester contaminating metal ions such as iron, copper, and cobalt that can catalyze luminol auto-oxidation.[1][7] | A decrease in the background chemiluminescence. |
| Inappropriate pH of the Reaction Buffer | Measure the pH of your final reaction mixture. Optimize the buffer pH to find the best balance between signal intensity and background noise.[1][3] | An improved signal-to-noise ratio. |
Issue 2: Signal Decreases Rapidly
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Sub-optimal Reagent Concentrations | Optimize the concentrations of luminol and hydrogen peroxide. Perform a matrix titration to find the optimal concentrations for your specific assay. | A more sustained and stable signal over time. |
| Enzyme Inactivation (for enzyme-mediated assays) | Ensure the reaction conditions (pH, temperature) are optimal for the enzyme being used (e.g., Horseradish Peroxidase - HRP). Avoid harsh conditions that could denature the enzyme. | A longer-lasting chemiluminescent signal. |
| Absence of an Enhancer | Consider adding an enhancer to the reaction mixture. Phenolic compounds are commonly used enhancers that can prolong the signal duration.[5][6] | Increased signal intensity and duration. |
Data Presentation
The following tables summarize the quantitative impact of various factors on the background signal in luminol chemiluminescence assays.
Table 1: Effect of pH on Luminol Chemiluminescence Intensity
| pH | Relative Chemiluminescence Intensity (Arbitrary Units) | Signal Stability (Half-life) |
| 8.0 | Lower | ~20 minutes[1] |
| 9.5 | High | > 3 hours[1] |
Table 2: Effect of Luminol Concentration on Chemiluminescence Intensity
| Luminol Concentration (mmol/L) | Relative Chemiluminescence Intensity (Arbitrary Units) |
| 0.01 - 0.3 | Linearly Increasing[1] |
| > 0.3 | Decreasing[1] |
Table 3: Common Interferences and Their Effects
| Interfering Substance | Effect on Chemiluminescence |
| Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), Cobalt (Co²⁺) | Catalyze luminol oxidation, increasing background.[1][7][8] |
| Bleach (Hypochlorite) | Strong oxidant, causes a strong false-positive signal.[7] |
| Certain Phenolic Compounds and Amino Acids | Can inhibit or enhance the signal depending on the pH.[9] |
Experimental Protocols
Protocol 1: Preparation of a Standard Luminol Stock Solution
Materials:
-
Luminol (this compound)
-
Sodium hydroxide (NaOH)
-
High-purity water (e.g., Milli-Q)
Procedure:
-
Weigh out the desired amount of luminol powder.
-
Dissolve a molar excess of NaOH in high-purity water to create a concentrated stock solution (e.g., 1 M NaOH).
-
Slowly add the luminol powder to the NaOH solution while stirring continuously until it is completely dissolved. The alkaline conditions are necessary to deprotonate the luminol, making it soluble and reactive.
-
Bring the final volume to the desired concentration with high-purity water. A typical stock solution concentration is 10-100 mM.
-
Store the stock solution in a light-protected container at 4°C for short-term use or at -20°C for long-term storage.
Protocol 2: Basic Chemiluminescence Assay
Materials:
-
Luminol working solution (diluted from stock in a suitable buffer)
-
Hydrogen peroxide (H₂O₂) working solution
-
Reaction buffer (e.g., Tris or carbonate buffer at the desired pH)
-
Catalyst (e.g., HRP, metal ions) or sample containing the analyte of interest
-
Microplate reader with chemiluminescence detection capabilities or a luminometer
Procedure:
-
Pipette the reaction buffer into the wells of a white or black opaque microplate. Opaque plates are used to prevent crosstalk between wells.
-
Add the catalyst or sample to the wells.
-
Add the luminol working solution to the wells.
-
Initiate the reaction by adding the hydrogen peroxide working solution.
-
Immediately measure the chemiluminescence signal using the luminometer or microplate reader.
Visualizations
Luminol Chemiluminescence Reaction Pathway
Caption: The reaction pathway of luminol chemiluminescence.
Troubleshooting Workflow for High Background Signal
Caption: A logical workflow for troubleshooting high background signals.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.ioffe.ru [journals.ioffe.ru]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Interference with Luminol [vacutaineradditives.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of pH on inhibition and enhancement of luminol-H2O2-Co2+ chemiluminescence by phenolic compounds and amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting luminol reaction interference from bleach or copper
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting for common interferences in luminol-based chemiluminescence assays, specifically from bleach and copper.
Frequently Asked Questions (FAQs)
General Principles
Q1: What is the basic chemical principle of the luminol reaction?
A1: The luminol reaction is a form of chemiluminescence, where light is produced from a chemical reaction at ambient temperatures. For luminol to emit its characteristic blue glow, it must be activated by an oxidant, typically a solution containing hydrogen peroxide, in an alkaline environment.[1][2] The reaction also requires a catalyst, such as the iron in hemoglobin or certain transition metal ions, to proceed efficiently.[3][4] In this process, the luminol molecule is oxidized, forming an unstable intermediate called 3-aminophthalate in an excited electronic state. As this molecule returns to its stable ground state, it releases energy in the form of a photon of light.[1][4]
Interference from Bleach (Sodium Hypochlorite)
Q2: My negative control is glowing brightly. Could household bleach be the cause?
A2: Yes, this is a classic sign of bleach interference. Household bleach contains sodium hypochlorite (NaClO), a strong oxidizing agent.[3] It can directly oxidize luminol, causing a false-positive reaction even in the absence of the intended catalyst (like iron from blood).[3][5]
Q3: How can I differentiate between a true positive signal and interference from bleach?
A3: The light emission characteristics are often different. The reaction between luminol and bleach is typically intense, rapid, and short-lived, often described as a brief, bright flash.[2] In contrast, the chemiluminescence from a true positive, like blood, tends to be more gradual and sustained.
Q4: My experiment might be contaminated with a bleach-based cleaning agent. How can I mitigate this interference?
A4: There are two primary strategies to reduce bleach interference:
-
Waiting/Drying: The interfering effect of hypochlorite from bleach decomposes and evaporates over time.[3][6] If the experimental setup allows, letting the potentially contaminated surface dry for several hours (at least 8 hours has been shown to be effective) can significantly reduce or eliminate the false-positive signal.[6][7]
-
Chemical Neutralization: Specific chemical inhibitors can be used to neutralize hypochlorite.[3] Amines, such as 1,2-diaminoethane or glycine, react quickly with hypochlorite to form chloramines, which do not interfere with the luminol reaction.[7][8][9] Adding one of these inhibitors to your luminol spray can almost completely inhibit bleach-induced chemiluminescence while preserving the reaction with blood.[7][8]
Interference from Copper
Q5: I'm seeing an unexpectedly strong and persistent glow in my assay. Could copper be the culprit?
A5: It is highly likely. Copper ions (Cu²⁺) are potent catalysts for the luminol reaction.[10][11] Their presence, even in trace amounts from sources like copper pipes, fittings, or contaminated reagents, can produce a strong and lasting false-positive chemiluminescence that can be as intense as the signal from hemoglobin.[10][12]
Q6: How does copper catalyze the luminol reaction and cause a false positive?
A6: Copper ions act similarly to the iron in hemoglobin, catalyzing the decomposition of hydrogen peroxide and the subsequent oxidation of luminol.[13] It is believed that copper forms an intermediate complex that facilitates the production of the light-emitting 3-aminophthalate anion.[10] Because they are such effective catalysts, copper ions can generate a significant signal even when the target analyte is absent.[12]
Q7: How can I prevent or troubleshoot interference from copper ions in my luminol assay?
A7: The most effective method is to use a chelating agent. Chelators are molecules that bind tightly to metal ions, effectively sequestering them and preventing them from participating in other reactions. Ethylenediaminetetraacetic acid (EDTA) is a common and effective chelating agent used to inhibit copper-catalyzed luminol reactions. By adding EDTA to the luminol solution, copper ions are bound and made unavailable to catalyze the reaction, thus preventing the false-positive signal.[14]
Quantitative Data Summary
The following table summarizes the relative intensity of chemiluminescence produced by common interfering substances compared to a standard hemoglobin solution.
| Interfering Substance | Relative Chemiluminescence Intensity (% of Hemoglobin) | Reference |
| Copper Metal | ~100% | [10] |
| Commercial Bleach (NaClO) | >20% (Comparable to Hemoglobin) | [10] |
| Horseradish | >20% (Comparable to Hemoglobin) | [10] |
| Turnips / Parsnips | >20% (Comparable to Hemoglobin) | [10] |
| Various Enamel Paints | >20% (Comparable to Hemoglobin) | [10] |
Note: The intensity of bleach interference decreases significantly as it dries. After 8 hours, the interfering effect may become negligible.[6][7]
Experimental Protocols
Protocol 1: Neutralization of Bleach Interference Using Glycine
This protocol is adapted for researchers who suspect hypochlorite contamination in their samples.
Objective: To prepare a modified luminol spray that inhibits false-positive signals from bleach.
Materials:
-
Standard luminol formulation (e.g., Grodsky or Weber formulation)[15]
-
Glycine (Aminoacetic acid)
-
pH meter
-
Sodium Hydroxide (NaOH) or Hydrochloric Acid (HCl) for pH adjustment
Procedure:
-
Prepare your standard alkaline luminol-peroxide working solution as per your established lab protocol.
-
Add glycine to the luminol working solution to a final concentration of 0.05 mol/L.[9]
-
Stir the solution gently until the glycine is completely dissolved.
-
Measure the pH of the solution. The addition of glycine may alter the pH.
-
Adjust the pH of the final solution to approximately 12 using NaOH (to increase) or HCl (to decrease).[9] A high pH is critical for the luminol reaction's efficiency.
-
The modified spray is now ready for use. It should be applied to the suspect surface as you would with the standard formulation.
-
Recommendation: This modified spray should only be used when there is a strong reason to suspect bleach contamination, as it is an alteration to the standard procedure.[9]
Protocol 2: Prevention of Copper Interference Using EDTA
This protocol is for assays where copper ion contamination is a concern.
Objective: To prepare a luminol solution that chelates copper ions, preventing them from catalyzing the reaction.
Materials:
-
Luminol
-
Ammonium Hydroxide (NH₄OH) solution
-
Hydrogen Peroxide (H₂O₂)
-
EDTA (Ethylenediaminetetraacetic acid, disodium salt is common)
-
Deionized water
Procedure:
-
Prepare the alkaline solution for luminol. For example, dissolve luminol and EDTA in an ammonium hydroxide solution.[14]
-
The concentration of EDTA should be sufficient to chelate the maximum expected concentration of copper ions. A typical starting point is a 1:1 molar ratio or a slight excess of EDTA relative to the suspected copper concentration.
-
Once the luminol and EDTA are fully dissolved, add the hydrogen peroxide to complete the working solution.[14]
-
This solution can now be used in your assay. The EDTA will bind with any free copper ions, making them unavailable to catalyze the luminol oxidation and preventing a false-positive signal.[14]
Visual Guides and Workflows
Diagrams of Chemical Pathways and Troubleshooting
Caption: The catalyzed luminol chemiluminescence pathway.
Caption: Mechanisms of interference by bleach and copper.
Caption: A logical workflow for troubleshooting luminol interference.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Relationship Between Luminol And Bleach - News [hbynm.com]
- 3. Analysis of Interference with Luminol [vacutaineradditives.com]
- 4. compoundchem.com [compoundchem.com]
- 5. How to Avoid Interference in Tracking Investigation by Luminol - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 6. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of bleach-induced luminol chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 11. Highlight transition metal chemistry with an oscillating luminol reaction | Exhibition chemistry | RSC Education [edu.rsc.org]
- 12. scribd.com [scribd.com]
- 13. scienceworld.ca [scienceworld.ca]
- 14. Lighting up copper | Exhibition chemistry | RSC Education [edu.rsc.org]
- 15. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
Technical Support Center: Purification of Crude 3-Aminophthalic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-aminophthalic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of crude and purified this compound?
A1: Crude this compound is often a pale-yellow to light brown crystalline powder.[1][2] After successful recrystallization, it should be a pale-yellow crystalline solid.[1] A significant color reduction is a good indicator of successful purification.
Q2: What are the most common impurities in crude this compound?
A2: The most common impurity is the unreacted starting material, 3-nitrophthalic acid.[3][4] Other potential impurities include byproducts from the reduction reaction and residual catalysts or reagents.[5]
Q3: Which solvents are recommended for the recrystallization of this compound?
A3: Several solvent systems can be effective. Water is commonly used, especially in procedures following aqueous-based synthesis.[1][2][5] Methanol is also a suitable solvent in which this compound is soluble.[3][6][7] Mixed solvent systems, such as water-methanol or ethanol-water, have also been reported to be effective.[8] The choice of solvent will depend on the specific impurities present in the crude material.
Q4: How can I remove colored impurities from my crude this compound?
A4: The use of activated carbon (charcoal) is a common and effective method for removing colored impurities.[1] Typically, a small amount of activated carbon is added to the hot solution of the crude product before filtration.
Q5: What is the expected melting point of pure this compound?
A5: The melting point of this compound is reported to be in the range of 180-185 °C.[6][7] A sharp melting point within this range is a good indicator of high purity.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Recrystallized Product | - The chosen solvent is too good, and the product remains in the mother liquor. - Too much solvent was used. - Premature crystallization occurred during hot filtration. | - Select a solvent in which the product has high solubility at high temperatures and low solubility at room temperature. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent cooling and premature crystallization. |
| Product "Oils Out" Instead of Crystallizing | - The boiling point of the solvent is higher than the melting point of the product. - The crude product is highly impure, leading to a significant depression of the melting point. | - Choose a lower-boiling solvent. - Try a mixed solvent system. Dissolve the crude product in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Crystals Do Not Form Upon Cooling | - The solution is not supersaturated. - The cooling process is too rapid. | - If too much solvent was used, carefully evaporate some of it to concentrate the solution. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure this compound. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| Recrystallized Product is Still Colored | - Insufficient removal of colored impurities. | - Add a small amount of activated carbon to the hot solution before filtration. Ensure the solution is boiled briefly with the activated carbon to allow for adsorption of impurities. Be aware that using too much activated carbon can lead to product loss. |
| Fine Powder is Obtained Instead of Crystals | - The solution cooled too quickly. | - Ensure a slow cooling process. Insulate the flask to allow for gradual cooling to room temperature before placing it in an ice bath. |
Quantitative Data
Table 1: Purity and Yield from a Representative Purification Protocol
| Parameter | Value | Method of Analysis |
| Starting Material | Crude this compound (from reduction of 3-nitrophthalic acid) | - |
| Purification Method | Crystallization from aqueous solution with pH adjustment | - |
| Final Product Appearance | Faint yellow crystalline powder | Visual Inspection |
| Purity | 96.5% | HPLC |
| Yield | 95% | Gravimetric |
Source: Adapted from a representative synthesis and purification procedure.[1][2]
Experimental Protocols
Protocol 1: Recrystallization from Water
This protocol is suitable for crude this compound obtained from an aqueous synthesis reaction.
-
Dissolution: In a suitable flask, suspend the crude this compound in water (e.g., 260g of water for 40g of crude product).[1]
-
Heating and Decolorization: Heat the suspension to 95 °C (near reflux).[1] If the solution is colored, add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) and maintain the temperature for a short period.
-
Hot Filtration: While hot, filter the solution through a pre-heated funnel to remove the activated carbon and any other insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cool the solution in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of cold water. Dry the purified crystals at 80 °C for 3 hours.[1]
Protocol 2: Recrystallization from Methanol
This protocol can be used for crude this compound that is soluble in methanol.
-
Dissolution: In a flask, add the minimum amount of hot methanol required to dissolve the crude this compound.
-
Decolorization (Optional): If necessary, add activated carbon, boil briefly, and perform a hot filtration as described in Protocol 1.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can improve the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and dry them in a vacuum oven at a suitable temperature.
Visualizations
Caption: General workflow for the recrystallization of this compound.
Caption: Decision-making flowchart for troubleshooting recrystallization problems.
References
- 1. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 6. This compound CAS#: 5434-20-8 [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Buy this compound | 5434-20-8 [smolecule.com]
Technical Support Center: Optimizing Catalyst Loading for Hydrogenation of 3-Nitrophthalic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the catalytic hydrogenation of 3-nitrophthalic acid to 3-aminophthalic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the hydrogenation of 3-nitrophthalic acid?
A1: Palladium on carbon (Pd/C) is frequently the catalyst of choice for reducing aromatic nitro groups due to its high activity and efficiency.[1] Other catalysts like Platinum(IV) oxide (PtO₂) and Raney Nickel are also effective.[2][3] Raney Nickel can be a good alternative if dehalogenation is a concern for other functional groups on the substrate.[1] Palladium-containing nanocomposite catalysts have also shown high efficiency, yielding 74–97% of the target product under mild conditions.[4]
Q2: What is a typical starting catalyst loading for this reaction?
A2: A common starting point for catalyst loading in hydrogenation reactions is between 5-10% by mass of the limiting reactant.[5] However, the optimal amount can vary significantly based on the specific reaction conditions, substrate purity, and desired reaction time. It is often necessary to perform optimization experiments.
Q3: How does increasing the catalyst loading affect the reaction?
A3: Increasing the catalyst loading generally increases the rate of the reaction by providing more active sites for the reactants.[6][7] This leads to a faster consumption of hydrogen gas and a shorter reaction time. However, it does not typically change the final reaction outcome or the theoretical maximum yield.[7] Excessively high catalyst loading can lead to increased side reactions and is not cost-effective.
Q4: My reaction is very slow or has stalled. What are the potential causes?
A4: Several factors can lead to a slow or stalled reaction:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.
-
Catalyst Poisoning: The catalyst's active sites can be deactivated by impurities in the substrate, solvent, or hydrogen gas. Sulfur-containing compounds are known catalyst poisons.[8]
-
Poor Mass Transfer: Inadequate stirring or mixing can limit the interaction between the hydrogen gas, the substrate in solution, and the solid catalyst. Vigorous stirring is crucial.
-
Inhibiting Intermediates: The accumulation of intermediates, such as hydroxylamines, can sometimes inhibit the catalyst.[9] This is more common with electron-withdrawing groups on the nitroarene.[9]
-
Low Hydrogen Pressure: The pressure of the hydrogen gas may be insufficient. While balloon pressure is often adequate, some reactions require higher pressures to proceed efficiently.
Q5: I am observing byproducts. How can I improve the selectivity for this compound?
A5: The formation of byproducts can be due to over-reduction or side reactions.
-
Hydroxylamine Intermediates: Incomplete hydrogenation can lead to the accumulation of arylhydroxylamines, which can condense to form colored azo or azoxy impurities.[9] Ensuring the reaction goes to completion is key.
-
Optimizing Catalyst Loading: While insufficient loading can cause stalling, excessive loading can sometimes promote side reactions due to an overabundance of active sites. Finding the optimal loading is a balance between reaction rate and selectivity.
-
Screening Catalysts: Different catalysts exhibit different selectivities. If Pd/C is problematic, consider screening other catalysts like PtO₂ or Raney Nickel.[2][3]
-
Solvent Choice: The choice of solvent can influence selectivity. Polar solvents like methanol, ethanol, or ethyl acetate are commonly used.[2][5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Conversion | Insufficient catalyst loading, catalyst deactivation/poisoning, poor mixing, low hydrogen pressure. | Increase catalyst loading incrementally. Ensure high-purity reagents and solvents. Increase stirring speed. Use a higher pressure system if available.[10] |
| Low Yield | Incomplete reaction, product degradation, mechanical losses during workup. | Monitor reaction to completion via TLC or LC-MS. Ensure workup procedure (e.g., filtration, extraction) is optimized to minimize loss. |
| Formation of Colored Impurities | Accumulation of azo or azoxy byproducts from hydroxylamine intermediates.[9] | Ensure reaction runs to full conversion. Consider adding promoters like vanadium to diminish hydroxylamine accumulation.[9] Purify the final product via recrystallization. |
| Reaction Rate is Too Slow | Low catalyst loading, low temperature, low hydrogen pressure. | Increase catalyst loading.[7] Gently warm the reaction (if thermally stable). Increase hydrogen pressure. |
| Difficulty Filtering Catalyst | Catalyst particles are too fine and pass through the filter paper. | Filter the reaction mixture through a pad of Celite or another filter aid.[2] Ensure the pad is sufficiently thick. |
| Safety Concern: Catalyst Ignites on Filter Paper | Pyrophoric nature of the catalyst (especially Raney Ni and dry Pd/C) in the presence of air and residual hydrogen/solvent.[5][9] | Crucially, do not allow the catalyst to dry in the air. [5] After filtration, keep the catalyst cake wet with solvent (e.g., water or ethanol) during handling and disposal. Purge the reaction flask thoroughly with an inert gas (Nitrogen or Argon) before filtration to remove all hydrogen.[5] |
Data Presentation: Effect of Catalyst Loading on Reaction Parameters
The following table provides an illustrative summary of how catalyst loading can influence the hydrogenation of a nitroaromatic compound. The exact values will vary based on specific experimental conditions.
| Catalyst Loading (wt% Pd/C relative to substrate) | Typical Reaction Time | Product Yield / Selectivity | Observations |
| 1 - 2% | Long (e.g., > 12 hours) | May be high if the reaction goes to completion, but risks stalling. | Economical for large-scale synthesis, but requires patience and careful monitoring for catalyst deactivation. |
| 5 - 10% | Moderate (e.g., 2-6 hours) | Generally high yield and selectivity. | A good starting point for optimization. Provides a balance between reaction speed and cost.[5] |
| > 15% | Fast (e.g., < 2 hours) | Yield may not improve significantly; potential for increased byproducts. | Rate increase may be non-linear.[6] Primarily used when rapid conversion is critical. Not cost-effective. |
Experimental Protocols
General Protocol for Hydrogenation of 3-Nitrophthalic Acid using Pd/C
This protocol is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.
Materials and Reagents:
-
3-Nitrophthalic acid
-
10% Palladium on carbon (Pd/C), preferably with ~50% water content for safety
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas cylinder or balloon
-
Inert gas (Nitrogen or Argon)
-
Celite® (diatomaceous earth) for filtration
Procedure:
-
Flask Setup: To a clean, dry two or three-necked round-bottom flask equipped with a magnetic stir bar, add the 10% Pd/C catalyst (e.g., 5-10 wt% of the substrate).
-
Inert Atmosphere: Seal the flask and purge it with an inert gas (Nitrogen or Argon) for several minutes.
-
Solvent Addition: Carefully add the solvent (e.g., MeOH) to wet the catalyst. Never add dry catalyst to a solvent-filled flask , as solvent vapors can ignite.[5]
-
Substrate Addition: Dissolve the 3-nitrophthalic acid in the chosen solvent and add it to the flask containing the catalyst slurry via a cannula or dropping funnel.
-
Hydrogenation Setup: Securely attach a hydrogen-filled balloon to one neck of the flask via a stopcock.
-
Purging: Evacuate the flask under vacuum (gently, to avoid bumping) and backfill with hydrogen. Repeat this purge cycle 3-5 times to ensure the atmosphere is entirely replaced with hydrogen.
-
Reaction: With the flask under a positive pressure of hydrogen (from the balloon), begin vigorous stirring. The black suspension should be well-mixed to ensure good contact between the catalyst, substrate, and hydrogen.
-
Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a syringe filter to remove the catalyst, and analyzing by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material indicates the reaction is complete.
-
Work-up:
-
Once the reaction is complete, carefully purge the flask with inert gas to remove all hydrogen.
-
Prepare a small plug of Celite in a Büchner or fritted glass funnel.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.[2]
-
Wash the flask and the filter cake with additional solvent to ensure all product is collected.
-
Safety: Keep the Celite/catalyst pad wet with solvent at all times to prevent ignition.[5]
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude this compound. The product can be further purified by recrystallization if necessary.
Visualizations
Logical Workflow for Optimizing Catalyst Loading
Caption: Workflow for optimizing catalyst loading in hydrogenation.
References
- 1. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. helgroup.com [helgroup.com]
- 8. mdpi.com [mdpi.com]
- 9. Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 10. Reddit - The heart of the internet [reddit.com]
issues with scalability of 3-aminophthalic acid production
Welcome to the technical support center for the production of 3-aminophthalic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis and scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges when scaling up the production of this compound?
A1: The primary challenges in scaling up this compound production often revolve around cost, safety, and environmental impact. Many lab-scale synthesis methods use expensive reagents like palladium catalysts, hazardous materials such as hydrazine hydrate, or require high-pressure equipment, which can be difficult and costly to implement on an industrial scale.[1][2][3] Additionally, processes involving strong acids can lead to equipment corrosion, and some methods generate significant waste, posing environmental concerns.[1] Low yields and product instability can also become more pronounced at a larger scale.[2][4]
Q2: My this compound product is unstable and degrades over time. How can I address this?
A2: this compound is known to be unstable, which can lead to a decrease in purity during storage and transportation.[4] To mitigate this, one effective strategy is to convert it into a more stable salt form, such as this compound hydrochloride dihydrate. This can be achieved by a complexation reaction with hydrochloric acid after the initial synthesis.[4]
Q3: I am observing low yields in my synthesis. What are the common causes and potential solutions?
A3: Low yields can stem from several factors depending on the synthetic route. For instance, the iron powder reduction method is known for lower yields, often around 50-60%.[2][3] To improve yields, consider alternative reduction methods. The use of hydrazine hydrate with a ferric chloride/activated carbon catalyst has been reported to achieve yields of up to 95%.[3] Catalytic hydrogenation using Pd/C can also provide high yields, but the cost and safety of this method must be considered.[2] Optimizing reaction conditions such as temperature, pressure, and catalyst loading is crucial for maximizing yield.
Q4: The purity of my final product is not meeting specifications. What purification strategies are effective for this compound?
A4: Achieving high purity is critical, especially for pharmaceutical applications. Common impurities can arise from side reactions or incomplete conversion of the starting material, 3-nitrophthalic acid. Recrystallization is a common and effective method for purifying the final product.[5] The choice of solvent for recrystallization is critical and may require some experimentation to optimize. Additionally, ensuring the purity of the starting 3-nitrophthalic acid, for instance by an initial recrystallization, can significantly improve the purity of the final product.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low Yield | Inefficient reduction of the nitro group. | Consider switching to a more efficient reducing agent like hydrazine hydrate with a suitable catalyst, or explore catalytic hydrogenation.[3] Optimize reaction parameters such as temperature, reaction time, and catalyst concentration. |
| Side reactions occurring at scale. | Analyze byproducts to understand side reactions. Adjusting temperature, pressure, or the rate of reagent addition may minimize these. | |
| Poor Purity | Incomplete reaction. | Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion of the starting material. |
| Presence of byproducts. | Implement a thorough purification step. Recrystallization from an appropriate solvent is often effective.[5] Consider a post-synthesis wash with a suitable solvent to remove specific impurities. | |
| Product Instability | Inherent chemical instability of this compound. | Convert the product to a more stable salt form, such as the hydrochloride dihydrate, for storage and transport.[4] |
| High Production Cost | Use of expensive catalysts (e.g., Palladium on carbon). | Evaluate alternative, lower-cost catalysts or reducing agents. While Pd/C is efficient, its high cost can be a barrier to large-scale production.[1] Methods using iron powder or elemental sulfur are less expensive alternatives, though they may have lower yields or other drawbacks.[1][2] |
| Safety Concerns | Use of hazardous reagents like hydrazine hydrate or high-pressure hydrogenation. | If using hydrazine hydrate, ensure proper handling procedures and waste disposal protocols are in place due to its toxicity.[1] For high-pressure hydrogenations, ensure the use of appropriate high-pressure reactors and adherence to all safety protocols.[1] Consider alternative synthetic routes that avoid these hazardous conditions if possible. |
| Environmental Issues | Use of large quantities of strong acids or generation of hazardous waste. | Explore greener synthesis routes that minimize the use of harsh acids and toxic reagents.[1] Implement proper waste treatment procedures for any hazardous byproducts. |
Data on Different Synthesis Methods
| Synthesis Method | Reducing Agent/Catalyst | Yield (%) | Purity (%) | Key Scalability Considerations |
| Catalytic Hydrogenation | Pd/C, H₂ | ~84 | >90 | High cost of palladium catalyst, requires high-pressure equipment, safety concerns with hydrogen gas.[1][2] |
| Iron Powder Reduction | Fe powder in dilute HCl | 50-60 | Lower | Low yield, significant environmental pollution, complex post-processing.[1][2][3] |
| Hydrazine Hydrate Reduction | N₂H₄·H₂O, FeCl₃/Activated Carbon | ~95 | >96 | High toxicity of hydrazine hydrate, violent reaction, special waste handling required.[1][3] |
| Stannous Chloride Reduction | SnCl₂ in concentrated HCl | - | - | Violent reaction, large quantities of corrosive concentrated HCl, difficult post-processing.[1] |
| Sulfur-based Reduction | Elemental sulfur/sulfide | High | - | More environmentally friendly, simple operation.[1] |
Experimental Protocols
Synthesis of this compound via Hydrazine Hydrate Reduction
This protocol is adapted from a patented method demonstrating high yield and purity.[3]
Materials:
-
3-Nitrophthalic acid
-
Sodium hydroxide (96%)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
80% Hydrazine hydrate solution
-
Concentrated hydrochloric acid
-
Water
Procedure:
-
In a 500ml three-necked flask equipped with a stirrer, add 260g of water and start stirring.
-
Add 16g of sodium hydroxide and allow it to dissolve completely.
-
Add 40g (0.19 mol) of 3-nitrophthalic acid and stir until a clear solution is formed.
-
To the solution, add the catalyst mixture: 2.5g of ferric chloride hexahydrate and 14g of activated carbon (for decolorization).
-
Heat the mixture to 95°C (near reflux).
-
Begin the dropwise addition of 25g of 80% hydrazine hydrate solution.
-
Continue heating at reflux for 3.5 hours.
-
After the reaction is complete, filter the hot solution to remove the catalyst and collect the filtrate.
-
Cool the filtrate and acidify with concentrated hydrochloric acid to a pH of 3.5.
-
Cool the solution further in an ice bath to induce crystallization.
-
Filter the crystals and dry them at 80°C for 3 hours to obtain the this compound product.
Expected Outcome:
-
Appearance: Light yellow crystalline powder
-
Yield: Approximately 93%
-
Purity: Approximately 96.42% (as determined by HPLC)
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 2. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 4. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Enhancing the Quantum Yield of 3-Aminophthalate Emission
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance the quantum yield of 3-aminophthalate emission in chemiluminescence experiments.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems you might encounter during your experiments in a direct question-and-answer format.
Question 1: I am observing a very weak or no chemiluminescence signal. What are the potential causes and how can I fix this?
Answer: A weak or absent signal is a common issue that can stem from several factors related to your reaction setup.
-
Potential Cause 1: Suboptimal pH. The luminol reaction that produces 3-aminophthalate is highly pH-dependent.[1][2]
-
Potential Cause 2: Inactive or Insufficient Catalyst. Catalysts like metal ions (e.g., iron, copper, cobalt) or heme-containing proteins (e.g., horseradish peroxidase, hemoglobin) are often required to trigger the reaction efficiently.[3][4][5]
-
Solution: Confirm that your catalyst is active and present at an effective concentration. Prepare fresh catalyst solutions. For enzymatic catalysts, ensure you are using appropriate buffer conditions and have not subjected the enzyme to denaturing conditions.
-
-
Potential Cause 3: Reagent Degradation. Key reagents like luminol and hydrogen peroxide can degrade over time.
-
Solution: Use fresh or properly stored reagents. Hydrogen peroxide is particularly susceptible to degradation and should be stored in a cool, dark place.
-
-
Potential Cause 4: Presence of Quenchers. Certain substances can quench the emission, reducing the signal.[6][7]
Question 2: My chemiluminescence signal is unstable and decays too rapidly. What can I do to stabilize it?
Answer: Rapid signal decay can make quantification difficult. The kinetics of the reaction are influenced by several factors.
-
Potential Cause 1: Catalyst Concentration. The concentration of the catalyst can dramatically affect the reaction rate.[8]
-
Solution: Optimize the catalyst concentration. While a higher concentration can increase the initial signal intensity, it may also lead to a faster reaction and quicker decay. A lower concentration might produce a less intense but more stable and prolonged emission.[8]
-
-
Potential Cause 2: Reagent Depletion. The rapid consumption of luminol or the oxidizing agent will lead to a fast decay.
-
Potential Cause 3: Use of Enhancers. Certain molecules can act as enhancers to prolong the light emission.
-
Solution: Investigate the use of chemiluminescence enhancers. These additives can help stabilize reaction intermediates, leading to improved light emission intensity and duration.[9]
-
Question 3: I am getting a high background signal, which is interfering with my measurements. How can I reduce it?
Answer: A high background can be an issue, but using 3-aminophthalic acid anion directly in certain systems has been shown to produce a much lower background signal compared to luminol.[10][11]
-
Potential Cause 1: Autoxidation. Luminol can undergo autoxidation, leading to a background signal.
-
Solution: Prepare reagents fresh and minimize their exposure to light and air before initiating the reaction.
-
-
Potential Cause 2: Contaminants in Reagents or Samples. Impurities can catalyze non-specific reactions.
-
Solution: Use high-purity water and reagents. If analyzing complex samples, consider a sample cleanup or extraction step to remove interfering substances.
-
Frequently Asked Questions (FAQs)
Q1: What is 3-aminophthalate and how is it generated?
A1: 3-aminophthalate (more specifically, the 3-aminophthalate dianion) is the light-emitting species produced from the oxidation of luminol (5-amino-2,3-dihydro-1,4-phthalazinedione).[4][10][12] The process begins when luminol is deprotonated in a basic solution.[3] This dianion is then oxidized by an agent like hydrogen peroxide, often in the presence of a catalyst, to form an unstable intermediate.[3] This intermediate decomposes, releasing nitrogen gas and forming 3-aminophthalate in an electronically excited state.[3] As the excited 3-aminophthalate relaxes to its ground state, it releases energy in the form of photons, which is observed as blue light (chemiluminescence) with an emission maximum around 425 nm.[4]
Q2: What is quantum yield and why is it a critical parameter?
A2: The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence or chemiluminescence process.[6][13] It is defined as the ratio of the number of photons emitted to the number of photons absorbed (for fluorescence) or the number of reacting molecules (for chemiluminescence).[13] A high quantum yield (closer to 1) means a large fraction of the excited molecules decay via light emission, resulting in a brighter signal.[6] This is a critical parameter because it directly impacts the sensitivity and signal-to-noise ratio of an assay, making it crucial for detecting low concentrations of an analyte.[6]
Q3: What are the key factors that influence the quantum yield of 3-aminophthalate?
A3: Several environmental and structural factors significantly affect the quantum yield:
-
Solvent: Aprotic solvents like dimethyl sulfoxide (DMSO) generally lead to a higher chemiluminescence quantum yield compared to aqueous solutions.[1][2][14]
-
pH: In aqueous solutions, a highly alkaline environment (pH 11-13) is optimal for the luminol reaction.[1][2]
-
Temperature and Viscosity: For high-yield reactions, the quantum yield is largely unaffected by changes in temperature or viscosity.[1][2]
-
Structural Modifications: The chemical structure of the luminol precursor plays a major role. Adding electron-donating groups can increase fluorescence, while electron-withdrawing groups can decrease or quench it.[7][15] Synthesizing luminol derivatives can lead to significant enhancements in quantum yield.[5][9]
-
Presence of Quenchers: Fluorescence quenching decreases signal intensity.[6] This can be caused by various substances, including molecular oxygen, heavy atoms, and certain amino acids like Tryptophan.[6][7][16]
Q4: How can the quantum yield of the emission be enhanced?
A4: There are several advanced strategies to boost the quantum yield:
-
Use of Nanoparticles: Incorporating nanoparticles, such as metal nanoparticles or quantum dots, can act as catalysts or energy transfer agents, significantly amplifying the light emission.[9] For instance, graphene oxide has been shown to enhance the signal manifold.[9]
-
Synthesis of Luminol Derivatives: Modifying the luminol structure is a powerful approach. For example, adding methyl groups at specific positions (e.g., 6-methyl luminol) has been shown to increase luminescence efficiency by up to 20-fold and double the quantum yield.[5]
-
Energy Transfer: In the presence of a suitable acceptor molecule like fluorescein, the energy from the excited 3-aminophthalate can be transferred, leading to emission at a different wavelength.[8] This process can be used to shift the emission color and, in some cases, improve overall system brightness.
Quantitative Data Summary
The quantum yield of 3-aminophthalate emission is highly dependent on the experimental conditions and the specific luminol derivative used.
Table 1: Effect of Solvent on Luminol Chemiluminescence Quantum Yield (Qc)
| Solvent | Chemiluminescence Quantum Yield (Qc) | Excitation Efficiency (QE) | Reference |
| Water (pH 11-13) | 0.0124 | 0.04 | [1][2] |
| DMSO | 0.0124 | 0.09 | [1][2] |
| DMF | 0.004 | 0.08 | [2] |
| THF | 0.003 | 0.08 | [2] |
| Data compiled from studies on luminol chemiluminescence, where 3-aminophthalate is the emitter.[1][2] |
Table 2: Chemiluminescence Quantum Yields of Selected Luminol Derivatives
| Compound | Quantum Yield (at pH 12) | Fold Increase vs. Luminol | Reference |
| Luminol | 0.012 | - | [5] |
| 6-Methyl luminol | ~0.024 | ~2x | [5] |
| m-Carboxyl luminol | ~0.060 | 5x | [5] |
| 6,8-Dimethyl luminol | 0.17 | ~14x | [5] |
| 6-Methyl-8-(4-hydroxymethylphenyl) luminol | 0.39 | ~32.5x | [5] |
| Quantum yields are highly dependent on the specific catalyst and reaction conditions used.[5] |
Experimental Protocols
Protocol 1: General Protocol for Luminol Chemiluminescence Assay
Objective: To generate 3-aminophthalate via the oxidation of luminol and measure the resulting chemiluminescence.
Materials:
-
Luminol stock solution (e.g., 10 mM in 0.1 M NaOH)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3% or optimized concentration)
-
Catalyst solution (e.g., hemin, horseradish peroxidase (HRP), or a metal salt like cobalt chloride)[5][8][10]
-
Alkaline buffer (e.g., Carbonate buffer, pH 10-11.5 or NaOH solution up to pH 13)[1][2]
-
Luminometer or spectrofluorometer with chemiluminescence detection capabilities
Methodology:
-
Prepare the reaction buffer at the desired alkaline pH.
-
In a luminometer tube or a well of a microplate, add the luminol stock solution to the buffer to achieve the final desired concentration.
-
Add the catalyst to the mixture.
-
To initiate the reaction, inject the hydrogen peroxide solution into the tube/well. It is crucial to do this step immediately before measurement.
-
Immediately place the sample in the luminometer and begin recording the light emission (relative light units, RLU) over time. The emission maximum for 3-aminophthalate is approximately 425 nm.[4]
-
Integrate the signal over a defined period to quantify the total light emission.
Protocol 2: Relative Quantum Yield Measurement
Objective: To determine the chemiluminescence quantum yield of a sample relative to a known standard.
Materials:
-
Sample compound (e.g., a new luminol derivative)
-
Reference standard with a known quantum yield (e.g., luminol)
-
All reagents listed in Protocol 1
-
Spectrophotometer and Luminometer
Methodology:
-
Prepare solutions of both the sample and the reference standard at identical molar concentrations.
-
Measure the absorbance of both solutions at the excitation wavelength to ensure concentrations are accurately matched.
-
Perform the chemiluminescence assay (as described in Protocol 1) for both the sample and the reference standard under identical experimental conditions (pH, temperature, reagent concentrations).
-
Integrate the total light emission (area under the curve) for both the sample (I_sample) and the reference standard (I_ref).
-
Calculate the relative quantum yield (Φ_sample) using the following formula:
Φ_sample = Φ_ref * (I_sample / I_ref)
Where Φ_ref is the known quantum yield of the reference standard.
Visualizations
Diagrams of Pathways and Workflows
Caption: Reaction pathway for luminol oxidation to produce excited 3-aminophthalate.
Caption: A logical workflow for troubleshooting low chemiluminescence signals.
Caption: Factors that promote non-radiative decay, leading to quenching.
References
- 1. researchgate.net [researchgate.net]
- 2. 2024.sci-hub.red [2024.sci-hub.red]
- 3. What is the mechanism of Luminol? [synapse.patsnap.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. What are the factors that cause fluorescence quenching? | AAT Bioquest [aatbio.com]
- 8. researchgate.net [researchgate.net]
- 9. How to Improve Luminol Chemiluminescence Efficiency? [eureka.patsnap.com]
- 10. Chemiluminescence of this compound anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 16. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Aminophthalic Acid Hydrochloride Dihydrate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-aminophthalic acid hydrochloride dihydrate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound hydrochloride dihydrate.
| Issue | Possible Cause | Recommended Action |
| Discoloration of the solid (yellowing or browning) | Oxidation or exposure to light. | Store the compound in a tightly sealed, amber glass vial in a desiccator at room temperature, away from light sources. Purge the container with an inert gas like nitrogen or argon before sealing. |
| Appearance of new peaks in HPLC analysis | Degradation of the compound due to improper storage or handling. | Review storage conditions. Ensure the compound is not exposed to high temperatures, humidity, or light. Prepare solutions fresh and use them promptly. |
| Inconsistent experimental results | Use of partially degraded material. | Always use a fresh, properly stored batch of this compound hydrochloride dihydrate for critical experiments. Verify the purity of the compound before use with the recommended HPLC method. |
| Poor solubility in recommended solvents | The compound may have degraded, or the incorrect solvent is being used. | Confirm the appropriate solvent for your application. If solubility issues persist with a fresh batch of the compound, consider gentle warming or sonication, but monitor for any signs of degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound hydrochloride dihydrate?
A1: To ensure the long-term stability of this compound hydrochloride dihydrate, it is crucial to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air. For extended storage, keeping it in a desiccator at room temperature is recommended.
Q2: How does the hydrochloride dihydrate form improve the stability of this compound?
A2: this compound is known to be unstable and susceptible to degradation, which can lead to a decrease in purity even with short-term storage. The formation of the hydrochloride dihydrate salt enhances the compound's stability, making it more suitable for storage and transportation.
Q3: What are the primary degradation pathways for this compound hydrochloride dihydrate?
A3: The primary degradation pathways for this compound hydrochloride dihydrate are oxidation and photodegradation. The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Exposure to light, especially UV radiation, can also accelerate the degradation process.
Q4: Can I prepare stock solutions of this compound hydrochloride dihydrate in advance?
A4: It is highly recommended to prepare solutions of this compound hydrochloride dihydrate fresh for each experiment. If a stock solution must be prepared, it should be stored in a tightly sealed, amber vial at a low temperature (2-8 °C) for a very limited time. The stability of the compound in solution is dependent on the solvent, pH, and exposure to light and oxygen.
Q5: What are the signs of degradation I should look for?
A5: Visual signs of degradation include a change in color from off-white or light yellow to a more intense yellow or brown. Chemically, degradation can be identified by the appearance of additional peaks in an HPLC chromatogram, indicating the presence of impurities.
Quantitative Data on Stability
The following tables summarize the expected stability of this compound hydrochloride dihydrate under various stress conditions. These are illustrative and based on general knowledge of similar aromatic amine compounds. Actual degradation rates should be confirmed experimentally.
Table 1: Thermal Degradation
| Temperature | Time | Expected Degradation (%) |
| 40°C | 7 days | < 1% |
| 60°C | 7 days | 1 - 3% |
| 80°C | 7 days | 5 - 10% |
Table 2: Photodegradation (Solid State)
| Light Source | Exposure Duration | Expected Degradation (%) |
| Cool White Fluorescent | 1.2 million lux hours | 2 - 5% |
| Near UV (320-400 nm) | 200 watt hours/m² | 5 - 15% |
Table 3: Hydrolytic Degradation (in Solution)
| pH | Temperature | Time | Expected Degradation (%) |
| 2 (0.01 M HCl) | 60°C | 24 hours | < 2% |
| 7 (Water) | 60°C | 24 hours | < 1% |
| 10 (0.001 M NaOH) | 60°C | 24 hours | 3 - 7% |
Table 4: Oxidative Degradation (in Solution at Room Temperature)
| Oxidizing Agent | Time | Expected Degradation (%) |
| 3% H₂O₂ | 24 hours | 10 - 20% |
Experimental Protocols
Protocol 1: Stability Indicating HPLC Method for Purity Assessment
This protocol outlines a reverse-phase HPLC method to determine the purity of this compound and can be adapted to monitor its degradation.[1]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.[1]
-
Mobile Phase: A mixture of acetonitrile and water, with phosphoric acid as a modifier. For MS compatibility, formic acid can be used instead of phosphoric acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound hydrochloride dihydrate in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may indicate impurities or degradation products.
-
Calculate the purity by determining the area percentage of the main peak relative to the total peak area.
-
Visualizations
References
managing violent reaction conditions in hydrazine hydrate reduction
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely and effectively managing violent reaction conditions during hydrazine hydrate reductions. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with hydrazine hydrate reductions?
A1: Hydrazine hydrate is a toxic, corrosive, and flammable substance that is a suspected human carcinogen.[1] The primary hazards during its use in reduction reactions include:
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Exothermic Reactions: The decomposition of hydrazine is highly exothermic, which can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[2]
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Gas Evolution: The reaction produces nitrogen gas, which can lead to significant pressure buildup if not properly vented, especially in a sealed system.[2]
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Toxicity and Exposure: Hydrazine can be absorbed through the skin, inhalation, or ingestion, with potential for severe health effects.[1][3] All handling must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[4][5]
Q2: How can I control the exothermic nature of the reaction?
A2: Controlling the exotherm is critical for safety. Key strategies include:
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Slow Addition of Hydrazine Hydrate: Adding the hydrazine hydrate solution dropwise to the reaction mixture allows for better temperature control.
-
Cooling: Use an ice bath to maintain a low reaction temperature, especially during the initial addition of hydrazine.
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Dilution: Conducting the reaction in a suitable solvent helps to dissipate the heat generated.
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Catalyst Control: The type and amount of catalyst can significantly influence the reaction rate and exothermicity.[2][6]
Q3: What are the signs of a runaway reaction?
A3: Recognizing the signs of a runaway reaction is crucial for prompt intervention. These signs include:
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A sudden, rapid increase in temperature that is difficult to control with cooling.
-
A rapid increase in pressure, indicated by gas evolution.
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Noticeable changes in the reaction mixture's color or viscosity.
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Vigorous boiling of the solvent even with external cooling.
Q4: What is the correct procedure for quenching a hydrazine hydrate reaction?
A4: Excess hydrazine hydrate must be quenched safely. A common method involves the slow addition of an oxidizing agent to a dilute, cooled solution of the reaction mixture. Dilute hydrogen peroxide or sodium hypochlorite solutions can be used.[4][7] It is crucial to perform the quenching in a controlled manner to avoid a violent reaction. Always ensure the quenching process is also performed in a fume hood with appropriate cooling.
Q5: My reaction is sluggish or incomplete. What are the possible causes?
A5: Several factors can lead to an incomplete or slow reaction:
-
Insufficient Catalyst: The catalyst may be deactivated or used in an insufficient amount.[2]
-
Low Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
-
Poor Mixing: In heterogeneous reactions, efficient stirring is necessary to ensure proper contact between reactants and the catalyst.
-
Solvent Choice: The solvent can significantly impact the reaction rate and solubility of reactants.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction is too vigorous / Runaway reaction | - Addition of hydrazine hydrate is too fast.- Inadequate cooling.- High concentration of reactants.- Catalyst is too active or used in excess. | - Immediately stop the addition of hydrazine hydrate.- Increase cooling by using a larger ice bath or a different cooling medium.- Add a cold solvent to dilute the reaction mixture.- For future experiments, reduce the rate of addition, use a more dilute solution, or decrease the amount of catalyst. |
| Low or no product yield | - Incomplete reaction.- Degradation of starting material or product.- Catalyst poisoning or deactivation. | - Monitor the reaction by TLC or other analytical methods to confirm completion.- Consider increasing the reaction time or temperature.[2]- Use a fresh catalyst or increase the catalyst loading.- Ensure the reaction is performed under an inert atmosphere if substrates are air-sensitive. |
| Formation of side products (e.g., dehalogenation) | - Reaction temperature is too high.- Incorrect choice of catalyst or solvent. | - Lowering the reaction temperature can improve selectivity.[8]- Screen different catalysts and solvents to optimize for the desired product.[2][8]- In the case of halogenated nitroarenes, milder conditions can prevent dehalogenation.[8] |
| Significant pressure build-up in a sealed vessel | - Rapid gas evolution from hydrazine decomposition. | - Immediately cool the reaction vessel to slow down the reaction rate.- Never heat a sealed vessel without a pressure relief mechanism.- For future experiments, consider a setup with a pressure-releasing device or conduct the reaction in an open or vented system if safe and feasible.[2] |
| Difficulty in isolating the product | - Product is soluble in the reaction solvent.- Formation of an oil instead of a precipitate. | - Remove the solvent under reduced pressure.- Try precipitating the product by adding a non-polar solvent.- If the product is an oil, attempt to induce crystallization by scratching the inside of the flask or seeding with a small crystal of the product.- Purification by column chromatography may be necessary. |
Quantitative Data
Table 1: Effect of Temperature and Catalyst Loading on the Reduction of 1-bromo-4-(tert-butyl)-2-nitrobenzene
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Reaction Time (min) | Yield (%) |
| 1 | 80 | 10 | 60 | 95 |
| 2 | 100 | 10 | 30 | 98 |
| 3 | 120 | 10 | 15 | 99 |
| 4 | 120 | 5 | 30 | 92 |
| 5 | 120 | 20 | 15 | 99 |
Data synthesized from information presented in a study on the selective reduction of halogenated nitroarenes.[2]
Table 2: Influence of Solvent on Reaction Yield
| Solvent | Yield (%) |
| Methanol | 99 |
| Ethanol | 95 |
| Isopropanol | 85 |
| Acetonitrile | 70 |
Data reflects typical solvent screening results for optimizing hydrazine hydrate reductions.[2]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation of a Nitroarene
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitroarene and the chosen catalyst (e.g., 5-10 mol% Pd/C).
-
Solvent Addition: Add a suitable solvent, such as methanol or ethanol.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (typically 3-10 equivalents) to the mixture at room temperature or in an ice bath to control the initial exotherm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Removal: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: Safe Quenching of Excess Hydrazine Hydrate
-
Cooling and Dilution: After the reaction is complete, cool the reaction mixture in an ice bath and dilute it with a suitable solvent.
-
Prepare Quenching Solution: In a separate flask, prepare a dilute solution of an oxidizing agent, such as 5% aqueous sodium hypochlorite or 10% aqueous hydrogen peroxide.
-
Slow Addition: While vigorously stirring the cooled reaction mixture, slowly add the quenching solution dropwise. Monitor the temperature of the reaction mixture and ensure it does not rise significantly.
-
Test for Completion: After the addition is complete, test the reaction mixture for the presence of residual hydrazine. This can be done using commercially available test strips or by other analytical methods.
-
Work-up: Once the hydrazine has been completely quenched, proceed with the standard work-up procedure to isolate the product.
Visualizations
Caption: Troubleshooting decision tree for common issues in hydrazine hydrate reductions.
Caption: Workflow for safe execution of a hydrazine hydrate reduction.
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. arxada.com [arxada.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
Technical Support Center: Solvent Selection for 3-Aminophthalic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the appropriate solvent for reactions involving 3-aminophthalic acid. It includes frequently asked questions and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound to consider when selecting a solvent?
A1: this compound is a pale-yellow to yellow crystalline powder.[1] Key properties to consider are its melting point of 180-185 °C and its amphoteric nature, containing both acidic carboxylic acid groups and a basic amino group.[1][2] This dual functionality significantly influences its solubility and reactivity in different solvents. It is known to be soluble in methanol.[1][3]
Q2: How does the choice of solvent affect reactions with this compound?
A2: The solvent plays a crucial role in dissolving reactants, influencing reaction rates, and in some cases, participating in the reaction. For this compound, the solvent polarity is a critical factor. Polar aprotic solvents are often preferred for reactions involving nucleophiles as they can solvate cations without strongly solvating the anionic nucleophile, thus enhancing its reactivity.[4] Polar protic solvents can hydrogen bond with the amino group of this compound, which may decrease its nucleophilicity.[5]
Q3: Can this compound react with the solvent?
A3: Yes, under certain conditions. For instance, in the presence of a dehydrating agent, the carboxylic acid groups of this compound can react with alcohol solvents to form esters, especially at elevated temperatures. The amino group can also undergo reactions, and its reactivity can be modulated by the solvent environment.
Q4: What are some commonly used solvents for reactions with this compound?
A4: Based on documented synthesis and reaction protocols, common solvents include methanol, ethanol, glacial acetic acid, water, and dichloromethane.[6][7][8] The choice depends on the specific reaction being performed. For example, in the synthesis of apremilast, dichloromethane is used as a solvent in the presence of a base.[8]
Solubility Profile
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol, Acetic Acid | Moderate to High | The amino and carboxylic acid groups can form hydrogen bonds with protic solvents, facilitating dissolution. Solubility in water is pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Moderate to High | These solvents can solvate the polar functional groups of this compound. DMSO and DMF are generally excellent solvents for polar molecules.[9] |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low | The high polarity of this compound makes it poorly soluble in non-polar solvents, following the principle of "like dissolves like". |
| Halogenated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubility is often limited but can be sufficient for reactions, especially when used with co-solvents or reagents that form more soluble intermediates in situ.[8] |
Troubleshooting Guide
Problem: Low or no solubility of this compound in the chosen solvent.
-
Possible Cause: The solvent may not be polar enough to dissolve the highly polar this compound.
-
Solution:
-
Switch to a more polar solvent. If you are using a non-polar or moderately polar solvent, consider switching to a polar aprotic solvent like DMSO or DMF, or a polar protic solvent like methanol or ethanol.
-
Use a co-solvent system. Adding a small amount of a highly polar solvent in which this compound is soluble (e.g., DMSO) to a less polar reaction solvent can sometimes be effective.
-
Consider pH adjustment. If using an aqueous or protic solvent, adjusting the pH can significantly alter solubility. The formation of a salt (e.g., with a base like sodium hydroxide or an acid like HCl) can increase solubility in aqueous media.[7]
-
Gentle heating. In some cases, gently warming the mixture can increase the rate of dissolution and the overall solubility. However, be cautious of potential degradation at higher temperatures.
-
Problem: The reaction is slow or incomplete.
-
Possible Cause: The solvent may be hindering the reactivity of the nucleophilic amino group.
-
Solution:
-
Switch from a polar protic to a polar aprotic solvent. Polar protic solvents can form hydrogen bonds with the amino group, reducing its nucleophilicity.[5] Using a polar aprotic solvent like DMF or acetonitrile can enhance the reaction rate.[5]
-
Increase the reaction temperature. If the reactants are stable at higher temperatures, increasing the temperature can accelerate the reaction rate. Always check the thermal stability of your reactants and products first.
-
Add a catalyst. Depending on the reaction, a suitable catalyst may be required to facilitate the transformation. For example, triethylamine (TEA) is used as a base catalyst in some reactions involving this compound.[8]
-
Problem: Formation of unexpected byproducts.
-
Possible Cause: The solvent may be reacting with the starting materials or intermediates, or the reaction conditions may promote side reactions.
-
Solution:
-
Use an inert solvent. Ensure the chosen solvent is inert under the reaction conditions. For example, avoid alcohol solvents if esterification is a possible side reaction.
-
Lower the reaction temperature. Side reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes minimize the formation of byproducts.
-
Check the purity of the solvent. Impurities in the solvent (e.g., water) can sometimes lead to unexpected side reactions. Using a dry, high-purity solvent is recommended.
-
Experimental Protocol Example: Synthesis of N-acetyl-3-aminophthalic acid
This protocol is adapted from a literature procedure for the synthesis of an intermediate for apremilast.[8]
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Round bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM) in a round bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (TEA) (1.0 mol) to the suspension.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add acetyl chloride (2.0 mol) to the cooled reaction mixture while stirring.
-
Continue stirring the reaction at 0-5 °C for 1 hour.
-
Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography - TLC).
-
Upon completion, the solid product can be isolated by filtration, washed with cold dichloromethane, and dried under vacuum.
Visualizations
Caption: Logical workflow for selecting a suitable solvent for this compound reactions.
Caption: A typical experimental workflow for a reaction involving this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | CAS#:5434-20-8 | Chemsrc [chemsrc.com]
- 3. This compound CAS#: 5434-20-8 [m.chemicalbook.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 6. fishersci.com [fishersci.com]
- 7. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of 3-Aminophthalic Acid and Luminol in Chemiluminescence Efficiency
For researchers, scientists, and professionals in drug development, the choice of chemiluminescent reporter can be critical for assay sensitivity and accuracy. This guide provides an objective comparison of the chemiluminescence efficiency of 3-aminophthalic acid and its well-known precursor, luminol, supported by experimental data and detailed protocols.
At the heart of luminol-based chemiluminescence is the formation of an electronically excited 3-aminophthalate dianion, which upon relaxation to its ground state, emits light.[1][2] This fact positions this compound not merely as an alternative to luminol, but as the actual light-emitting species in the luminol reaction pathway.[3][4] While luminol must first undergo a complex oxidation process to produce this excited state, this compound can, under certain conditions, be directly involved in a chemiluminescent reaction. This fundamental difference is key to understanding their respective efficiencies and potential applications.
Quantitative Performance: A Comparative Overview
Directly comparing the chemiluminescence efficiency of luminol and this compound requires a nuanced approach. The efficiency of the luminol reaction is typically expressed as a quantum yield (ΦCL), which accounts for the entire process from the initial oxidation of luminol to the emission of photons from the resulting 3-aminophthalate. In contrast, studies on the chemiluminescence of this compound itself focus on its performance as a direct light emitter when activated.
| Compound/System | Quantum Yield (ΦCL) | Solvent/Conditions | Peak Emission Wavelength (λmax) | Key Observations |
| Luminol | ~0.0124[5][6] | Aqueous solution (pH 11-13), H₂O₂ oxidation | ~425 nm[3][7] | The overall efficiency is dependent on the multi-step reaction to form the excited emitter. |
| Luminol | ~0.0124[6] | Dimethyl sulfoxide (DMSO) | ~485-510 nm[2] | Higher excitation efficiency in aprotic solvents. |
| This compound | Data not available | Aqueous solution, H₂O₂-Co(II) system | Similar to luminol (~425 nm)[3][4] | Described as "highly chemiluminescent" with a "much lower background signal" compared to the luminol reaction.[3][4][8] |
Signaling Pathways and Logical Relationships
The relationship between luminol and this compound in chemiluminescence can be visualized as a sequential process. Luminol is the pro-luminescent reactant, while this compound is the luminophore.
References
- 1. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemiluminescence of this compound anion-hydrogen peroxide-cobalt (II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.red [2024.sci-hub.red]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. discovery.researcher.life [discovery.researcher.life]
A Comparative Guide to Cereblon E3 Ligase Ligands: 3-Aminophthalic Acid and Beyond
In the landscape of targeted protein degradation, the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase is a cornerstone strategy for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). The choice of the CRBN ligand is a critical determinant of the efficacy, selectivity, and pharmacological properties of these degraders. This guide provides an objective comparison of 3-aminophthalic acid with other prominent CRBN E3 ligase ligands, including the well-established immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, as well as the newer generation ligand, iberdomide. The comparison is supported by experimental data on their binding affinities and degradation efficiencies, supplemented with detailed experimental protocols.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1][2] CRBN-binding ligands, or "molecular glues," modulate the substrate specificity of this complex.[2] When incorporated into a PROTAC, the ligand serves to bring the CRL4^CRBN^ complex into proximity with a target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.[3][4][5]
Quantitative Comparison of Cereblon Ligands
The performance of a CRBN ligand is primarily assessed by its binding affinity to CRBN and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.
Binding Affinity to Cereblon
Binding affinity, often expressed as the dissociation constant (Kd) or half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between the ligand and CRBN. A lower value indicates a stronger binding affinity, which can contribute to more efficient recruitment of the E3 ligase.
| Ligand | Binding Affinity (Kd/IC50) | Assay Method |
| This compound | Comparable efficacy to pomalidomide-based PROTACs in target degradation has been demonstrated.[6][7][8] | Molecular Docking and Cellular Degradation Assays |
| Thalidomide | ~250 nM (Kd) | Competitive Titration |
| Lenalidomide | ~178 - 640 nM (Kd) | Competitive Titration / ITC |
| Pomalidomide | ~157 nM (Kd) | Competitive Titration |
| Iberdomide | ~150 nM (IC50) | Competitive TR-FRET |
Note: Binding affinities can vary depending on the specific experimental conditions and protein constructs used.
Degradation Efficiency of PROTACs Utilizing Cereblon Ligands
The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. This is quantified by the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).[3][5][9]
| E3 Ligase Ligand | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| This compound-based | ERG | Comparable to pomalidomide-based PROTAC | Comparable to pomalidomide-based PROTAC | VCaP |
| Pomalidomide-based | HDAC8 | 147 | 93 | HCT116 |
| Pomalidomide-based | EGFR | 32.9 | 96 | A549 |
| Lenalidomide-based | BTK | 5.1 | >95 | Mino |
Note: The performance of a PROTAC is highly dependent on the target protein, the linker, and the specific assay conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[10][11][12][13]
Protocol:
-
Sample Preparation:
-
Express and purify recombinant human CRBN (often in complex with DDB1 for stability).
-
Extensively dialyze the protein solution against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).
-
Dissolve the CRBN ligand (e.g., this compound, pomalidomide) in the same ITC buffer. A minimal amount of a co-solvent like DMSO may be used if necessary, ensuring the final concentration is low and matched in both protein and ligand solutions.[10]
-
Degas both protein and ligand solutions immediately before the experiment.[11]
-
-
ITC Experiment:
-
Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.[13]
-
Load the ligand solution (typically 10-20 times the protein concentration) into the injection syringe.[11]
-
Perform a series of small injections (e.g., 2 µL) of the ligand into the protein solution while monitoring the heat change.
-
Conduct a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
-
Western Blot for Protein Degradation
Western blotting is a standard technique to visualize and quantify the reduction of a target protein following PROTAC treatment.[3][4][14]
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours) to determine the dose-response. Include a vehicle control (e.g., DMSO).[14]
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein and a primary antibody for a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[9]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic and affinity data for binary and ternary complexes.[1][15][16][17]
Protocol:
-
Chip Preparation and Ligand Immobilization:
-
Activate the surface of a sensor chip (e.g., CM5) using a mixture of EDC and NHS.
-
Immobilize one of the proteins (e.g., biotinylated CRBN) onto the chip surface.[1]
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (Kd).
-
Separately, immobilize the target protein and inject the PROTAC to determine the other binary Kd.
-
-
Ternary Complex Formation Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these solutions over the immobilized CRBN surface.
-
An enhanced binding response compared to the binary interaction indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Binding Assays
TR-FRET is a sensitive, homogeneous assay suitable for high-throughput screening of CRBN ligands. It measures the proximity of a donor and acceptor fluorophore, which are brought together upon ligand binding.[18][19][20][21][22]
Protocol:
-
Reagent Preparation:
-
Use a tagged CRBN protein (e.g., His-CRBN) and a fluorescently labeled antibody or binding partner (e.g., terbium-labeled anti-His antibody as the donor).
-
Use a fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent analog of thalidomide as the acceptor).
-
-
Assay Procedure:
-
In a microplate, mix the tagged CRBN protein, the donor-labeled antibody, and the acceptor-labeled tracer ligand.
-
Add the test compound (e.g., this compound) at various concentrations.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement and Data Analysis:
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor fluorophores.
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
A decrease in the TR-FRET ratio indicates displacement of the tracer by the test compound.
-
Plot the TR-FRET ratio against the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
The selection of a Cereblon E3 ligase ligand is a critical decision in the development of targeted protein degraders. While established ligands like pomalidomide and lenalidomide offer high potency, newer ligands such as this compound present a promising alternative that is more chemically stable and economical, with demonstrated comparable efficacy in PROTAC applications.[6][7] The choice of ligand will depend on the specific target, the desired pharmacological profile, and the synthetic accessibility. The experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation and comparison of these and other emerging CRBN ligands, facilitating the rational design of the next generation of protein degraders.
References
- 1. aragen.com [aragen.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 20. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. bpsbioscience.com [bpsbioscience.com]
Phthalic Acid-Based O'PROTACs for ERG Protein Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of phthalic acid-based Oligonucleotide-based Proteolysis Targeting Chimeras (O'PROTACs) for the degradation of the ERG oncoprotein with alternative degradation technologies. The content is supported by experimental data to inform research and development decisions in the field of targeted protein degradation.
Introduction to ERG Degradation and O'PROTACs
The ETS-related gene (ERG) is a transcription factor that is frequently overexpressed in prostate cancer due to chromosomal translocations, most commonly the TMPRSS2-ERG fusion.[1] This aberrant expression drives tumor progression, making ERG an attractive therapeutic target.[1] However, as a transcription factor, ERG has been challenging to target with conventional small molecule inhibitors.[1]
Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful strategy to induce the degradation of such "undruggable" targets.[2] O'PROTACs are a novel class of PROTACs that utilize a double-stranded oligonucleotide to recognize and bind to a specific DNA-binding protein, like a transcription factor.[2] This oligonucleotide is linked to an E3 ligase recruiter, which hijacks the cell's natural protein disposal system—the ubiquitin-proteasome pathway—to tag the target protein for degradation.[2]
Recently, 3-aminophthalic acid has been identified as a novel and efficient ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4][5] This discovery has led to the development of phthalic acid-based O'PROTACs, which offer a chemically stable and economical alternative to traditional immunomodulatory drug (IMiD)-based PROTACs, such as those derived from pomalidomide.[3][6]
Comparative Performance of ERG Degraders
This section compares the performance of phthalic acid-based O'PROTACs against a pomalidomide-based O'PROTAC and another emerging technology, stabilized helical peptide (Helicon) degraders.
Quantitative Data Summary
| Degrader Type | Target | E3 Ligase Recruiter | Concentration for Effect | Key Findings | Reference |
| Phthalic Acid-based O'PROTAC (ERG OP-C-P1) | ERG | This compound (for CRBN) | 100 nM | Significantly degrades ERG protein; comparable efficacy to pomalidomide-based O'PROTAC. | [3] |
| Pomalidomide-based O'PROTAC | ERG | Pomalidomide (for CRBN) | 100 nM | Effective ERG degradation; serves as a benchmark for phthalic acid-based alternatives. | [6] |
| Stabilized Helical Peptide (Helicon) Degrader | ERG | Undisclosed (targets ubiquitin-proteasome pathway) | pM DC50 in cells | Potent and durable ERG depletion; high selectivity over other ETS family members. | [7][8] |
Mechanism of Action and Experimental Workflows
Phthalic Acid-Based O'PROTAC Mechanism
The phthalic acid-based O'PROTAC for ERG degradation operates by forming a ternary complex between the ERG protein, the O'PROTAC molecule, and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of ERG, marking it for degradation by the 26S proteasome.
References
- 1. Destruction of DNA‐Binding Proteins by Programmable Oligonucleotide PROTAC (O'PROTAC): Effective Targeting of LEF1 and ERG - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. sites.dundee.ac.uk [sites.dundee.ac.uk]
- 7. parabilismed.com [parabilismed.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for the Reduction of 3-Nitrophthalic Acid
The reduction of 3-nitrophthalic acid to 3-aminophthalic acid is a critical transformation in the synthesis of various fine chemicals and active pharmaceutical ingredients. The choice of catalyst for this process significantly impacts yield, purity, cost-effectiveness, and environmental footprint. This guide provides a comparative analysis of common catalytic systems for this reaction, supported by available experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.
Performance Comparison of Catalytic Systems
The selection of a catalyst for the reduction of 3-nitrophthalic acid is a trade-off between performance, cost, and safety. Noble metal catalysts, particularly those based on palladium, offer high efficiency under mild conditions. However, non-precious metal catalysts are emerging as viable, cost-effective alternatives.
| Catalyst System | Reducing Agent | Solvent | Temperature | Pressure | Reaction Time | Yield of this compound | Purity | Reference |
| 5% Palladium on Charcoal (Pd/C) | Hydrogen | Glacial Acetic Acid | Room Temperature | Atmospheric | Not Specified | 90% | Not Specified | [1] |
| Palladium-containing Nanocomposite | Hydrogen | Not Specified | Mild Conditions | Not Specified | Not Specified | 74-97% | Not Specified | [2][3] |
| Platinic Oxide (PtO₂) | Hydrogen | Methanol | Not Specified | 25 psi | 1 hour | Not Specified | Not Specified | [4] |
| Ferric Chloride / Activated Carbon (FeCl₃/C) | Hydrazine Hydrate | Water (with NaOH) | ~95°C (near reflux) | Atmospheric | 3.5 - 5 hours | 93-95% | >96% | [5][6] |
| Iron Powder | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 50-60% | ~90% | [5][6] |
In-Depth Catalyst Analysis
Palladium-Based Catalysts
Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitroarenes. Studies have shown that the catalytic hydrogenation of 3-nitrophthalic acid using 5% Pd/C in glacial acetic acid at room temperature and atmospheric pressure can achieve a 90% yield of this compound[1]. More advanced systems, such as palladium-containing nanocomposite catalysts on polymer supports, have demonstrated even higher efficiencies, with reported yields ranging from 74% to 97% under mild conditions[2][3]. These catalysts offer the advantage of high activity and selectivity. However, the high cost of palladium and the potential for pyrophoricity of the dry catalyst are significant considerations[7][8].
Platinum-Based Catalysts
Iron-Based Catalysts
A more cost-effective and scalable alternative to noble metal catalysts is the use of an iron-based system. A method utilizing ferric chloride supported on activated carbon (FeCl₃/C) with hydrazine hydrate as the reducing agent has been reported to produce this compound with a yield of up to 95% and a purity exceeding 96%[5][6]. This process is conducted in an aqueous sodium hydroxide solution at near-reflux temperatures. The advantages of this method include a short process time, low equipment requirements, high safety, and lower production costs[5]. This method also presents an improvement in terms of environmental impact compared to the traditional iron powder reduction method, which suffers from lower yields (50-60%) and significant environmental pollution[5][6].
Experimental Protocols
Protocol 1: Reduction of 3-Nitrophthalic Acid using Palladium on Carbon (Pd/C)
This protocol is based on the catalytic hydrogenation of 3-nitrophthalic acid in the presence of 5% palladium-charcoal in glacial acetic acid[1].
Materials:
-
3-Nitrophthalic acid
-
5% Palladium on Charcoal (Pd/C)
-
Glacial Acetic Acid
-
Hydrogen gas supply
-
Reaction flask equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a suitable reaction flask, dissolve 3-nitrophthalic acid in glacial acetic acid.
-
Carefully add 5% Pd/C catalyst to the solution.
-
Seal the flask and purge the system with nitrogen gas before introducing hydrogen gas.
-
Stir the reaction mixture vigorously at room temperature under atmospheric pressure of hydrogen.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, carefully filter the reaction mixture to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric; ensure the filter cake remains wet.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by recrystallization.
Protocol 2: Reduction of 3-Nitrophthalic Acid using Ferric Chloride/Activated Carbon (FeCl₃/C) and Hydrazine Hydrate
This protocol is adapted from a patented method for the synthesis of this compound[5][6].
Materials:
-
3-Nitrophthalic acid
-
Sodium hydroxide (NaOH)
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Activated carbon
-
80% Hydrazine hydrate solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Three-necked flask equipped with a stirrer, condenser, and dropping funnel
Procedure:
-
In a three-necked flask, dissolve sodium hydroxide in water with stirring.
-
Add 3-nitrophthalic acid to the sodium hydroxide solution and stir until a clear solution is formed.
-
Add the catalyst, a mixture of ferric chloride hexahydrate and activated carbon, to the solution.
-
Heat the reaction mixture to approximately 95°C (near reflux).
-
Slowly add 80% hydrazine hydrate solution to the heated mixture via a dropping funnel.
-
Maintain the reaction at reflux for 3.5 to 5 hours.
-
After the reaction is complete, filter the hot solution to remove the catalyst.
-
Cool the filtrate and acidify it with concentrated hydrochloric acid to a pH of 3.5 to precipitate the product.
-
Cool the mixture further to complete crystallization.
-
Filter the precipitated this compound, wash with cold water, and dry at 80°C.
Visualizing the Process
To better understand the experimental workflow and the conceptual differences between the catalyst types, the following diagrams are provided.
Caption: General experimental workflow for the catalytic reduction of 3-nitrophthalic acid.
Caption: Conceptual comparison of catalyst types for 3-nitrophthalic acid reduction.
References
- 1. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
- 2. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts - ProQuest [proquest.com]
- 3. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts - ProQuest [proquest.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 6. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Catalyst Performance in 3-Aminophthalic Acid Synthesis: A Comparative Analysis of Pd/C and FeCl3/C
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-aminophthalic acid, a key intermediate in the production of various pharmaceuticals and functional materials, is of significant interest. The choice of catalyst for the reduction of 3-nitrophthalic acid is a critical factor influencing yield, purity, cost, and scalability. This guide provides an objective comparison of two common catalytic systems: Palladium on Carbon (Pd/C) and Ferric Chloride on Carbon (FeCl3/C), supported by available experimental data.
The synthesis of this compound from 3-nitrophthalic acid is primarily achieved through the reduction of the nitro group. Both Pd/C and FeCl3/C have been effectively employed for this transformation, albeit through different reaction mechanisms and conditions. Pd/C typically facilitates catalytic hydrogenation using molecular hydrogen (H2), while FeCl3/C is often used in conjunction with a reducing agent like hydrazine hydrate.
Performance Comparison: Pd/C vs. FeCl3/C
| Parameter | Pd/C Catalyst | FeCl3/C Catalyst | Key Considerations |
| Reported Yield | 74% - 97%[1][2] | ~95%[3] | Yields are highly dependent on reaction conditions such as solvent, temperature, pressure, and catalyst loading. |
| Reported Purity | Not explicitly stated in several sources. | ≥ 96%[3] | Purity is a critical factor for pharmaceutical applications and may necessitate further purification steps. |
| Reducing Agent | Typically H2 gas | Hydrazine Hydrate | The choice of reducing agent has significant implications for safety, cost, and environmental impact. |
| Reaction Conditions | Often requires elevated pressure and specialized hydrogenation equipment.[4] | Atmospheric pressure, reflux temperature (~95 °C).[3][5] | Milder conditions for FeCl3/C can translate to lower equipment costs and simpler operational procedures. |
| Cost | High, due to the precious metal nature of palladium.[4][5] | Low, as iron and carbon are abundant and inexpensive.[3] | Catalyst cost is a major factor in the economic viability of large-scale production. |
| Safety | Use of flammable H2 gas requires stringent safety protocols.[5] | Hydrazine hydrate is toxic and requires careful handling.[4] | Both systems present safety hazards that must be appropriately managed. |
| Industrial Scalability | Limited by high cost and safety concerns associated with high-pressure hydrogenation.[4][5] | Favorable due to low cost, simple equipment, and straightforward operation.[3] | The FeCl3/C system appears more amenable to large-scale industrial production based on available information. |
Experimental Protocols
Synthesis of this compound using Pd/C
The catalytic hydrogenation using Pd/C is a widely recognized method for the reduction of nitroarenes.[6] A general procedure involves the following steps:
Experimental Workflow: Pd/C Catalyzed Hydrogenation
A generalized workflow for the synthesis of this compound using a Pd/C catalyst.
One specific example involves the reduction of 3-nitrophthalic acid in the presence of 5% palladium-charcoal in glacial acetic acid under atmospheric pressure at room temperature.[7] Another study reported yields of 74–97% using palladium-containing nanocomposite catalysts under mild conditions.[1][2] A patent describes a process utilizing high-pressure hydrogenation with Pd/C, achieving a yield of approximately 84%.[4]
Synthesis of this compound using FeCl3/C
The use of FeCl3/C with hydrazine hydrate offers a non-noble metal alternative for the reduction of 3-nitrophthalic acid. A detailed protocol is provided in a patent:[3]
Experimental Workflow: FeCl3/C Catalyzed Reduction
A generalized workflow for the synthesis of this compound using an FeCl3/C catalyst.
Detailed Protocol:
-
3-nitrophthalic acid is dissolved in an aqueous sodium hydroxide solution to form its sodium salt.[3]
-
The FeCl3/C catalyst is added to the solution. The catalyst is prepared from ferric chloride (FeCl3·6H2O) and activated carbon.[3]
-
The mixture is heated to approximately 95 °C (near reflux).[3]
-
An 80% hydrazine hydrate solution is added dropwise, and the reaction is allowed to reflux for several hours.[3]
-
After the reaction is complete, the hot solution is filtered to remove the catalyst.[3]
-
The filtrate is then acidified with concentrated hydrochloric acid to a pH of 3.5, leading to the crystallization of this compound upon cooling.[3]
-
The final product is isolated by filtration and drying. This method has been reported to yield 95% of this compound with a purity of ≥96%.[3]
Concluding Remarks
Both Pd/C and FeCl3/C are viable catalysts for the synthesis of this compound. The choice between them will largely depend on the specific requirements of the synthesis, including scale, cost constraints, and available equipment.
-
Pd/C offers high catalytic activity and is a well-established method for nitro group reduction. However, its high cost and the safety precautions required for handling hydrogen gas can be significant drawbacks, particularly for large-scale production.[4][5]
-
FeCl3/C presents a more cost-effective and operationally simpler alternative.[3] The use of hydrazine hydrate as a reducing agent under atmospheric pressure avoids the need for specialized high-pressure reactors. While hydrazine hydrate is toxic and requires careful handling, the overall process appears more amenable to industrial scale-up.[3][4]
For researchers and professionals in drug development, the FeCl3/C catalytic system warrants serious consideration as a practical and economical choice for the synthesis of this compound, offering high yields and purity with a more favorable process profile for manufacturing. Further process optimization and direct comparative studies would be beneficial to fully elucidate the most efficient and sustainable synthetic route.
References
- 1. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts - ProQuest [proquest.com]
- 2. Hydrogenation of 3-Nitrophthalic Acid on Palladium-Containing Nanocomposite Catalysts - ProQuest [proquest.com]
- 3. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 4. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 5. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 7. Catalytic Hydrogenation of 3-Nitrophthalic Acid [jstage.jst.go.jp]
Assessing the Purity of Synthesized 3-Aminophthalic Acid: A Comparative Guide to HPLC and NMR Techniques
For researchers and professionals in drug development and chemical synthesis, verifying the purity of synthesized compounds is a critical step. This guide provides an objective comparison of two primary analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for assessing the purity of synthesized 3-aminophthalic acid. We present detailed experimental protocols, data interpretation guidelines, and a direct comparison to aid in selecting the most appropriate method for your analytical needs.
Understanding Potential Impurities from Synthesis
The purity of a this compound sample is largely dependent on the synthetic route employed. A common method for its synthesis is the reduction of 3-nitrophthalic acid. This process can lead to several potential impurities, including the starting material (3-nitrophthalic acid), by-products from incomplete reduction, and other isomers if the starting material was not pure. Understanding these potential contaminants is crucial for developing an effective purity assessment method.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity determination due to its high sensitivity and quantitative accuracy. It excels at separating the target compound from even trace-level impurities.
HPLC Experimental Protocol
A standard reversed-phase HPLC (RP-HPLC) method is typically effective for analyzing this compound.
-
Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase :
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution : A gradient is often used to ensure good separation of polar and non-polar impurities. A typical gradient might be: 5% B to 95% B over 15 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detection at 254 nm or 310 nm.
-
Sample Preparation : Dissolve a precisely weighed amount of the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume : 10 µL.
Data Interpretation and Presentation
Purity is generally assessed using the area percentage method from the resulting chromatogram. The area of the main peak (this compound) is divided by the total area of all peaks and multiplied by 100.
| Parameter | Typical Result for High-Purity Sample |
| Retention Time (RT) | ~ 5.8 minutes (Varies with method) |
| Purity (% Area) | > 99.0% |
| Impurity Profile | Sum of all impurities < 1.0% |
| Limit of Detection | ~ 0.01% |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides invaluable structural information and can be used as a primary method for quantification (quantitative NMR or qNMR) without the need for a specific reference standard for the analyte.
NMR Experimental Protocol
¹H NMR is the most common NMR experiment for purity assessment.
-
Instrumentation : A 400 MHz or higher field NMR spectrometer.
-
Solvent : Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for this compound.
-
Sample Preparation :
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Accurately weigh a known amount of a high-purity internal standard (e.g., maleic acid or 1,4-dioxane). The internal standard should have a simple spectrum with at least one peak that does not overlap with the analyte or impurity signals.
-
Dissolve both the sample and the internal standard in a known volume of DMSO-d₆ (e.g., 0.75 mL) in an NMR tube.
-
-
NMR Parameters :
-
Experiment : ¹H NMR
-
Pulse Sequence : A standard 90° pulse.
-
Relaxation Delay (d1) : A long relaxation delay (e.g., 30 seconds) is crucial for accurate quantification to ensure complete relaxation of all protons.
-
Number of Scans : 8 to 16 scans.
-
Data Interpretation and Presentation
The purity is calculated by comparing the integral of a known proton signal from this compound to the integral of a known proton signal from the internal standard. The ¹H NMR spectrum of this compound in DMSO-d₆ typically shows three aromatic protons with distinct chemical shifts.
Purity (wt%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Parameter | Typical Result for High-Purity Sample |
| Chemical Shifts (δ) | Aromatic protons around 6.8-7.5 ppm |
| Purity (wt%) | > 99.0% |
| Impurity Detection | Signals not corresponding to the analyte |
| Limit of Quantification | ~ 0.1% (Depends on impurity structure) |
Head-to-Head Comparison: HPLC vs. NMR
| Feature | HPLC | NMR |
| Primary Measurement | Concentration (relative area %) | Structure and Molar Ratio (absolute wt% via qNMR) |
| Sensitivity | Very High (can detect trace impurities down to ~0.01-0.05%) | Moderate (generally requires >0.1% for reliable quantification) |
| Quantification | Highly precise and accurate, relies on response factor (often assumed equal for area % method) | Highly accurate (primary ratio method), less dependent on response factors |
| Impurity Identification | Requires isolation or reference standards for structural confirmation. | Can provide structural information on unknown impurities directly from the spectrum. |
| Throughput | High; autosamplers allow for analysis of many samples unattended. | Lower; requires longer acquisition times per sample for quantification. |
| Sample Consumption | Low (micrograms) | Higher (milligrams) |
| Development Complexity | Method development can be time-consuming. | Relatively straightforward for known compounds. |
Decisional Workflow: Choosing the Right Technique
The selection between HPLC and NMR often depends on the specific analytical question being asked. The following workflow can guide your decision.
Caption: Decision workflow for selecting between HPLC and NMR.
Conclusion
Both HPLC and NMR are powerful techniques for assessing the purity of synthesized this compound.
-
HPLC is the preferred method for routine quality control, high-throughput screening, and when high sensitivity for trace impurities is required. Its strength lies in precise quantification and robust separation.
-
NMR , particularly qNMR, is invaluable for the structural elucidation of unknown impurities and for providing an orthogonal, primary method of quantification that does not rely on the availability of reference standards for the main component.
For comprehensive characterization, especially during process development or for regulatory submissions, using both techniques is the most rigorous approach. HPLC can provide a highly sensitive impurity profile, while NMR can confirm the structure of the main component and any major impurities, providing a complete and reliable assessment of the sample's purity.
Unveiling the Unseen: A Comparative Guide to 3-Aminophthalic Acid Detection in Forensic Science
A deep dive into the cross-validation of luminol-based assays and their alternatives for the detection of latent blood evidence, providing researchers, scientists, and drug development professionals with a comprehensive performance comparison and detailed experimental data.
In the realm of forensic science, the detection of latent bloodstains is a critical step in crime scene investigation. The chemiluminescent reaction of luminol with the heme in blood, which produces 3-aminophthalic acid and a characteristic blue glow, has long been a cornerstone of this process. However, the reliability and accuracy of this method are subject to scrutiny, necessitating a thorough cross-validation against alternative techniques. This guide provides an objective comparison of luminol-based detection, centered on its product this compound, with other prevalent methods, supported by experimental data to inform best practices in forensic analysis.
Performance Comparison of Latent Blood Detection Methods
The efficacy of a presumptive blood detection method is primarily evaluated based on its sensitivity (the ability to detect minute traces of blood) and specificity (the ability to distinguish blood from other substances). The following table summarizes the quantitative performance of luminol and its common alternatives.
| Method | Principle | Reported Sensitivity (Blood Dilution) | Common False Positives (Interfering Substances) | DNA Analysis Compatibility |
| Luminol | Chemiluminescence | Up to 1:5,000,000[1] | Bleach, copper and its alloys, horseradish, some paints and cleaning agents, vegetable peroxidases[2][3] | Generally compatible, though some degradation may occur[1] |
| Bluestar® Forensic | Chemiluminescence (Luminol-based) | High, reported to be more sensitive than traditional luminol[4][5] | Similar to luminol (e.g., bleach, copper) | Reported to not adversely affect DNA[5][6] |
| Hemascein® (Fluorescein-based) | Fluorescence | Up to 1:1,000,000[1] | Some cleaning agents, copper, rust[7] | Generally compatible |
| Fluorescein | Fluorescence | 1:100,000[8] | Similar to Hemascein® | Reported to not affect DNA analysis[9] |
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the preparation and application of luminol, Bluestar® Forensic, and Hemascein®.
Luminol Solution Preparation and Application
Materials:
-
Luminol (3-aminophthalhydrazide) powder
-
Sodium carbonate or sodium hydroxide (for alkaline solution)
-
Hydrogen peroxide (3%)
-
Distilled water
-
Spray bottle
Protocol:
-
Prepare an alkaline solution by dissolving sodium carbonate or sodium hydroxide in distilled water.
-
Dissolve a small amount of luminol powder in the alkaline solution.
-
Just before use, add the hydrogen peroxide solution to the luminol mixture. The final concentration of the components can be adjusted based on specific protocols, but a common formulation involves 0.1 g of luminol and 5 g of sodium carbonate in 100 mL of water, with an equal volume of 3% hydrogen peroxide added prior to spraying.
-
In a darkened environment, spray a fine mist of the luminol solution over the suspected area.
-
Observe for a blue-white chemiluminescent glow, which indicates a presumptive positive for blood. The glow typically lasts for about 30 seconds.[10]
-
Document any reaction with photography using appropriate camera settings for low-light conditions.
Bluestar® Forensic Magnum Preparation and Application
Materials:
-
Bluestar® Forensic Magnum bottle (contains the chemiluminescent solution)
-
Oxidizer tablets (provided with the kit)
-
Spray bottle with a fine mist atomizer
Protocol:
-
Pour the contents of the Bluestar® Forensic Magnum bottle into the spray bottle.
-
Add the three oxidizer tablets to the solution.
-
Allow the tablets to dissolve completely, which typically takes a few minutes.[4][11]
-
In a darkened or semi-darkened environment, spray a fine mist over the area of interest.
-
Observe for an intense blue luminescence. Bluestar® is reported to produce a brighter and longer-lasting reaction than traditional luminol.[5]
-
Document any positive reactions through photography.
Hemascein® (Fluorescein-based) Preparation and Application
Materials:
-
Hemascein® powder
-
Distilled water
-
Hydrogen peroxide (typically 3%)
-
Spray bottles (one for the Hemascein® solution and one for the hydrogen peroxide)
-
Alternate Light Source (ALS) with a wavelength of 450-485 nm
-
Orange or yellow barrier filter
Protocol:
-
Prepare the Hemascein® working solution by mixing the powder with distilled water according to the manufacturer's instructions.
-
In a separate spray bottle, have the hydrogen peroxide solution ready.
-
In a darkened environment, first spray the suspected area with the Hemascein® working solution.
-
Immediately after, spray the same area with the hydrogen peroxide solution.
-
Illuminate the area with an ALS in the 450-485 nm range.
-
View the area through an orange or yellow barrier filter and observe for a greenish-yellow fluorescence, indicating a presumptive positive for blood.[1]
-
Photograph any observed fluorescence using the barrier filter on the camera lens.
Visualizing the Chemistry and Workflow
To better understand the underlying processes, the following diagrams illustrate the luminol reaction pathway and the general experimental workflow for latent blood detection.
Caption: The chemiluminescent reaction of luminol with blood.
Caption: General workflow for latent blood detection at a crime scene.
References
- 1. marshall.edu [marshall.edu]
- 2. A study of common interferences with the forensic luminol test for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sirchie.com [sirchie.com]
- 5. tritechforensics.com [tritechforensics.com]
- 6. [A comparison of the Bluestar and luminol effectiveness in bloodstain detection] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of chemical enhancements for the detection of latent blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crime Scene Investigator Network Newsletter [crime-scene-investigator.net]
- 9. researchgate.net [researchgate.net]
- 10. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
- 11. medtechforensics.com [medtechforensics.com]
A Comparative Guide to the Chemiluminescence of 3-Aminophthalic Acid (Luminol) and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemiluminescent performance of 3-aminophthalic acid, commonly known as luminol, and its various derivatives. By presenting supporting experimental data, detailed methodologies, and visual representations of reaction pathways and workflows, this document aims to assist researchers in selecting the optimal chemiluminescent probe for their specific applications.
Performance Comparison of Luminol and Its Derivatives
The chemiluminescent properties of luminol can be significantly altered by chemical modifications to its core structure. These modifications can influence factors such as quantum yield, emission wavelength, solubility, and reaction kinetics. The following table summarizes the quantitative performance of several luminol derivatives compared to the parent compound.
| Compound | Structural Modification | Relative Quantum Yield (vs. Luminol) | Emission Wavelength (λmax) | Key Characteristics & Applications |
| Luminol | Parent Compound | 1.0 | ~425 nm | Widely used in immunoassays, forensic science, and cellular assays.[1][2] |
| Isoluminol | Isomer of Luminol | 0.01 - 0.1 | ~425 nm | Lower quantum yield than luminol, often used as a structural comparison.[3] |
| m-Carboxy luminol | Carboxyl group at the meta position | ~5.0 | Not specified | Improved water solubility, 18-fold higher sensitivity for H2O2 detection.[4] |
| 6,8-Dimethyl luminol | Methyl groups at positions 6 and 8 | ~14.2 | Not specified | Enhanced chemiluminescence efficiency.[5] |
| 6-Methyl-8-(4-hydroxymethylphenyl) luminol | Methyl and hydroxymethylphenyl groups at positions 6 and 8 | ~32.5 | Not specified | Significantly enhanced chemiluminescence efficiency.[5] |
| Naphthalene Analogues | Extended aromatic system | Variable | 490 - 590 nm | Green chemiluminescence, potential for increased sensitivity in analytical methods.[6] |
| Acylated Luminol Derivatives (e.g., N-ethoxy carbonyl, N-benzoyl) | Acyl group on the amino group | Decreased | No significant shift | Generally show decreased chemiluminescence intensity compared to luminol.[3] |
Experimental Protocols
To ensure reproducible and comparable results when evaluating the chemiluminescence of different compounds, a standardized experimental protocol is crucial. The following provides a detailed methodology for a comparative chemiluminescence assay.
Materials and Reagents:
-
Luminol and its derivatives
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Buffer solution (e.g., 0.1 M carbonate buffer, pH 9.5)
-
Oxidizing agent (e.g., 10 mM Hydrogen Peroxide, H₂O₂)
-
Catalyst (e.g., 1 µM Horseradish Peroxidase, HRP, or a metal ion catalyst like Cobalt(II) chloride)
-
96-well microplate (white, opaque for luminescence measurements)
-
Luminometer or a microplate reader with chemiluminescence detection capabilities
Experimental Procedure:
-
Preparation of Stock Solutions:
-
Prepare 10 mM stock solutions of luminol and each derivative in DMSO.
-
Store stock solutions protected from light at -20°C.
-
-
Preparation of Working Solutions:
-
On the day of the experiment, dilute the stock solutions to the desired final concentration (e.g., 100 µM) in the carbonate buffer.
-
-
Chemiluminescence Measurement:
-
Pipette 50 µL of each luminol/derivative working solution into the wells of the 96-well microplate.
-
Prepare the reaction cocktail by mixing the H₂O₂ and HRP solutions in the carbonate buffer to achieve the desired final concentrations.
-
Using an automated injector on the luminometer, add 50 µL of the reaction cocktail to each well.
-
Immediately initiate the measurement of luminescence intensity (in Relative Light Units, RLU) over a specified period (e.g., 10 minutes) with data points collected every 30 seconds.
-
-
Data Analysis:
-
Determine the peak chemiluminescence intensity and the total light emission (area under the curve) for each compound.
-
Calculate the relative quantum yield of the derivatives by comparing their total light emission to that of luminol under the same experimental conditions.
-
Visualizing the Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: General mechanism of luminol chemiluminescence.
Caption: Workflow for comparative chemiluminescence assay.
References
- 1. researchgate.net [researchgate.net]
- 2. goldbio.com [goldbio.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Next generation luminol derivative as powerful benchmark probe for chemiluminescence assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Re-engineering luminol: new frontiers in chemiluminescence chemistry - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00065C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Amino-Functionalized vs. Non-Functionalized MOFs for Gas Adsorption: JUC-141 vs. HKUST-1
A detailed evaluation of 3-aminophthalic acid-based Metal-Organic Frameworks (MOFs) and their non-functionalized counterparts reveals the significant impact of amino functionalization on gas adsorption properties. This guide provides a comparative analysis of JUC-141, a MOF synthesized from an isomer of this compound, and the well-established HKUST-1, highlighting differences in their synthesis, activation, and performance in adsorbing key industrial gases.
Researchers in materials science and drug development are continually seeking advanced porous materials with tailored properties for applications such as gas storage, separation, and catalysis. Amino-functionalized MOFs, a subclass of these crystalline materials, have garnered considerable interest due to the potential of the amino groups to enhance selective gas uptake, particularly of acidic gases like carbon dioxide (CO₂). This guide focuses on JUC-141, a copper-based MOF constructed from 5-aminoisophthalic acid, and compares its gas adsorption capabilities with HKUST-1 (also known as Cu-BTC), a benchmark copper-based MOF synthesized from a non-functionalized linker, 1,3,5-benzenetricarboxylic acid.
Comparative Gas Adsorption Performance
The introduction of amino groups into the MOF structure is shown to influence its affinity for different gases. The following tables summarize the quantitative gas adsorption data for JUC-141 and HKUST-1 under comparable conditions.
Table 1: Comparison of BET Surface Area and Pore Volume
| MOF | Linker | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| JUC-141 | 5-Aminoisophthalic Acid | ~586 | ~0.25 |
| HKUST-1 | 1,3,5-Benzenetricarboxylic Acid | 700 - 1700 | 0.7 - 0.8 |
Table 2: Comparison of Gas Uptake Capacities
| Gas | MOF | Temperature (K) | Pressure (bar) | Gas Uptake (mmol/g) | Gas Uptake (cm³/g, STP) |
| CO₂ | JUC-141 | 273 | 1 | ~1.82 | ~40.8 |
| 298 | 1 | ~1.17 | ~26.2 | ||
| HKUST-1 | 298 | 1 | ~2.5 | ~56.0 | |
| N₂ | JUC-141 | 273 | 1 | ~0.62 | ~13.9 |
| 298 | 1 | ~0.30 | ~6.7 | ||
| HKUST-1 | 298 | 1 | ~0.4 | ~9.0 | |
| CH₄ | JUC-141 | 273 | 1 | Data not available | Data not available |
| HKUST-1 | 298 | 1 | ~0.8 | ~17.9 |
Table 3: CO₂/N₂ Selectivity
| MOF | Temperature (K) | Pressure (bar) | Selectivity (CO₂/N₂) |
| JUC-141 | 273 | 1 | ~2.9 |
| 298 | 1 | ~3.9 | |
| HKUST-1 | 298 | 1 | ~6.3 |
Experimental Protocols
Detailed methodologies for the synthesis, activation, and gas adsorption measurements of JUC-141 and HKUST-1 are provided below.
Synthesis of JUC-141
A mixture of 5-aminoisophthalic acid (0.0905 g, 0.5 mmol) and Cu(NO₃)₂·3H₂O (0.2416 g, 1.0 mmol) is dissolved in a mixed solvent of N,N-dimethylformamide (DMF, 10 mL) and ethanol (10 mL). The solution is sealed in a Teflon-lined stainless steel autoclave and heated at 120°C for 72 hours. After cooling to room temperature, blue block-shaped crystals are collected by filtration and washed with fresh DMF.
Synthesis of HKUST-1
Copper(II) nitrate trihydrate (1.0 g, 4.14 mmol) is dissolved in 20 mL of deionized water. 1,3,5-Benzenetricarboxylic acid (0.5 g, 2.38 mmol) is dissolved in 20 mL of ethanol. The two solutions are mixed and stirred for 10 minutes. The resulting mixture is then transferred to a Teflon-lined stainless steel autoclave and heated at 120°C for 24 hours. The blue crystalline product is collected by filtration, washed with a 1:1 (v/v) mixture of water and ethanol, and then with pure ethanol.
Activation of MOFs for Gas Adsorption
Prior to gas adsorption measurements, the as-synthesized MOFs must be activated to remove solvent molecules occluded within the pores.
-
JUC-141: The crystalline sample is immersed in fresh methanol for three days, during which the methanol is exchanged daily. The solvent-exchanged sample is then heated under a dynamic vacuum at 150°C for 12 hours.
-
HKUST-1: The as-synthesized material is washed with ethanol and then immersed in fresh dichloromethane for three days to exchange the solvent. The sample is then activated by heating at 170°C under high vacuum for 24 hours.
Gas Adsorption Measurements
Gas adsorption isotherms are measured using a volumetric gas adsorption analyzer. The activated MOF sample is placed in a sample tube and degassed again under vacuum at the activation temperature before analysis. The measurements for CO₂, N₂, and CH₄ are typically performed at 273 K and 298 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the nitrogen adsorption isotherm.
Logical Workflow for MOF Evaluation
The following diagram illustrates the general workflow from the synthesis of a MOF to the evaluation of its gas adsorption properties.
Caption: Workflow for the synthesis, activation, and gas adsorption evaluation of MOFs.
Quantitative Analysis of 3-Aminophthalic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the accurate quantification of 3-aminophthalic acid in complex mixtures is crucial for a variety of applications, from metabolic studies to quality control in pharmaceutical manufacturing. This guide provides an objective comparison of the most prevalent analytical methodologies for this purpose: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). The performance of these techniques is compared based on key validation parameters, with detailed experimental protocols provided to support methodological decisions.
Comparative Analysis of Quantitative Performance
The choice of an analytical technique for the quantification of this compound is dependent on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. The following table summarizes the typical quantitative performance of HPLC-UV/FLD, LC-MS/MS, and CE-LIF for the analysis of amino compounds, providing a baseline for what can be expected for this compound.
| Parameter | HPLC-UV | HPLC-FLD (with Derivatization) | LC-MS/MS | Capillary Electrophoresis (CE-LIF) |
| Limit of Detection (LOD) | ~1-10 µg/mL | ~0.1-1 µg/mL | ~0.01-1 ng/mL | ~1-10 ng/mL |
| Limit of Quantification (LOQ) | ~5-30 µg/mL | ~0.5-5 µg/mL | ~0.05-5 ng/mL | ~5-50 ng/mL |
| Linearity Range | 1-1000 µg/mL | 0.1-500 µg/mL | 0.1-1000 ng/mL | 10-1000 ng/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 99-101% | 97-103% |
| Precision (% RSD) | < 5% | < 3% | < 2% | < 4% |
| Throughput | Moderate | Moderate | High | Moderate to High |
| Matrix Effect | Low to Moderate | Low to Moderate | High | Low |
| Cost | Low | Low to Moderate | High | Moderate |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for the analysis of similar amino compounds and can be adapted and validated for the specific quantification of this compound in various complex matrices.
High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)
HPLC is a robust and widely used technique for the quantification of this compound. UV detection is straightforward but may lack sensitivity for trace analysis. Fluorescence detection, coupled with a pre-column derivatization step, offers significantly enhanced sensitivity.
a) Sample Preparation (for Biological Fluids):
-
To 100 µL of plasma or urine, add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
b) Derivatization for Fluorescence Detection (using OPA):
-
To the reconstituted sample, add 50 µL of o-phthaldialdehyde (OPA) reagent.
-
Allow the reaction to proceed for 2 minutes at room temperature.
-
Inject a 20 µL aliquot into the HPLC system.
c) HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 254 nm.
-
Fluorescence: Excitation at 340 nm, Emission at 455 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-selectivity quantification of small molecules in complex matrices.[1] It offers direct analysis without the need for derivatization.
a) Sample Preparation:
-
Perform protein precipitation as described in the HPLC method.
-
The dried and reconstituted sample is ready for injection.
b) LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system.
-
Column: C18 or HILIC column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: A suitable gradient to retain and elute this compound (e.g., 2% B held for 1 min, then ramped to 98% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions (Proposed):
-
Quantifier: 182.1 -> 164.1 (loss of H₂O)
-
Qualifier: 182.1 -> 136.1 (loss of H₂O and CO)
-
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
Capillary electrophoresis offers high separation efficiency and is particularly useful for charged analytes like this compound.[2] LIF detection provides excellent sensitivity, often requiring derivatization with a fluorescent tag.
a) Sample Preparation and Derivatization (using FITC):
-
Perform protein precipitation as described in the HPLC method.
-
To the dried residue, add 50 µL of 0.1 M sodium bicarbonate buffer (pH 9.0) and 50 µL of fluorescein isothiocyanate (FITC) solution in acetone.
-
Incubate at room temperature in the dark for 8 hours.
-
Evaporate the solvent and reconstitute in 100 µL of the CE running buffer.
b) CE-LIF Conditions:
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm to detector).
-
Running Buffer: 20 mM Sodium borate buffer, pH 9.2.
-
Separation Voltage: 25 kV.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: Laser-Induced Fluorescence.
-
Excitation: 488 nm (Argon ion laser).
-
Emission: 520 nm.
-
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Caption: Workflow for HPLC-UV/FLD analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
Caption: Workflow for CE-LIF analysis of this compound.
References
A Comparative Guide to the Kinetic Profiles of Luminol and 3-Aminophthalic Acid Anion Chemiluminescence
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic profiles of the chemiluminescent reactions of luminol and its resulting light-emitting species, the 3-aminophthalic acid anion. This objective analysis is supported by available experimental data and detailed methodologies to aid in the selection and application of these compounds in research and development.
Introduction to Chemiluminescence: Luminol and the this compound Anion
Luminol (5-amino-2,3-dihydro-1,4-phthalazinedione) is a well-known synthetic chemical that exhibits vibrant blue chemiluminescence upon oxidation in an alkaline solution. This light-producing reaction has found widespread use in various fields, including forensic science for the detection of blood, cellular assays, and as a component in immunoassays.
The key to luminol's light emission lies in the formation of an excited-state intermediate, the 3-aminophthalate dianion. It is this species that, upon relaxation to its ground state, releases a photon of light. While intrinsically linked, the direct chemiluminescent reaction of the this compound anion itself has been a subject of study to better understand the overall process and explore its own potential applications.
Kinetic Profile Comparison
The kinetic profile of a chemiluminescent reaction, encompassing its rate, quantum yield, and decay characteristics, is crucial for its practical application. While extensive quantitative data is available for the luminol reaction, the direct chemiluminescence of the this compound anion is less characterized quantitatively in publicly available literature. However, studies have shown that in a hydrogen peroxide-cobalt (II) system, the kinetic profile and peak emission wavelength of the this compound anion are similar to that of luminol. A notable advantage of the this compound anion reaction is its significantly lower background signal, which can be advantageous in sensitive analytical applications.[1][2]
Quantitative Data Summary
The following table summarizes the available quantitative kinetic data for the luminol chemiluminescence reaction. It is important to note that these values can be influenced by factors such as the solvent, pH, catalyst, and oxidizing agent used.
| Parameter | Luminol | This compound Anion |
| Quantum Yield (Φ) | ~0.01-0.05 in aqueous solution | Data not readily available (qualitatively high) |
| Emission Maximum (λmax) | ~425 nm | Similar to luminol (~425 nm)[1][2] |
| Reaction Rate | Dependent on conditions (e.g., catalyst, oxidant concentration) | Similar to luminol under comparable conditions[1][2] |
| Signal-to-Noise Ratio | Lower | Higher (due to lower background signal)[1][2] |
Signaling Pathway and Experimental Workflow
To visualize the processes involved, the following diagrams illustrate the chemiluminescence signaling pathway of luminol and a proposed experimental workflow for a comparative kinetic analysis.
Experimental Protocols
To facilitate a direct and objective comparison of the kinetic profiles, the following detailed experimental protocol is provided. This protocol is designed to be adaptable for both luminol and the this compound anion under identical conditions.
Objective:
To determine and compare the kinetic profiles (initial reaction rate, quantum yield, and signal decay) of the chemiluminescent reactions of luminol and the this compound anion.
Materials:
-
Luminol
-
This compound
-
Sodium hydroxide (NaOH) for preparing the this compound anion solution and for pH adjustment
-
Hydrogen peroxide (H₂O₂)
-
Cobalt(II) chloride (CoCl₂) or another suitable catalyst
-
Buffer solution (e.g., carbonate buffer, pH 10-11)
-
Deionized water
-
Luminometer or spectrofluorometer with a chemiluminescence reading mode
-
Micropipettes and sterile tips
-
96-well microplates (opaque, white for luminescence assays)
-
Stopwatch
Methods:
1. Reagent Preparation:
-
Luminol Stock Solution (10 mM): Dissolve the appropriate amount of luminol in a small volume of 0.1 M NaOH and then dilute with the buffer solution to the final concentration.
-
This compound Anion Stock Solution (10 mM): Dissolve the appropriate amount of this compound in a small volume of 0.1 M NaOH and then dilute with the buffer solution to the final concentration.
-
Working Solutions (1 mM): Prepare fresh 1 mM working solutions of both luminol and the this compound anion by diluting the stock solutions with the buffer solution.
-
Oxidant/Catalyst Solution: Prepare a solution containing hydrogen peroxide and the catalyst in the buffer solution. The final concentrations will need to be optimized, but a starting point could be 10 mM H₂O₂ and 1 mM CoCl₂.
2. Kinetic Profile Measurement:
-
Set up the luminometer or spectrofluorometer to measure kinetic reads (light intensity over time) at a suitable emission wavelength (e.g., 425 nm). Set the measurement interval (e.g., every 1 second) and the total measurement duration (e.g., 300 seconds).
-
In a 96-well plate, pipette a fixed volume (e.g., 50 µL) of the 1 mM working solution of either luminol or the this compound anion into triplicate wells.
-
Using an automated injector if available, or a multichannel pipette, rapidly add a fixed volume (e.g., 50 µL) of the oxidant/catalyst solution to the wells to initiate the reaction.
-
Immediately start the kinetic measurement.
-
Record the light intensity (in Relative Light Units, RLU) over time.
3. Data Analysis:
-
Initial Reaction Rate: Determine the initial rate of the reaction from the steepest slope of the light intensity versus time curve.
-
Signal Decay: Plot the natural logarithm of the light intensity versus time for the decay portion of the curve. The slope of this line will be related to the first-order decay rate constant.
-
Total Light Emission: Integrate the area under the light intensity versus time curve to determine the total light emission.
-
Quantum Yield (Relative): The relative quantum yield can be estimated by comparing the total light emission of the this compound anion reaction to that of the luminol reaction under identical conditions, assuming the quantum yield of luminol is known under those conditions.
4. Comparison:
-
Tabulate the determined initial reaction rates, decay constants, and relative quantum yields for both luminol and the this compound anion.
-
Statistically analyze the differences between the two compounds.
Conclusion
The chemiluminescent reaction of luminol is a well-established tool with a characterized kinetic profile. The light-emitting species in this reaction, the this compound anion, also exhibits chemiluminescence with a similar kinetic profile but a lower background signal, suggesting its potential for high-sensitivity applications. While direct quantitative kinetic data for the this compound anion is not as readily available, the provided experimental protocol offers a robust framework for researchers to perform a direct comparative analysis. This will enable a more informed decision on which compound is better suited for specific applications in drug development and other scientific research areas.
References
Navigating the Synthesis of 3-Aminophthalic Acid: A Comparative Guide to Cost-Effectiveness
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Aminophthalic acid, a crucial building block in the pharmaceutical and dye industries, is no exception.[1][2][3] Its role as a precursor to compounds like Apremilast, a treatment for psoriatic arthritis, underscores the need for optimized and cost-effective manufacturing processes.[2][3] This guide provides an objective comparison of the most common synthesis routes for this compound, supported by experimental data, to aid in the selection of the most suitable method for your research and production needs.
The primary and most widely documented approach to synthesizing this compound involves the reduction of 3-nitrophthalic acid.[2][4] The choice of reducing agent and catalytic system, however, defines the cost, efficiency, and environmental impact of the process. This comparison focuses on four prominent reduction methods: catalytic hydrogenation, hydrazine hydrate reduction, metal/acid reduction, and a more novel sulfur-based reduction.
Quantitative Comparison of Synthesis Routes
The following table summarizes the key quantitative metrics for each synthesis route, providing a clear overview for at-a-glance comparison.
| Synthesis Route | Starting Material | Key Reagents/Catalyst | Reported Yield | Reported Purity | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | 3-Nitrophthalic Acid | H₂, PtO₂, Pd/C, Raney Nickel | >90%[4] | >98%[4] | High yield and purity, clean reaction. | High cost of precious metal catalysts, requires specialized high-pressure equipment.[5] |
| Hydrazine Hydrate Reduction | 3-Nitrophthalic Acid | Hydrazine hydrate, FeCl₃/Activated Carbon | 93-96%[1][6] | 96.4-96.7%[1][6] | High yield, lower cost reagents than precious metals. | Toxicity of hydrazine hydrate, violent reaction, special handling of waste required.[5] |
| Metal/Acid Reduction | 3-Nitrophthalic Acid | Sn/HCl, Iron powder | 50-60% (Iron powder)[1] | Lower than other methods | Inexpensive reagents. | Harsh reaction conditions, significant environmental pollution, complex workup, lower yield.[1][5] |
| Sulfur-based Reduction | 3-Nitrophthalic Acid | Elemental sulfur, Sulfides | 90.3% | 96.3% | High yield, environmentally friendly, simple operation.[5] | Newer method, may have less established industrial precedent. |
Experimental Protocols
Detailed methodologies are crucial for replicating and evaluating synthesis routes. Below are summaries of the experimental protocols for the key methods discussed.
1. Catalytic Hydrogenation
This method involves the reduction of 3-nitrophthalic acid using hydrogen gas in the presence of a metal catalyst.
-
Procedure: A solution of 3-nitrophthalic acid in a suitable solvent (e.g., methanol) is introduced into a high-pressure reactor.[7] A catalytic amount of platinum oxide or palladium on carbon is added.[4][7] The reactor is then pressurized with hydrogen gas, and the reaction is allowed to proceed, typically with agitation, until the uptake of hydrogen ceases.[7] The catalyst is subsequently removed by filtration, and the solvent is evaporated to yield this compound.[7] To improve stability for storage and handling, the product can be converted to its hydrochloride dihydrate salt by treatment with concentrated hydrochloric acid.[4][8]
2. Hydrazine Hydrate Reduction
This route utilizes hydrazine hydrate as the reducing agent, often with a catalyst to improve efficiency.
-
Procedure: 3-nitrophthalic acid is dissolved in an aqueous solution of sodium hydroxide to form the sodium salt.[1][6] A catalyst, such as a mixture of ferric chloride and activated carbon, is added to the solution.[1][6] The mixture is heated, and hydrazine hydrate solution is added dropwise.[1][6] The reaction is refluxed for several hours.[1][6] After the reaction is complete, the hot solution is filtered to remove the catalyst. The filtrate is then cooled and acidified with concentrated hydrochloric acid to a pH of approximately 3.5, leading to the crystallization of this compound.[1][6] The product is collected by filtration and dried.[1][6]
3. Metal/Acid Reduction
A classical method for nitro group reduction, though often superseded by more efficient and environmentally benign alternatives.
-
Procedure: 3-nitrophthalic acid is dissolved in a dilute acid, such as hydrochloric acid.[5] Iron powder is then added portion-wise to the solution. The reaction mixture is stirred, often with heating, for an extended period. The progress of the reaction is monitored until the starting material is consumed. The workup for this reaction can be complex, involving filtration of the iron salts and careful pH adjustment to precipitate the product. This method is noted for its lower yield and significant environmental waste.[1][5]
4. Sulfur-based Reduction
A more recent development that offers a greener alternative to traditional methods.
-
Procedure: 3-nitrophthalic acid is dissolved in an aqueous alkali solution. Elemental sulfur and a sulfide, such as sodium sulfide, are added to the solution.[5] The mixture is heated to reflux for a couple of hours. After cooling, the reaction mixture is treated to remove any unreacted sulfur and byproducts. The filtrate is then acidified to precipitate the this compound, which is collected by filtration and dried. This method is reported to have a high yield and be more environmentally friendly.[5]
Visualizing the Synthesis Pathways
The following diagrams illustrate the general workflows for the discussed synthesis routes of this compound.
Caption: Overview of this compound synthesis routes.
Caption: General experimental workflow for synthesis.
Conclusion
The selection of a synthesis route for this compound is a trade-off between cost, yield, safety, and environmental impact. For large-scale industrial production where purity and yield are critical, catalytic hydrogenation stands out, provided the initial investment in equipment and catalysts is feasible. The hydrazine hydrate reduction method offers a high-yield alternative with lower catalyst costs, but the hazardous nature of hydrazine necessitates stringent safety protocols. The newly reported sulfur-based reduction appears to be a promising, environmentally friendly, and high-yield option that warrants further investigation for industrial scalability. The traditional metal/acid reduction is largely outdated for industrial applications due to its low yield and significant environmental drawbacks.
Ultimately, the most cost-effective route will depend on the specific capabilities and priorities of the laboratory or manufacturing facility. This guide provides the foundational data to make an informed decision based on a comprehensive understanding of the available synthetic pathways.
References
- 1. Method of preparing this compound from 3-nitrophthalic acid - Eureka | Patsnap [eureka.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound Hydrochloride Dihydrate | 1852533-96-0 | Benchchem [benchchem.com]
- 5. CN105669478A - Preparation method for this compound and derivative thereof - Google Patents [patents.google.com]
- 6. CN101012178A - Method of preparing this compound from 3-nitrophthalic acid - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. CN105198764A - A kind of method for preparing 3-aminophthalate hydrochloride dihydrate - Google Patents [patents.google.com]
A Comparative Guide to Pomalidomide-Based and 3-Aminophthalic Acid-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent classes of Proteolysis Targeting Chimeras (PROTACs): those utilizing the established E3 ligase ligand pomalidomide, and those employing the more recently identified 3-aminophthalic acid. Both ligands recruit the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins of interest (POIs). This document outlines their mechanisms of action, presents available performance data, details key experimental protocols, and provides visual representations of the underlying biological processes and workflows.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that function by inducing the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target.[1] Pomalidomide, a derivative of thalidomide, is a well-established ligand for the CRBN E3 ligase and has been widely used in the development of potent PROTACs.[2][3] More recently, this compound has been identified as a novel CRBN ligand, offering an alternative scaffold for PROTAC design.[4][5]
Mechanism of Action
Both pomalidomide and this compound-based PROTACs operate through a similar mechanism of action. The pomalidomide or this compound moiety of the PROTAC binds to the CRBN E3 ligase, while the other end of the PROTAC binds to the protein of interest. This dual binding brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1]
Performance Comparison
Direct, head-to-head quantitative comparisons of pomalidomide- and this compound-based PROTACs targeting the same protein under identical experimental conditions are limited in the current literature. However, a key study has reported that an oligonucleotide-based PROTAC (O'PROTAC) utilizing this compound for the degradation of the transcription factor ERG exhibited "comparable efficacy" to its pomalidomide-based counterpart.[4][5]
Data Presentation
The following tables summarize the available quantitative data for the degradation efficiency of PROTACs based on each ligand.
Table 1: Performance of a this compound-Based PROTAC
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| OP-C-P1 | ERG | This compound | 172 | Not Reported | VCaP | [6] |
Table 2: Representative Performance of Pomalidomide-Based PROTACs
| PROTAC Name | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 16 | EGFR | Pomalidomide | Not Reported | 96 | A549 | [7] |
| S3D5 | STAT3 | Pomalidomide | 110 | >90 | HepG2 |
Note: The data in these tables are from different studies and experimental conditions may vary. Therefore, a direct comparison of the absolute values should be made with caution.
Experimental Protocols
Accurate assessment of PROTAC performance requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments in PROTAC characterization.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the extent of target protein degradation.
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (for DC50 determination) or a fixed concentration for various time points (for time-course analysis). Include a vehicle control (e.g., DMSO).
b. Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
c. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
d. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
e. Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes upon binding to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of the interaction between the PROTAC and its binding partners.
a. Sample Preparation:
-
Dialyze the purified target protein and E3 ligase against the same buffer to ensure a precise match.
-
Prepare a stock solution of the PROTAC in 100% DMSO.
-
Dilute the PROTAC into the dialysis buffer to the desired concentration, ensuring the final DMSO concentration is matched in all solutions.
b. ITC Experiment:
-
Load the protein solution (e.g., target protein or E3 ligase) into the sample cell of the calorimeter.
-
Load the PROTAC solution into the injection syringe.
-
Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
c. Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time, making it ideal for studying the formation of the ternary complex.
a. Chip Preparation:
-
Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
b. Binding Analysis:
-
Binary Interactions: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kon and koff) and affinity (Kd). Similarly, inject the target protein over an immobilized PROTAC or vice versa.
-
Ternary Complex Formation: Co-inject the PROTAC and the target protein over the immobilized E3 ligase. An enhanced binding response compared to the binary interactions indicates the formation of a ternary complex.
c. Data Analysis:
-
Analyze the sensorgrams using appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) to quantify the stability of the ternary complex.
Summary and Future Perspectives
Pomalidomide has been a cornerstone in the development of CRBN-recruiting PROTACs, leading to numerous potent degraders. The discovery of this compound as a new CRBN ligand expands the chemical toolbox for PROTAC design. While initial findings suggest comparable efficacy, more direct comparative studies are needed to fully elucidate the potential advantages and disadvantages of this compound-based PROTACs in terms of potency, selectivity, and pharmacokinetic properties. The choice of the E3 ligase ligand is a critical parameter in PROTAC design, and the availability of alternative scaffolds like this compound will undoubtedly fuel the development of next-generation protein degraders with improved therapeutic profiles.
References
- 1. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a new cereblon ligand for targeted protein degradation by O’PROTAC - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Expanding the horizons of targeted protein degradation: A non-small molecule perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Comparative Guide to Validating the Binding Affinity of 3-Aminophthalic Acid to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of 3-aminophthalic acid to Cereblon (CRBN) against established CRBN ligands. It includes supporting experimental data for related compounds, detailed methodologies for key binding assays, and visual representations of the underlying molecular interactions and experimental workflows.
Introduction to CRBN and Ligand Binding
Cereblon (CRBN) is a crucial substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4^CRBN). This complex plays a pivotal role in protein homeostasis by targeting specific proteins for ubiquitination and subsequent proteasomal degradation. The function of CRBN can be modulated by small molecules, most notably immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide. These molecules act as "molecular glues," inducing or stabilizing the interaction between CRBN and "neosubstrates," proteins not typically targeted by CRBN, leading to their degradation. This mechanism is central to the therapeutic effects of IMiDs and has spurred the development of Proteolysis Targeting Chimeras (PROTACs) that co-opt CRBN to degrade specific proteins of interest.
Recently, this compound has been identified as a novel ligand for CRBN, offering a new scaffold for the development of PROTACs and other targeted protein degraders.[1] Validating and quantifying the binding affinity of new ligands like this compound to CRBN is a critical step in the drug discovery and development process.
Quantitative Data Comparison: CRBN Ligand Affinities
While direct, experimentally determined binding affinity data (Kd) for this compound with CRBN is not yet widely available in the public domain, we can compare the affinities of well-characterized IMiD ligands. This provides a benchmark for the expected and desired potency of new CRBN binders.
| Ligand | Binding Affinity (Kd) | Assay Method | Reference |
| Pomalidomide | ~157 nM | Fluorescence Polarization | [2] |
| Lenalidomide | ~178 nM | Fluorescence Polarization | [2] |
| Thalidomide | ~250 nM | Fluorescence Polarization | [2][3] |
| Lenalidomide | 0.64 µM (640 nM) | Isothermal Titration Calorimetry (ITC) | [4] |
Note: Binding affinity values can vary between different experimental setups and should be considered as representative.
Molecular docking studies suggest that this compound interacts with the same key residues in the CRBN binding pocket as thalidomide. The carboxylic acid group of this compound forms hydrogen bonds with Tryptophan (TRP) 382 and Histidine (HIS) 380, similar to the glutarimide moiety of thalidomide.[5]
Experimental Protocols for Measuring Binding Affinity
Accurate determination of binding affinity is paramount for ligand development. Below are detailed protocols for three common biophysical assays used to quantify the interaction between small molecules and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Objective: To determine the thermodynamic profile of a ligand binding to CRBN.
Materials:
-
Purified recombinant human CRBN (often in complex with DDB1 for stability).
-
Ligand of interest (e.g., this compound).
-
ITC instrument.
-
ITC buffer (e.g., 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified CRBN protein against the ITC buffer to ensure a precise buffer match.
-
Dissolve the ligand in the exact same buffer. If a co-solvent like DMSO is necessary for solubility, ensure the final concentration is low and identical in both protein and ligand solutions.
-
Accurately determine the concentrations of the protein and ligand.
-
Degas both solutions to prevent air bubbles during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Load the CRBN solution (e.g., 20-50 µM) into the sample cell.
-
Load the ligand solution (typically 10-fold higher concentration, e.g., 200-500 µM) into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement.
-
Carry out a series of injections (e.g., 1-2 µL each) of the ligand into the protein solution, with sufficient spacing between injections to allow the signal to return to baseline.
-
Record the heat change after each injection.
-
-
Control Experiment:
-
Perform a control titration by injecting the ligand into the buffer alone to measure the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat flow peaks to get the heat change per injection.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding kinetics by detecting changes in the refractive index at a sensor chip surface.
Objective: To determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (Kd) of a ligand binding to CRBN.
Materials:
-
Purified recombinant CRBN (His-tagged or with a primary amine for coupling).
-
Ligand of interest.
-
SPR instrument and sensor chips (e.g., CM5 or Ni-NTA).
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (e.g., EDC, NHS for amine coupling).
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5).
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
For a CM5 chip, activate the surface with a mixture of EDC and NHS.
-
Inject the CRBN solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
For a Ni-NTA chip, directly immobilize His-tagged CRBN.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the ligand in running buffer.
-
Inject the ligand solutions over the immobilized CRBN surface at a constant flow rate.
-
Monitor the change in response units (RU) to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound ligand and prepare the surface for the next cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the association and dissociation curves (sensorgram) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd from the ratio of kd/ka.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is often used in a competitive format to determine the affinity of unlabeled compounds.
Objective: To determine the binding affinity (IC50 or Ki) of an unlabeled ligand to CRBN in a competitive binding format.
Materials:
-
Purified recombinant CRBN.
-
A fluorescently labeled CRBN ligand (tracer), such as Cy5-thalidomide.[6]
-
Unlabeled test compound (e.g., this compound).
-
Assay buffer.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Assay Setup:
-
Prepare a solution containing a fixed concentration of CRBN and the fluorescent tracer. The concentrations should be optimized to give a stable and robust polarization signal.
-
Prepare a serial dilution of the unlabeled test compound.
-
-
Binding Reaction:
-
In a microplate, add the CRBN/tracer mixture to wells containing the different concentrations of the test compound.
-
Include controls for high polarization (CRBN + tracer) and low polarization (tracer only).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using the plate reader with the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve to a sigmoidal model to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent tracer.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer is known.
-
Mandatory Visualizations
Caption: CRBN signaling pathway initiated by ligand binding.
Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).
Caption: Logical relationship for comparing CRBN ligand binding affinities.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A new cereblon ligand for targeted protein degradation by O’PROTAC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
comparative analysis of presumptive blood tests with luminol/3-aminophthalic acid
In the field of forensic science, the detection of latent bloodstains is crucial for crime scene reconstruction. Presumptive tests provide a rapid and sensitive method for this initial screening. Among the most well-known of these is the luminol test, which relies on the chemiluminescent oxidation of luminol to 3-aminophthalate in the presence of hemoglobin. This guide provides a detailed comparison of the luminol test's performance, experimental protocols, and the underlying chemical mechanism.
Performance Characteristics
The efficacy of a presumptive blood test is determined by its sensitivity, specificity, and potential for interference. The following table summarizes the performance data for the luminol test based on various studies.
| Performance Metric | Result | Source(s) |
| Sensitivity | Can detect blood at dilutions up to 1:100,000.[1][2][3] | [1][2][3] |
| Considered one of the most sensitive presumptive tests for blood.[4][5] | [4][5] | |
| Dried and decomposed blood may produce a stronger and more lasting reaction.[6] | [6] | |
| Specificity | False positives can occur with various substances. | |
| Chemical Oxidants | Household bleach (sodium hypochlorite) and other cleaning agents can trigger the reaction.[7][8][9] | |
| Plant Peroxidases | Horseradish, turnips, parsnips, and other vegetables containing peroxidase enzymes can cause a false positive.[7][8][9][10] | |
| Metallic Catalysts | Copper, iron, and their alloys can catalyze the luminol reaction.[7][8][10] | |
| Interference with DNA Analysis | DNA can be recovered and amplified from luminol-treated stains.[1][2][3] | [1][2][3] |
| Does not appear to have an adverse effect on subsequent PCR-based DNA analysis. |
Experimental Protocols
The following is a generalized protocol for the preparation and application of a luminol solution for the detection of latent bloodstains.
Materials:
-
Luminol (3-aminophthalhydrazide)
-
Sodium carbonate or sodium hydroxide (for alkaline solution)
-
Hydrogen peroxide (oxidizing agent)
-
Distilled water
-
Spray bottle
-
Personal protective equipment (gloves, safety glasses)
Procedure:
-
Solution Preparation:
-
Prepare an alkaline solution by dissolving sodium carbonate or sodium hydroxide in distilled water.
-
Add luminol to the alkaline solution and stir until dissolved.
-
Immediately before use, add hydrogen peroxide to the luminol solution. The final concentrations of the reagents can be optimized based on specific laboratory protocols.
-
-
Application:
-
Observation and Documentation:
Visualizing the Mechanism and Workflow
To better understand the underlying processes, the following diagrams illustrate the chemical reaction of luminol and a typical experimental workflow.
Caption: Chemical pathway of the luminol reaction.
Caption: Experimental workflow for the luminol test.
References
- 1. themurderofmeredithkercher.net [themurderofmeredithkercher.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of six presumptive tests for blood, their specificity, sensitivity, and effect on high molecular-weight DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Luminol - Wikipedia [en.wikipedia.org]
- 7. abstracts.societyforscience.org [abstracts.societyforscience.org]
- 8. researchgate.net [researchgate.net]
- 9. A study of common interferences with the forensic luminol test for blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bluestar-forensic.com [bluestar-forensic.com]
- 11. Detection of Blood with Luminol | Office of Justice Programs [ojp.gov]
- 12. How Luminol Works | HowStuffWorks [science.howstuffworks.com]
Safety Operating Guide
Proper Disposal of 3-Aminophthalic Acid: A Step-by-Step Guide
This guide provides essential safety and logistical information for the proper disposal of 3-Aminophthalic acid, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[1][2] This includes, but is not limited to:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or goggles.
-
A lab coat or other protective clothing.
-
If dust formation is likely, use a NIOSH (US) or CEN (EU) approved respirator.[3]
Key Hazards: this compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][4] Avoid breathing dust, vapor, mist, or gas, and prevent contact with skin and eyes.[2][4]
Step-by-Step Disposal Procedure for Unused or Waste this compound
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[3][5] This material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems or contaminate water, foodstuffs, or animal feed with this chemical. [1]
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[2]
-
Collection and Storage:
-
Collect the waste this compound in a suitable, tightly closed container.[1][6]
-
The container must be made of a compatible material and be properly labeled with the chemical name ("this compound") and hazard warnings.[7]
-
Store the waste container in a designated, cool, dry, and well-ventilated area, separate from incompatible materials such as strong oxidizing agents.[1][2]
-
-
Arrange for Professional Disposal:
Accidental Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[5]
-
Control Ignition Sources: Remove all sources of ignition and use non-sparking tools for cleanup.[1][4]
-
Contain and Clean:
-
Wearing appropriate PPE, prevent further spillage if it is safe to do so.[1] Do not let the chemical enter drains.[1][3][5]
-
Carefully sweep or vacuum up the spilled solid material, avoiding dust formation.[2][3][6]
-
Place the collected material into a suitable, closed, and labeled container for disposal.[2][4][6]
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of the collected spill waste and any contaminated cleaning materials as hazardous chemical waste, following the procedures outlined above.[4]
Disposal of Empty Containers
Empty containers that previously held this compound must be handled carefully to avoid exposure to chemical residues.
-
Decontamination: Triple rinse the empty container with a suitable solvent.[7]
-
Disposal of Rinsate: Collect the solvent rinsate and manage it as hazardous chemical waste.
-
Final Container Disposal: Once decontaminated, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Alternatively, containers can be offered for recycling or reconditioning.[1] Combustible packaging materials may be disposed of via controlled incineration with flue gas scrubbing.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.
Caption: Workflow for the safe disposal of this compound waste and containers.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Aminophthalic Acid
For Immediate Implementation by Laboratory Personnel
The proper handling of chemical reagents is paramount to ensuring a safe and productive research environment. This document provides essential, immediate safety and logistical information for the use of 3-Aminophthalic acid, a compound that, while valuable in various research applications, requires careful management due to its potential hazards. Adherence to these guidelines is critical for the safety of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant, with the potential to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Standard/Specification |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles | Conforming to EN166 (EU) or OSHA's eye and face protection regulations in 29 CFR 1910.133 (US)[4] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspected prior to use; follow EU Directive 89/686/EEC and the standard EN 374[5] |
| Body | Laboratory coat or impervious clothing | To prevent skin exposure[1][5] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Required when engineering controls are insufficient or if dust formation is likely[1][3][5] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to minimize exposure risk.
Step-by-Step Handling Procedure:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low[1][4].
-
Donning PPE: Before handling, ensure all required PPE from Table 1 is correctly worn.
-
Preventing Dust Formation: Avoid actions that could generate dust. If sweeping is necessary, do so carefully to minimize airborne particles[1][5].
-
Avoiding Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing[1][4].
-
Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday[4][5].
Storage Requirements:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][4].
-
Keep the container tightly closed to prevent contamination and exposure[1][2][4].
-
For product quality maintenance, refrigeration is recommended[3][6].
Caption: Workflow for the safe handling of this compound.
Emergency and First Aid Procedures
Immediate and appropriate first aid is critical in the event of exposure.
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][6] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[1][4] |
Disposal Plan
Proper disposal of this compound and its containers is an essential final step to ensure environmental and personnel safety.
Waste Disposal Protocol:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 or other local regulations[1].
-
Collection: Collect waste material in a suitable, closed, and properly labeled container for disposal[1][5].
-
Disposal Method: Engage a licensed professional waste disposal service for removal[5]. Alternatively, the material can be disposed of via a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[5][7].
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the unused product[5]. Do not reuse empty containers.
Note: Do not discharge this compound into sewer systems or the environment[5][7]. Always consult state and local hazardous waste regulations to ensure complete and accurate classification and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
